molecular formula C11H17NO4 B1282151 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 86447-11-2

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B1282151
CAS No.: 86447-11-2
M. Wt: 227.26 g/mol
InChI Key: KKHQYUPHBPYITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHQYUPHBPYITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515792
Record name 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86447-11-2
Record name 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid" properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Introduction

1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates a tetrahydropyridine core, which is a common motif in a wide range of biologically active molecules, and features two key functional groups: a carboxylic acid and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This strategic combination makes it a versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).

The tetrahydropyridine scaffold is of significant interest for its presence in compounds targeting neurological disorders.[3] The related saturated compound, piperidine-3-carboxylic acid (nipecotic acid), is a known inhibitor of γ-aminobutyric acid (GABA) uptake, highlighting the potential of this structural class in neuroscience research.[4] The Boc protecting group provides stability and allows for selective chemical transformations, making it an essential tool for multi-step organic synthesis.[5] This guide provides a comprehensive overview of the properties, synthesis, and applications of this important synthetic intermediate for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While some specific physical data points are not widely published, typical characteristics can be inferred from its structure and related compounds.

Table 1: Chemical Identifiers and Properties

Property Value Reference
CAS Number 86447-11-2 [6][7][8]
Molecular Formula C₁₁H₁₇NO₄ [9]
Molecular Weight 227.26 g/mol [9]
IUPAC Name 1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid [2]
Physical Form Solid [10]
Storage Temperature 2-8°C, Sealed in dry conditions N/A

| Solubility | Insoluble in water; Soluble in organic solvents like DCM, THF, DMF | N/A |

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

Technique Functional Group Expected Chemical Shift / Frequency
¹H NMR Carboxylic Acid (-COOH) > 10 ppm (broad singlet)
Alkene (-CH=C-) 5.5 - 6.5 ppm (multiplet)
Ring CH₂ and CH 2.0 - 4.0 ppm (multiple signals)
Boc group (-C(CH₃)₃) ~1.45 ppm (singlet, 9H)
¹³C NMR Carboxylic Acid Carbonyl 170 - 185 ppm
Boc Carbonyl 150 - 160 ppm
Alkene Carbons (-C=C-) 120 - 140 ppm
Boc Quaternary Carbon ~80 ppm
Ring Carbons (sp³) 20 - 50 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid) 2500 - 3300 cm⁻¹ (very broad)
C=O Stretch (Carboxylic Acid) 1700 - 1725 cm⁻¹
C=O Stretch (Boc Carbamate) 1680 - 1700 cm⁻¹

| | C=C Stretch (Alkene) | 1640 - 1680 cm⁻¹ (medium) |

Synthesis and Experimental Protocols

Detailed synthetic procedures for this compound are not extensively published. However, a plausible synthetic route can be constructed based on standard organic chemistry transformations. Below is a representative protocol for its synthesis and a subsequent, common reaction.

Plausible Synthesis of the Title Compound

This hypothetical two-step synthesis involves the N-Boc protection of a commercially available tetrahydropyridine precursor, followed by carboxylation.

Synthetic Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Ester Hydrolysis start 1,2,5,6-Tetrahydropyridine -3-carboxylic acid ester reagent1 Boc₂O, Base (e.g., NEt₃) Solvent (e.g., THF) Room Temperature start->reagent1 intermediate N-Boc Protected Ester Intermediate reagent1->intermediate intermediate->intermediate_2 reagent2 Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H₂O) Followed by Acidic Workup product 1-Boc-1,2,5,6-tetrahydro- pyridine-3-carboxylic acid (Final Product) reagent2->product intermediate_2->reagent2

Plausible synthetic workflow for the title compound.

Experimental Protocol: N-Boc Protection (Adapted from similar reactions[11][12])

  • Dissolution: Dissolve the starting material, a 1,2,5,6-tetrahydropyridine-3-carboxylic acid ester (1.0 eq), in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (NEt₃, 1.2 eq) or diisopropylethylamine (DIPEA), to the solution and stir.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture, either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 0.1 N HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc protected ester can be purified by flash column chromatography.

Experimental Protocol: Saponification (Ester Hydrolysis) (Adapted from similar reactions[4])

  • Dissolution: Dissolve the purified N-Boc protected ester (1.0 eq) in a mixture of THF and water.

  • Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH), to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the ester.

  • Acidification: Cool the mixture in an ice bath and carefully acidify to a pH of ~3-4 using a cold, dilute acid solution (e.g., 1N HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final carboxylic acid product.

Representative Downstream Reaction: Amide Bond Formation

The carboxylic acid moiety is an excellent handle for forming amide bonds, a critical linkage in many pharmaceutical agents.

Experimental Protocol: Amide Coupling using HATU (Adapted from standard coupling procedures[13])

  • Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous dimethylformamide (DMF).

  • Pre-activation: Stir the solution at room temperature for 15-30 minutes. This step forms the activated ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The crude product can then be purified via column chromatography to yield the desired amide.

Biological Significance and Applications in Drug Development

This compound is primarily used as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic value. Its utility stems from several key features.

  • Versatile Scaffold: The tetrahydropyridine ring is a privileged structure in medicinal chemistry, found in numerous compounds targeting the central nervous system.[14] Derivatives have been investigated as muscarinic agonists for potential use in treating neurological conditions like Alzheimer's disease and schizophrenia.[3][15]

  • Orthogonal Functionality: The molecule possesses two distinct reactive sites: the carboxylic acid and the Boc-protected amine. The Boc group is stable under the basic or neutral conditions used for amide coupling at the carboxylic acid site.[13] It can later be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the secondary amine, which can then undergo further reactions like alkylation or another amide coupling.[16][17] This "orthogonal" reactivity is fundamental to building complex molecules in a controlled, stepwise manner.

  • Bioisostere and Conformational Constraint: The tetrahydropyridine ring can act as a bioisostere for other chemical groups and introduces a degree of conformational rigidity, which can be crucial for selective binding to biological targets like enzymes or receptors.[18]

API Synthesis Logic cluster_path1 Carboxylic Acid Pathway cluster_path2 Amine Pathway scaffold Core Scaffold (1-Boc-1,2,5,6-THP-3-COOH) coupling Amide Coupling (e.g., with R¹-NH₂) scaffold->coupling deprotection Boc Deprotection (Acidic Conditions) scaffold->deprotection product1 Modified Scaffold (Amide Formed) coupling->product1 reaction2 Further Reaction (e.g., Alkylation with R²-X) api Lead Compound / API product1->api free_amine Free Secondary Amine deprotection->free_amine free_amine->reaction2 product2 Further Modified Scaffold reaction2->product2 product2->api

References

An In-depth Technical Guide to the Synthesis of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as N-Boc-guvacine, is a derivative of guvacine, a natural alkaloid found in the areca nut. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective functionalization at other positions of the molecule, making it a versatile intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds with potential therapeutic applications.

The synthesis of this compound is primarily a two-stage process: the preparation of the precursor, guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid), followed by the protection of the secondary amine with a Boc group.

Synthesis of Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid)

Guvacine can be synthesized from commercially available starting materials, with one common method being the reduction of nicotinic acid (pyridine-3-carboxylic acid).

Experimental Protocol: Reduction of Nicotinic Acid

This procedure involves the catalytic hydrogenation of nicotinic acid to yield the tetrahydropyridine derivative.

Materials:

  • Nicotinic acid

  • Platinum(IV) oxide (Adam's catalyst)

  • Ethanol

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a high-pressure hydrogenation vessel, a solution of nicotinic acid (1 equivalent) in ethanol is prepared.

  • Platinum(IV) oxide (catalytic amount, e.g., 1-5 mol%) is carefully added to the solution.

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature for 24-48 hours.

  • Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction vessel is carefully depressurized.

  • The reaction mixture is filtered through a pad of filter aid to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield crude guvacine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure guvacine.

Quantitative Data:

ParameterValue
Starting MaterialNicotinic Acid
ProductGuvacine
Typical Yield70-85%
Purity>95% (after recrystallization)

Synthesis of this compound

The second stage of the synthesis involves the protection of the secondary amine of guvacine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting guvacine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Experimental Protocol: N-Boc Protection of Guvacine

This protocol is adapted from general procedures for the Boc protection of amino acids.

Materials:

  • Guvacine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

  • Dioxane and Water (as a solvent system) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Guvacine (1 equivalent) is dissolved in a mixture of dioxane and 1 M aqueous sodium bicarbonate solution (or THF with triethylamine as the base).

  • The solution is cooled to 0 °C in an ice bath.

  • Di-tert-butyl dicarbonate (1.1-1.2 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is cooled to 0 °C and acidified to pH 2-3 with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Quantitative Data:

ParameterValue
Starting MaterialGuvacine
ProductThis compound
Typical Yield85-95%
Purity>98% (after purification)
¹H NMR (CDCl₃, δ ppm) ~7.1 (br s, 1H), ~4.1 (s, 2H), ~3.6 (t, 2H), ~2.3 (m, 2H), 1.48 (s, 9H)
¹³C NMR (CDCl₃, δ ppm) ~170, ~155, ~130, ~125, ~80, ~45, ~42, ~28.5, ~25

Note: The exact NMR chemical shifts may vary slightly depending on the solvent and instrument.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Guvacine Synthesis cluster_stage2 Stage 2: Boc Protection Nicotinic_Acid Nicotinic Acid Guvacine Guvacine Nicotinic_Acid->Guvacine H₂, PtO₂ Ethanol Guvacine_start Guvacine Final_Product 1-Boc-1,2,5,6-tetrahydro- pyridine-3-carboxylic acid Guvacine_start->Final_Product (Boc)₂O, Base Dioxane/H₂O or THF

Caption: Overall synthesis workflow from nicotinic acid.

Logical_Relationship Start Starting Material: Nicotinic Acid Intermediate Intermediate: Guvacine Start->Intermediate Reduction Product Final Product: 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid Intermediate->Product Boc Protection Reagent1 Reagents: H₂, PtO₂ Reagent1->Intermediate Reagent2 Reagents: (Boc)₂O, Base Reagent2->Product

Caption: Logical relationship of synthesis steps.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can reliably produce this valuable synthetic intermediate for their research and development endeavors. The key to a successful synthesis lies in the careful control of reaction conditions and appropriate purification of the intermediate and final product.

An In-depth Technical Guide to 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, and its pivotal role as a precursor in the synthesis of pharmacologically active molecules.

Core Compound Structure and Physicochemical Properties

This compound is a derivative of tetrahydropyridine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid moiety at the 3-position. The Boc group provides stability and facilitates controlled reactions, making it a valuable intermediate in multi-step organic synthesis.

Below is a summary of its key physicochemical properties:

PropertyValue
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
CAS Number 86447-11-2
Appearance White to off-white solid
Solubility Soluble in organic solvents, insoluble in water.
Storage 2-8°C, sealed in a dry environment

Synthetic Strategy: A Conceptual Workflow

The synthesis of this compound typically involves the protection of the nitrogen atom of a tetrahydropyridine precursor with a Boc group. This strategy is fundamental in organic synthesis to prevent unwanted side reactions during subsequent modifications of the molecule.

G start Arecoline Hydrobromide (Precursor) step1 Ester Hydrolysis start->step1 intermediate1 1,2,5,6-Tetrahydropyridine-3-carboxylic acid step1->intermediate1 step2 Boc Protection (Di-tert-butyl dicarbonate, Base) intermediate1->step2 product This compound step2->product G core This compound deprotection Boc Deprotection (e.g., TFA) core->deprotection amide_coupling Amide Coupling (R-NH2, Coupling agents) core->amide_coupling nipecotic_scaffold 1,2,5,6-Tetrahydropyridine-3-carboxylic acid (Nipecotic Acid analogue) deprotection->nipecotic_scaffold derivatives Library of Bioactive Derivatives (e.g., GABA Uptake Inhibitors) amide_coupling->derivatives G start Dissolve Starting Materials (Carboxylic Acid, Amine, Base) step1 Cool to 0°C start->step1 step2 Add Coupling Agent step1->step2 step3 React at Room Temperature step2->step3 step4 Reaction Quench & Workup step3->step4 step5 Purification (Column Chromatography) step4->step5 product Purified Amide Derivative step5->product G presynaptic Presynaptic Neuron gaba GABA presynaptic->gaba Release postsynaptic Postsynaptic Neuron gaba_vesicle GABA Vesicles gat GABA Transporter (GAT) gaba->gat Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binds gat->presynaptic gaba_receptor->postsynaptic Inhibitory Signal inhibitor Nipecotic Acid Derivative (Inhibitor) inhibitor->gat Blocks

Technical Guide: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid (CAS Number: 86447-11-2), a key intermediate in the synthesis of neuroactive compounds. This document details its chemical properties, outlines a representative synthetic protocol, and discusses its primary application as a protected form of guvacine for the development of GABA uptake inhibitors. Furthermore, this guide illustrates the compound's mechanism of action within the context of the GABAergic synapse through a detailed signaling pathway diagram and a conceptual experimental workflow for screening potential GABA transporter inhibitors.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and neuropharmacology. As a derivative of guvacine, a known inhibitor of the Gamma-Aminobutyric Acid (GABA) transporter 1 (GAT-1), this molecule serves as a crucial building block for the synthesis of novel drug candidates targeting the GABAergic system. The "Boc" (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for selective chemical modifications at other positions of the molecule, facilitating the development of derivatives with altered potency, selectivity, and pharmacokinetic profiles.

The regulation of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, is fundamental for maintaining balanced neural activity. Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia. GAT-1 inhibitors function by blocking the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and enhancing inhibitory neurotransmission. This mechanism of action is a key strategy in the development of anticonvulsant and anxiolytic drugs.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValue
CAS Number 86447-11-2
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
IUPAC Name 1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Synonyms 1-Boc-guvacine, N-Boc-1,2,5,6-tetrahydronicotinic acid
Appearance Solid
Storage Temperature 2-8°C

Note: Detailed analytical data such as ¹H-NMR, ¹³C-NMR, and HPLC are typically available from commercial suppliers upon request but are not consistently published in publicly accessible literature.

Synthesis and Experimental Protocols

Objective: To synthesize this compound from guvacine.

Materials:

  • Guvacine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolution: Dissolve guvacine hydrochloride in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate or triethylamine to the solution to neutralize the hydrochloride and deprotonate the secondary amine.

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid.

  • Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Conceptual Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Guvacine Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) Reaction Boc Protection Reaction (Solvent: Dioxane/Water, Base: NaHCO₃) Guvacine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc2O->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup 1. Solvent Removal Extraction Extraction with Ethyl Acetate Workup->Extraction 2. Acidification to pH 2-3 Purification Purification (Recrystallization/Chromatography) Extraction->Purification 3. Drying & Concentration FinalProduct This compound (CAS: 86447-11-2) Purification->FinalProduct

Figure 1. Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Neuroscience

The primary utility of this compound lies in its role as a protected intermediate for the synthesis of GAT-1 inhibitors. The Boc group allows for the modification of the carboxylic acid moiety, for instance, through esterification or amidation, to produce a library of compounds for structure-activity relationship (SAR) studies. Subsequent deprotection of the Boc group and further derivatization at the nitrogen atom can also be performed to explore different chemical spaces.

These derivatives are then typically screened for their ability to inhibit GABA uptake, with the goal of identifying potent and selective inhibitors with favorable drug-like properties for treating neurological disorders.

Mechanism of Action: Inhibition of GABA Reuptake

The therapeutic potential of compounds derived from this compound stems from their ability to modulate the GABAergic system. In a healthy synapse, GABA is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic GABA receptors, leading to an inhibitory signal. The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters, primarily GAT-1.

Guvacine and its derivatives act as competitive inhibitors of GAT-1.[1] By blocking the transporter, these molecules prevent the reuptake of GABA, leading to its accumulation in the synaptic cleft. This elevated GABA concentration results in prolonged activation of postsynaptic GABA receptors, thereby enhancing the inhibitory tone of the neural circuit.

GABAergic Synapse Signaling Pathway

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Release Release GABA_vesicle->Release Action Potential GABA_cleft GABA Release->GABA_cleft GABA_receptor GABA Receptor (e.g., GABA-A) GABA_cleft->GABA_receptor binds to GAT1 GABA Transporter (GAT-1) GABA_cleft->GAT1 reuptake Inhibition Neuronal Inhibition (Cl⁻ influx) GABA_receptor->Inhibition GAT1->GABA_vesicle recycling Inhibitor Guvacine Derivative (GAT-1 Inhibitor) Inhibitor->GAT1 BLOCKS

Figure 2. Mechanism of action of a GAT-1 inhibitor at the GABAergic synapse.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel therapeutics targeting the GABAergic system. Its protected nature allows for versatile chemical modifications, enabling the exploration of structure-activity relationships in the design of potent and selective GAT-1 inhibitors. A deeper understanding of this compound and its derivatives will continue to fuel research into treatments for a variety of neurological and psychiatric conditions.

References

"1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a tetrahydropyridine core, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including novel therapeutic agents. The Boc protecting group provides stability under various reaction conditions and allows for selective deprotection, facilitating multi-step synthetic strategies. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in pharmaceutical research.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
CAS Number 86447-11-2
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. Insoluble in water.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of Boc-protected piperidine carboxylic acids, which serves as a foundational method for the preparation of this compound. The synthesis generally involves the protection of the nitrogen atom of the corresponding piperidine or tetrahydropyridine carboxylic acid with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

General Procedure for N-Boc Protection of Piperidine/Tetrahydropyridine Carboxylic Acids

Materials:

  • Piperidine-3-carboxylic acid (Nipecotic acid) or 1,2,5,6-tetrahydropyridine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Method 1: Using Triethylamine in Methanol [1]

  • Dissolve the starting carboxylic acid (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.4 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Add a 5:1 mixture of dichloromethane and water to the reaction mixture.

  • Adjust the pH of the aqueous layer to 3 using 1N HCl.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane:methanol) to yield the N-Boc protected product.

Method 2: Using Sodium Bicarbonate in THF/Water [1]

  • Dissolve the starting carboxylic acid in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (1.4 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) and stir the mixture at room temperature overnight under an inert atmosphere (e.g., argon).

  • Dilute the reaction mixture with water and wash with a non-polar organic solvent like petroleum ether to remove unreacted Boc₂O.

  • Acidify the aqueous layer to a pH of 2 with 1N HCl.

  • Extract the product into ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the N-Boc protected carboxylic acid.

Applications in Drug Development

This compound and its analogues are valuable building blocks in the synthesis of pharmaceutically active compounds.[2] The tetrahydropyridine scaffold is a key structural motif in many biologically active molecules, and the presence of the carboxylic acid and a protected amine allows for diverse chemical modifications.

These compounds are particularly utilized in the development of agents targeting the central nervous system. For instance, derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known inhibitors of γ-aminobutyric acid (GABA) uptake, which is relevant for the treatment of neurological disorders such as epilepsy and anxiety.[3] The tetrahydropyridine core can also be found in muscarinic agonists, which have potential applications in treating conditions like Alzheimer's disease.[4][5]

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-Boc protected piperidine/tetrahydropyridine carboxylic acids.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product A Piperidine/Tetrahydropyridine Carboxylic Acid D N-Boc Protection Reaction (e.g., in MeOH or THF/H2O) A->D B Di-tert-butyl dicarbonate (Boc Anhydride) B->D C Base (e.g., TEA, NaHCO3) C->D E Acidification (pH 2-3) D->E Reaction Mixture F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I 1-Boc-1,2,5,6-tetrahydropyridine -3-carboxylic acid H->I Pure Product

Caption: General workflow for the synthesis of Boc-protected carboxylic acids.

Role in Drug Discovery

This diagram outlines the logical relationship of how this compound is utilized as a building block in the drug discovery process.

G cluster_modification Chemical Modifications A 1-Boc-1,2,5,6-tetrahydropyridine -3-carboxylic acid (Building Block) B Amide Coupling A->B C Esterification A->C D Further Heterocycle Synthesis A->D E Diverse Library of Novel Compounds B->E C->E D->E F Biological Screening (e.g., Enzyme Assays, Cell-based Assays) E->F G Lead Compound Identification and Optimization F->G H Preclinical and Clinical Development G->H I New Therapeutic Agent H->I

Caption: Role of the title compound as a building block in drug discovery.

References

An In-depth Technical Guide on the Solubility of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document compiles qualitative information, presents analogous data from structurally similar compounds, and offers a detailed experimental protocol for solubility determination. Furthermore, it contextualizes the compound's relevance through its core structure's role as a GABA reuptake inhibitor.

Section 1: Solubility Profile

This compound, a derivative of nipecotic acid, features a lipophilic tert-butoxycarbonyl (Boc) protecting group. This structural feature significantly influences its solubility, rendering it generally soluble in organic solvents while having low solubility in aqueous solutions.[1][2] This characteristic is common among many N-Boc protected amino acids and heterocyclic compounds.[3][4]

Quantitative Solubility Data of Analogous Compounds
SolventChemical FormulaAnalogous CompoundReported SolubilityTemperatureNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OSBoc-Isonipecotic Acid≥ 100 mg/mL (436.17 mM)[5]Not SpecifiedA common solvent for both polar and non-polar substances.[6]
N,N-Dimethylformamide (DMF)C₃H₇NOBoc-Isonipecotic AcidSoluble[5]Room Temp.Frequently used as a reaction solvent, implying good solubility.[5]
Dichloromethane (DCM)CH₂Cl₂Boc-Isonipecotic AcidSoluble[5]Room Temp.A common organic solvent for compounds of this class.[6]
Chloroform (CHCl₃)CHCl₃Boc-L-indoline-2-carboxylic acid≥ 15 mg/mL[5]20°CInferred from optical rotation measurements.[5]
WaterH₂OBoc-Isonipecotic AcidInsoluble[5]Not SpecifiedThe lipophilic Boc-group reduces aqueous solubility.
Phosphate-Buffered Saline (PBS)-Nipecotic Acid (de-protected)10 mg/mL[7]Not SpecifiedpH 7.2. The absence of the Boc-group increases aqueous solubility.

Section 2: Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This method is considered a gold standard for its accuracy.[8]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., DMSO, DMF, Methanol, Water, PBS pH 7.4)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a precise amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., 1 mL). The presence of undissolved solid is crucial to ensure saturation.[8]

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.[9]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analysis by HPLC:

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess compound B Add solvent to vial A->B Combine C Seal and shake at constant temperature (24-48h) B->C D Collect supernatant C->D E Filter (0.22 µm) D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for determining equilibrium solubility.

Section 3: Biological Context and Signaling Pathway

The core structure of the topic compound, nipecotic acid, and its derivatives are well-known inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[10][11][12] GABA is the primary inhibitory neurotransmitter in the central nervous system. After its release into the synaptic cleft, GABA's action is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GATs.[7]

By inhibiting these transporters, compounds based on the nipecotic acid scaffold can increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[10] This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[7]

GABAergic Synapse and Reuptake Inhibition

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release GAT1 GABA Transporter (GAT1) SynapticCleft->GAT1 GABA Reuptake GABA_R GABA Receptor SynapticCleft->GABA_R GABA binding Inhibition Inhibition GABA_R->Inhibition Cl- influx Compound 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid Derivative Compound->GAT1 Inhibition

Caption: Inhibition of GABA reuptake at the synapse.

References

In-Depth Technical Guide: Spectral Data of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of publicly accessible, consolidated spectral data for this specific molecule (CAS Number: 86447-11-2), this guide also outlines a general synthetic approach and expected spectral characteristics based on the analysis of structurally related compounds and foundational principles of spectroscopic interpretation.

Chemical Structure and Properties

Chemical Name: this compound Synonyms: tert-butyl 3-carboxy-5,6-dihydropyridine-1(2H)-carboxylate CAS Number: 86447-11-2 Molecular Formula: C₁₁H₁₇NO₄ Molecular Weight: 227.26 g/mol

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below. This serves as a general guideline for researchers aiming to synthesize this compound.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Reaction Step cluster_2 Product Arecaidine Arecaidine (1,2,5,6-Tetrahydropyridine-3-carboxylic acid) Boc_Protection Boc Protection (Boc)₂O, Base (e.g., Et₃N) in an inert solvent (e.g., CH₂Cl₂) Arecaidine->Boc_Protection Protection of the secondary amine Final_Product This compound Boc_Protection->Final_Product Formation of the N-Boc protected product

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol for Boc Protection:

  • Dissolution: Dissolve arecaidine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a wash with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Spectral Data Summary

While a complete, verified set of spectra for this compound is not publicly available, the following tables summarize the expected spectral data based on the analysis of its functional groups and structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 or 500 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12-13br s1H-COOH
~6.5-7.0m1HC4-H (vinylic)
~4.0-4.2m2HC2-H₂ (allylic)
~3.4-3.6t2HC6-H₂
~2.3-2.5m2HC5-H₂
1.47s9H-C(CH₃)₃ (Boc group)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the carboxylic acid proton is characteristic and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 or 125 MHz

Chemical Shift (δ) ppmAssignment
~165-175-COOH (Carboxylic acid carbonyl)
~154-COO- (Boc carbonyl)
~130-135C3 (vinylic, attached to COOH)
~125-130C4 (vinylic)
~80-C(CH₃)₃ (Boc quaternary carbon)
~40-45C2 (allylic)
~40-45C6
~28-C(CH₃)₃ (Boc methyl groups)
~25C5
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid (hydrogen-bonded)
~2975, ~2870MediumC-H stretch (aliphatic)
~1710-1740StrongC=O stretch of the carboxylic acid
~1680-1700StrongC=O stretch of the Boc-carbamate
~1640MediumC=C stretch (vinylic)
~1160, ~1250StrongC-O stretch (ester and carboxylic acid)
MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI)

m/z (Mass-to-Charge Ratio)Interpretation
228.1236[M+H]⁺ (Calculated for C₁₁H₁₈NO₄⁺)
250.1055[M+Na]⁺ (Calculated for C₁₁H₁₇NNaO₄⁺)
172.0712[M+H - C₄H₈]⁺ (Loss of isobutylene from the Boc group)
128.0606[M+H - Boc]⁺ (Loss of the Boc group)

Logical Workflow for Spectral Analysis

The process of obtaining and interpreting the spectral data for a novel or uncharacterized compound like this compound follows a logical progression.

Spectral_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound. Researchers are encouraged to acquire and publish a complete set of experimental data to contribute to the broader scientific community's knowledge base.

Stability of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a key building block in pharmaceutical synthesis. Due to the limited availability of specific stability data for this exact molecule in public literature, this guide draws upon established principles of Boc-protecting group chemistry and general industry practices for stability testing of analogous structures. The information herein is intended to guide researchers in the handling, storage, and analytical assessment of this compound.

Chemical Structure and Properties

  • IUPAC Name: 1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

  • CAS Number: 86447-11-2

  • Molecular Formula: C₁₁H₁₇NO₄

  • Molecular Weight: 227.26 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Appearance SolidSigma-Aldrich
Storage Temp. 2-8°C, Sealed in dry conditionsSigma-Aldrich
Purity ≥98% (typical)Sigma-Aldrich

General Stability Profile

The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions but exhibits substantial stability towards basic and nucleophilic reagents.

  • Acidic Conditions: The primary degradation pathway is the acid-catalyzed cleavage of the Boc group to yield the corresponding secondary amine, tert-butanol, and carbon dioxide. This reaction proceeds via the formation of a stable tert-butyl cation.[1] Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid will readily deprotect the amine. Even milder acidic conditions can lead to slow degradation over time.

  • Basic Conditions: The Boc group is generally stable under basic conditions. Hydrolysis of the carbamate under alkaline conditions is not a significant degradation pathway.[2][3]

  • Thermal Stress: While specific data for this molecule is unavailable, Boc-protected amines are generally stable at ambient and moderately elevated temperatures in the absence of other reactive species. High temperatures, however, can potentially lead to thermal decomposition.

  • Photostability: No specific photostability data has been found for this compound. As a general practice, it should be stored protected from light.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[4] The compound should be kept in a dry environment, as moisture can facilitate hydrolysis if acidic impurities are present.

  • Handling: Avoid contact with strong acids. Use in a well-ventilated area. Standard personal protective equipment (gloves, safety glasses) should be worn.

Experimental Protocols for Stability Assessment (General Guidance)

The following protocols are generalized procedures for conducting forced degradation studies, as mandated by ICH guidelines, to assess the stability of a compound like this compound.[5][6][7]

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

General Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Expose aliquots of the stock solution to the stress conditions outlined in Table 2.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Table 2: Suggested Conditions for Forced Degradation Studies

Stress ConditionSuggested Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature and 60°CCleavage of the Boc group
Base Hydrolysis 0.1 M NaOH, room temperature and 60°CGenerally stable, potential for minor hydrolysis of the ester (if applicable in derivatives)
Oxidation 3% H₂O₂, room temperatureOxidation of the tetrahydropyridine ring
Thermal Degradation Solid-state at 80°C; Solution at 60°CGeneral decomposition
Photodegradation ICH-compliant photostability chamber (UV and visible light)Various photochemical reactions
Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the intact drug from its degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples to ensure that all degradation product peaks are resolved from the main peak.

Visualizations

Logical Relationship of Stability Factors

Stability Stability of this compound Intrinsic Intrinsic Factors Stability->Intrinsic Extrinsic Extrinsic Factors Stability->Extrinsic Boc Boc Group Lability Intrinsic->Boc Ring Tetrahydropyridine Ring Intrinsic->Ring Acid Acidic pH Extrinsic->Acid Base Basic pH Extrinsic->Base Temp Temperature Extrinsic->Temp Light Light Extrinsic->Light Ox Oxidants Extrinsic->Ox Deprotection Deprotection (Degradation) Boc->Deprotection RingOx Ring Oxidation (Potential Degradation) Ring->RingOx Acid->Deprotection Ox->RingOx

Caption: Factors influencing the stability of the target compound.

Experimental Workflow for Stability Assessment

start Start: Pure Compound stress Forced Degradation (Stress Conditions) start->stress acid Acidic stress->acid base Basic stress->base heat Thermal stress->heat light Photo stress->light oxid Oxidative stress->oxid analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis heat->analysis light->analysis oxid->analysis data Data Interpretation (Peak Purity, Mass Balance) analysis->data end End: Stability Profile & Degradation Pathways data->end

Caption: Workflow for assessing the stability of the compound.

Conclusion

The stability of this compound is robust under neutral and basic conditions, making it compatible with a wide range of synthetic transformations. However, its significant lability in acidic environments necessitates careful control of pH during reactions, workups, and purification. For long-term storage, a cool, dry, and dark environment is recommended. The provided general protocols for forced degradation and HPLC analysis serve as a foundational framework for establishing a comprehensive stability profile for this important synthetic intermediate. Researchers should perform specific stability studies under their unique experimental conditions to ensure the quality and integrity of their results.

References

Commercial Availability and Technical Profile of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid (CAS No. 86447-11-2) represents a versatile building block in medicinal chemistry. Its tetrahydropyridine core is a key structural motif in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, a plausible synthetic route with detailed experimental protocols, and its application in the development of therapeutic agents, particularly as an intermediate for α-glucosidase inhibitors and muscarinic receptor agonists.

Physicochemical Properties

PropertyValueReference
CAS Number 86447-11-2[1]
Molecular Formula C11H17NO4[1]
Molecular Weight 227.26 g/mol [1]
Appearance White to off-white solid[2]
Solubility Soluble in organic solvents, insoluble in water.[3][3]

Commercial Availability

This compound is readily available from a range of chemical suppliers. The typical purity offered is between 95% and 98%. Pricing varies depending on the supplier and quantity ordered.

SupplierPurityQuantity
Capot Chemical Co., Ltd98%1g, 5g, 10g, 25g
Adamas Reagent, Ltd.98%100mg, 250mg, 1g, 5g, 25g
Shanghai Sunway Pharmaceutical Technology Co., Ltd95%5g, 50g, 100g, 1kg, 10kg
Nanjing Norris-Pharm Technology Co., Ltd95%100g, 1kg, 5kg

Synthetic Pathway and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a three-step process starting from a commercially available pyridine derivative. The general workflow is depicted below.

SynthesisWorkflow Start 3-Pyridinecarboxylic Acid (Nicotinic Acid) Step1 Catalytic Hydrogenation Start->Step1 Intermediate1 Piperidine-3-carboxylic Acid Step1->Intermediate1 Step2 Boc Protection Intermediate1->Step2 Intermediate2 1-Boc-piperidine-3-carboxylic Acid Step2->Intermediate2 Step3 Reduction to Alcohol Intermediate2->Step3 Intermediate3 tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate Step3->Intermediate3 Step4 Oxidation to Carboxylic Acid Intermediate3->Step4 End 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic Acid Step4->End

A plausible synthetic workflow for the target compound.
Step 1: Catalytic Hydrogenation of 3-Pyridinecarboxylic Acid

Methodology: This procedure is adapted from a patented method for the hydrogenation of pyridine carboxylic acids.[4]

  • Reaction Setup: In a Parr shaker apparatus, suspend 3-pyridinecarboxylic acid (nicotinic acid) in water.

  • Catalyst Addition: Add a catalytic amount of 5% rhodium on alumina.

  • Ammonia Addition: Add an equimolar amount of aqueous ammonia to the suspension.

  • Hydrogenation: Hydrogenate the mixture at room temperature under a hydrogen pressure of approximately 2 atmospheres.

  • Work-up: After the reaction is complete (typically monitored by the cessation of hydrogen uptake), filter off the catalyst. Concentrate the filtrate under reduced pressure to yield piperidine-3-carboxylic acid.

Step 2: Boc Protection of Piperidine-3-carboxylic Acid

Methodology: This is a standard procedure for the protection of secondary amines.

  • Reaction Setup: Dissolve piperidine-3-carboxylic acid in a suitable solvent such as a mixture of dioxane and water.

  • Base Addition: Add a base, for example, sodium hydroxide, to the solution.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC).

  • Work-up: Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Boc-piperidine-3-carboxylic acid.

Step 3 & 4: Reduction and Subsequent Oxidation

A direct synthesis of the target molecule from 1-Boc-piperidine-3-carboxylic acid is not readily found in the literature. A common strategy for analogous transformations involves the reduction of the carboxylic acid to a primary alcohol, followed by oxidation back to the carboxylic acid, which allows for purification of the intermediate alcohol. A more direct, albeit potentially lower-yielding, approach would be direct oxidation of a precursor. An alternative, more direct synthesis starts from 2-Amino-5-methoxycarbonylpyridine as described in a US patent, which through hydrogenation and subsequent reactions can lead to the tetrahydropyridine core.

A plausible, though not explicitly documented, final step would involve the oxidation of a precursor alcohol, tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate.

Methodology for Oxidation of a Primary Alcohol to a Carboxylic Acid: This procedure is a general method and may require optimization for the specific substrate.[5]

  • Reaction Setup: Dissolve the primary alcohol in a biphasic solvent system, such as dichloromethane and water.

  • Catalyst and Reagents: Add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bicarbonate.

  • Oxidation: Add sodium hypochlorite (bleach) to the vigorously stirred mixture. The reaction progress is monitored by TLC. For conversion to the carboxylic acid, a phase-transfer catalyst can be added to accelerate the oxidation of the intermediate aldehyde.[6]

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium sulfite). Separate the layers and extract the aqueous layer with an organic solvent. Acidify the aqueous layer and extract the product. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Applications in Drug Discovery

The this compound scaffold is a valuable intermediate in the synthesis of compounds targeting various biological pathways. Two notable areas of application are in the development of α-glucosidase inhibitors for the management of diabetes and muscarinic receptor agonists for neurological disorders.

α-Glucosidase Inhibition

Derivatives of 1,2,5,6-tetrahydropyridine-3-carboxylic acid have shown potent α-glucosidase inhibitory activity.[7] For instance, a study on N-heteroarylmethyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives demonstrated significant inhibition of α-glucosidase, with some compounds exhibiting IC₅₀ values in the low micromolar range.[7][8]

Compound (Analog)α-Glucosidase IC₅₀ (µM)Reference
Acarbose (Reference)~750[9][10]
Phenyl carbamoyl methoxy thiosemicarbazone derivative 7e23.95 ± 0.038[10]
1,3,4-thiadiazole derivative 9'b3.66 mM[11]

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol is a generalized procedure based on established methods.[7]

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound (dissolved in a suitable solvent like DMSO, then diluted with buffer). Incubate for a specified period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the pNPG solution to each well to start the reaction.

  • Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Muscarinic Receptor Agonism

The tetrahydropyridine core is also a key feature in compounds designed as muscarinic acetylcholine receptor (mAChR) agonists. Specifically, M1 muscarinic receptor agonists are of interest for the treatment of cognitive deficits in conditions like Alzheimer's disease.[12]

Signaling Pathway: M1 Muscarinic Receptor and Gq Alpha Subunit

M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G proteins.[13][14] Activation of the M1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[15]

M1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein (α, β, γ subunits) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release IP3->Ca2 Triggers Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream Agonist Agonist (e.g., Tetrahydropyridine Derivative) Agonist->M1R Binds and Activates

M1 muscarinic receptor signaling via the Gq pathway.

Experimental Protocol: Muscarinic Receptor Binding Assay

This is a generalized radioligand binding assay protocol.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the M1 muscarinic receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]N-methylscopolamine), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Conclusion

This compound is a commercially accessible and valuable building block for the synthesis of novel therapeutic agents. Its structural features make it an ideal starting point for the development of compounds targeting a range of biological systems, including enzymes like α-glucosidase and G-protein coupled receptors such as the M1 muscarinic receptor. The synthetic routes, while requiring multi-step processes, are based on well-established chemical transformations, and the biological activities of its derivatives can be readily assessed using standard in vitro assays. This technical guide provides a foundational resource for researchers looking to utilize this versatile compound in their drug discovery and development programs.

References

The Ascendance of Tetrahydropyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine (THP) scaffold, a six-membered nitrogen-containing heterocycle, has cemented its status as a privileged structure in medicinal chemistry. Its prevalence in numerous natural products and clinically approved drugs underscores its significance. This technical guide provides an in-depth exploration of tetrahydropyridine derivatives, focusing on their synthesis, diverse pharmacological applications, and the underlying mechanisms of action that position them as promising candidates for novel therapeutics.

Therapeutic Applications and Biological Activity

Tetrahydropyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, making them attractive templates for drug discovery across various therapeutic areas. Their versatility allows for the fine-tuning of biological activity through structural modifications, leading to the development of potent and selective agents.

Neurodegenerative Diseases: Targeting Monoamine Oxidase

The discovery of the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which induces a Parkinsonian-like syndrome, paradoxically catalyzed extensive research into THP derivatives as modulators of the central nervous system. This research has led to the development of potent inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters. The inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.

Table 1: Monoamine Oxidase (MAO) Inhibition by Tetrahydropyridine Derivatives

CompoundTargetIC50 (µM)Reference
4l MAO-A0.40 ± 0.05[1]
4n MAO-B1.01 ± 0.03[1]
cis-1-propargyl-4-styrylpiperidine MAO-A0.7261 ± 0.0269[2][3]
trans-1-propargyl-4-styrylpiperidine MAO-B0.3422 ± 0.0224[2][3]

IC50: Half maximal inhibitory concentration.

Oncology: Anticancer Potential

A growing body of evidence supports the potential of tetrahydropyridine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, operating through diverse mechanisms of action.

Table 2: In Vitro Anticancer Activity of Tetrahydropyridine Derivatives

CompoundCell LineIC50 (µM)Reference
6g (3-nitro substitution) MCF-7 (Breast)6.67 ± 0.39[4]
HeLa (Cervical)4.49 ± 0.32[4]
DU-145 (Prostate)10.38 ± 0.42[4]
6h (ortho-methyl substitution) MCF-7 (Breast)7.32 ± 0.62[4]
HeLa (Cervical)6.87 ± 0.33[4]
DU-145 (Prostate)15.40 ± 0.60[4]
4d HT-1080 (Fibrosarcoma)15.59 ± 3.21[5]
A-549 (Lung)18.32 ± 2.73[5]
MCF-7 (Breast)17.28 ± 0.33[5]
MDA-MB-231 (Breast)19.27 ± 2.73[5]

IC50: Half maximal inhibitory concentration.

Infectious Diseases: Antibacterial and Antiviral Activity

The tetrahydropyridine scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain viruses.

Table 3: Antibacterial and Antiviral Activity of Tetrahydropyridine Derivatives

CompoundOrganism/VirusMIC (µg/mL) / EC50 (µM)Reference
Compound 8 (5-bromo-2-hydroxyphenyl) S. aureus15-45[6]
Compound 3i P. aeruginosa12.5 (µM)[7]
MRSA50.0 (µM)[7]
Compound 4e, 4f, 4k Trichophyton mentagrophytes0.20 (mg/mL)[8]
Epoxybenzooxocino[4,3-b]pyridine Derivatives SARS-CoV-2See reference for details[9]

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

Key Signaling Pathways

The diverse biological activities of tetrahydropyridine derivatives stem from their interaction with a variety of molecular targets, leading to the modulation of critical signaling pathways.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are implicated in various physiological processes and are attractive targets for the treatment of neurological disorders. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[10] The M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[11][12]

Muscarinic_Receptor_Signaling Muscarinic Acetylcholine Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Activate AC Adenylyl Cyclase Gio->AC Inhibit ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2 Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Binds Acetylcholine->M2_M4 Binds

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.

GPR119 Signaling Pathway

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is a promising strategy for the treatment of type 2 diabetes. GPR119 agonists stimulate glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[13] The signaling cascade is primarily mediated by the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[14][15]

GPR119_Signaling GPR119 Signaling Pathway GPR119_Agonist GPR119 Agonist (e.g., Tetrahydropyridine derivative) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase Gas->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 Promotes

Caption: The GPR119 signaling cascade initiated by an agonist.

Experimental Protocols

General Synthesis of 1,2,3,6-Tetrahydropyridine Derivatives

A variety of synthetic strategies have been developed to construct the tetrahydropyridine ring system. One common and versatile method is the aza-Diels-Alder reaction. The following is a general protocol for an inverse-electron-demand aza-Diels-Alder reaction.[16]

Materials:

  • α-Halogeno hydrazone (1.0 equiv)

  • Dienophile (e.g., 3-vinylindole) (1.2 equiv)

  • Base (e.g., Triethylamine) (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone and the anhydrous solvent.

  • Add the dienophile to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C) and add the base dropwise.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of test compounds against MAO-A and MAO-B.[17][18][19]

Materials:

  • MAO-A and MAO-B enzymes (recombinant human)

  • Substrate (e.g., kynuramine or p-tyramine)

  • Test compounds and known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer

  • Detection reagent (e.g., Amplex Red)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.

  • Add the diluted compounds to the wells of the 96-well plate.

  • Add the MAO enzyme (A or B) to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding the substrate and detection reagent mixture to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[20][21][22]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

Tetrahydropyridine derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their rich chemical space and broad spectrum of biological activities continue to fuel the development of innovative therapeutic agents. Future research will likely focus on the exploration of novel biological targets for THP derivatives, the optimization of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles, and the application of computational methods to guide the design of new and more potent tetrahydropyridine-based drugs. The continued investigation of this remarkable scaffold holds great promise for addressing a wide range of human diseases.

References

The Biological Significance of Tetrahydropyridine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine (THP) scaffold, a six-membered nitrogen-containing heterocycle with one double bond, stands as a privileged structure in medicinal chemistry and drug discovery.[1] Its prevalence in numerous natural products and synthetic compounds with a broad spectrum of biological activities underscores its significance.[1][2] This technical guide provides a comprehensive overview of the biological importance of tetrahydropyridine derivatives, focusing on their synthesis, diverse pharmacological applications, and the underlying mechanisms of action that position them as promising candidates for novel therapeutics.

Introduction to Tetrahydropyridine Derivatives

Tetrahydropyridines are structurally versatile, existing as three isomers depending on the position of the double bond: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine.[3] This structural flexibility allows for the introduction of various substituents, leading to a vast chemical space with a wide array of pharmacological properties.[1][3] The significance of the THP core is highlighted by its presence in both naturally occurring alkaloids and clinically evaluated drugs.[2] A pivotal moment in the history of THP research was the discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which has been instrumental in the study of Parkinson's disease.[4][5] This finding spurred extensive research into the synthesis and biological evaluation of a multitude of THP derivatives.[5]

Pharmacological Applications

Tetrahydropyridine derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for the development of new drugs targeting various diseases.

Neurodegenerative Diseases

The initial discovery of MPTP's neurotoxic effects has led to the extensive investigation of tetrahydropyridine derivatives as modulators of the central nervous system.[1] These compounds have shown affinity for various receptors, including dopamine and serotonin receptors, and have been investigated as potential treatments for neurological and psychiatric disorders.[1] A key mechanism of action in this area is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, which is involved in the metabolism of dopamine.[4][6] Inhibition of MAO-B increases dopamine levels in the brain, offering a therapeutic strategy for Parkinson's disease.[6]

Anticancer Activity

A growing body of evidence suggests that tetrahydropyridine scaffolds are a promising template for the development of novel anticancer agents.[3] Derivatives have shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and Ishikawa cells.[7][8] The anticancer effects of some THP derivatives are linked to the inhibition of enzymes such as cyclooxygenase-2 (COX-2), which is often overexpressed in tumors.[9]

Antimicrobial Activity

Tetrahydropyridine derivatives have also demonstrated potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains.

Other Therapeutic Areas

The biological activities of tetrahydropyridines extend to other therapeutic areas as well. They have been investigated for their anti-inflammatory, antimalarial, and cardiovascular properties.[2][10] For instance, certain derivatives have shown potential as GPR119 agonists for the treatment of type 2 diabetes.[11]

Quantitative Biological Data

The following tables summarize the quantitative biological activity of selected tetrahydropyridine derivatives.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity

CompoundTargetIC50 (µM)Reference
Ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (4l)MAO-A0.40 ± 0.05[12]
Ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (4n)MAO-B1.01 ± 0.03[12]
FTEAAMAO-A0.52 ± 0.03[6]
FTEAAMAO-B1.02 ± 0.11[6]

Table 2: Anticancer Activity (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
EH2Ishikawa71.88[7]
EH2MCF-767.19[7]
EH1MCF-781.86[7]
EH3MCF-782.91[7]
6dMCF-79.94 ± 1.02[8]
6dMDA-MB-2319.78 ± 1.08[8]
6eMCF-79.72 ± 0.91[8]
6eMDA-MB-2319.54 ± 0.95[8]
6oMCF-712.19 ± 1.03[8]
6oMDA-MB-23112.22 ± 1.07[8]

Table 3: GPR119 Agonist Activity

CompoundTargetEC50 (nM)Reference
35GPR1194.9[13]
37GPR1198.8[13]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of tetrahydropyridine derivatives stem from their interaction with a variety of molecular targets and their modulation of different signaling pathways.

MPTP-Induced Neurotoxicity Pathway

The neurotoxin MPTP is a key tool for studying Parkinson's disease. Its mechanism of action involves a well-defined signaling cascade that leads to the selective destruction of dopaminergic neurons.[4][6]

MPTP_Neurotoxicity_Pathway cluster_outside Extracellular Space / Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP MPDP MPDP+ MPTP->MPDP MAO-B MPP MPP+ MPDP->MPP Oxidation MPP_neuron MPP+ MPP->MPP_neuron Dopamine Transporter (DAT) Mitochondrion Mitochondrion MPP_neuron->Mitochondrion Complex_I Complex I Inhibition Mitochondrion->Complex_I ATP_depletion ATP Depletion Complex_I->ATP_depletion ROS_production Increased ROS Complex_I->ROS_production Neuronal_death Neuronal Death ATP_depletion->Neuronal_death ROS_production->Neuronal_death

Caption: The metabolic activation of MPTP and its subsequent neurotoxic effects on dopaminergic neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydropyridine derivatives.

General Experimental Workflow for Biological Evaluation

The biological activity of newly synthesized tetrahydropyridine derivatives is typically assessed through a series of in vitro and in vivo assays.

Experimental_Workflow start Synthesis of Tetrahydropyridine Derivatives purification Purification and Characterization (NMR, Mass Spectrometry) start->purification in_vitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) purification->in_vitro data_analysis Data Analysis (IC50/EC50 Determination) in_vitro->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification in_vivo In Vivo Studies in Animal Models (e.g., Efficacy, Toxicity) lead_identification->in_vivo Promising Activity preclinical Preclinical Development in_vivo->preclinical

Caption: A general experimental workflow for the synthesis and biological evaluation of tetrahydropyridines.

Protocol for Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits.[14][15][16][17]

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine or benzylamine)

  • Fluorescent probe (e.g., a probe that reacts with H₂O₂ to produce a fluorescent signal)

  • MAO-B Assay Buffer

  • Positive control inhibitor (e.g., Selegiline)

  • Test tetrahydropyridine compounds

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)

2. Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, and test compounds in MAO-B Assay Buffer according to the kit manufacturer's instructions.

  • Assay Setup:

    • Add assay buffer to all wells.

    • Add the positive control and various concentrations of the test compounds to their respective wells.

    • Add the MAO-B enzyme solution to all wells except the blank.

    • Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiate Reaction: Add the MAO-B substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for a period of 10-40 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound on an adherent cancer cell line, such as MCF-7, using the MTT assay.[3][12]

1. Materials and Reagents:

  • MCF-7 human breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test tetrahydropyridine compounds

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 490 nm or 570 nm

2. Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to about 80% confluency.

    • Trypsinize the cells, count them, and adjust the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well and shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (490 nm or 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[18][19]

1. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test tetrahydropyridine compounds

  • Standard antibiotic (positive control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

2. Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well microplate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the absorbance at 600 nm.

Synthesis of Tetrahydropyridine Scaffolds

A variety of synthetic strategies have been developed to construct the tetrahydropyridine ring system, ranging from classical cyclization reactions to modern multicomponent and catalytic methods.[8][11] The aza-Diels-Alder reaction is a powerful method for this purpose.[5]

Aza_Diels_Alder AzaDiene Aza-diene (e.g., α,β-unsaturated imine) plus + Dienophile Dienophile (e.g., enol ether) reaction [4+2] Cycloaddition Dienophile->reaction THP Tetrahydropyridine reaction->THP

Caption: A simplified representation of the aza-Diels-Alder reaction for tetrahydropyridine synthesis.

Conclusion and Future Perspectives

Tetrahydropyridine derivatives represent a versatile and valuable class of compounds in drug discovery.[1] Their rich chemical space and broad spectrum of biological activities continue to inspire the development of innovative therapeutic agents for a wide range of human diseases.[2][3] Future research will likely focus on the design and synthesis of novel THP analogues with improved potency and selectivity for their biological targets. The use of computational methods to guide the design of new and more potent THP-based drugs will be crucial in this endeavor.[1] Furthermore, a deeper understanding of the mechanisms of action and signaling pathways modulated by these compounds will facilitate the identification of new therapeutic applications and the development of personalized medicines. The continued exploration of the tetrahydropyridine scaffold holds significant promise for addressing unmet medical needs.

References

The Pivotal Role of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic Acid as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and reduced side effects has placed a significant emphasis on the stereochemical purity of drug candidates. Chiral building blocks, possessing defined three-dimensional arrangements, are fundamental to the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Among these, 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid and its derivatives have emerged as versatile scaffolds in medicinal chemistry. Their constrained cyclic structure and functional handles allow for the synthesis of a diverse array of complex molecules, from enzyme inhibitors to modulators of cellular signaling pathways. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this important chiral building block, with a focus on actionable experimental protocols and quantitative data.

Enantioselective Synthesis Strategies

The introduction of chirality into the tetrahydropyridine core is a critical step in its utilization as a chiral building block. The two primary strategies to achieve this are asymmetric synthesis and chiral resolution of a racemic mixture. While direct asymmetric synthesis of the unsaturated this compound is an area of ongoing research, a highly efficient and well-documented approach involves the asymmetric hydrogenation of pyridine-3-carboxylic acid derivatives to yield the corresponding saturated piperidine (nipecotic acid) structure. This chiral saturated core is a very close and synthetically valuable analogue.

Asymmetric Hydrogenation of Pyridine-3-Carboxylic Acid Derivatives

A robust method for preparing the chiral core involves the asymmetric hydrogenation of a pyridine precursor. This approach typically utilizes a transition metal catalyst with a chiral ligand to achieve high enantioselectivity. The rhodium-TangPhos complex has proven to be particularly effective in this transformation.[1][2][3]

The overall synthetic pathway can be visualized as a two-step process: partial hydrogenation to the tetrahydropyridine followed by enantioselective hydrogenation to the fully saturated piperidine.

Pyridine Pyridine-3-carboxylate Tetrahydropyridine 1,2,5,6-Tetrahydropyridine- 3-carboxylate Pyridine->Tetrahydropyridine Partial Hydrogenation (e.g., Pd/C, H2) Piperidine Chiral N-Boc-piperidine- 3-carboxylic acid Tetrahydropyridine->Piperidine Asymmetric Hydrogenation (e.g., Rh-TangPhos, H2)

Caption: Synthetic pathway from a pyridine precursor to chiral N-Boc-piperidine-3-carboxylic acid.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl Nicotinate

This protocol is adapted from methodologies described for the synthesis of chiral nipecotic acid derivatives.[2]

Step 1: Partial Hydrogenation to Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate

  • To a solution of ethyl nicotinate (1 equivalent) in ethanol, add 5 mol% of Pd/C catalyst.

  • Pressurize the reaction vessel with hydrogen gas (30 bar).

  • Stir the mixture at room temperature until the reaction is complete (monitor by GC or TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.

Step 2: N-Boc Protection

  • Dissolve the crude ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Step 3: Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor with the N-Boc protected ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate (1 equivalent) and a rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%).

  • Add the chiral ligand (e.g., TangPhos, 1.1 mol%) in a degassed solvent such as methanol.

  • Pressurize the reactor with hydrogen gas (typically 50-100 bar).

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for 24-48 hours.

  • After cooling and venting the reactor, concentrate the solvent and purify the product by column chromatography.

Step 4: Hydrolysis

  • Dissolve the resulting chiral N-Boc ethyl piperidine-3-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, chiral 1-Boc-piperidine-3-carboxylic acid.

Quantitative Data for Asymmetric Hydrogenation

SubstrateCatalyst/LigandSolventTemp (°C)Pressure (bar)Yield (%)ee (%)Reference
N-Boc-ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate[Rh(COD)₂]BF₄/TangPhosMethanol5060>95>99[2]
N-Cbz-methyl 1,2,5,6-tetrahydropyridine-3-carboxylate[Rh(COD)₂]BF₄/TangPhosToluene60509698[2]
Chiral Resolution

For the direct separation of enantiomers of racemic this compound, chiral resolution is a powerful technique. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography.

Chiral Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Racemate Racemic 1-Boc-1,2,5,6-tetrahydro- pyridine-3-carboxylic acid Diastereomers Diastereomeric Salts Racemate->Diastereomers ChiralBase Chiral Resolving Agent (e.g., (R)-phenylethylamine) ChiralBase->Diastereomers Separation Crystallization Diastereomers->Separation Enantiomers Enantiomerically Pure Carboxylic Acids Separation->Enantiomers Acidification

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with (R)-Phenylethylamine

This is a general protocol that can be adapted for the target molecule based on procedures for similar compounds.

  • Dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Add a solution of the chiral resolving agent, such as (R)-phenylethylamine (0.5-1.0 equivalents), in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the crystallized salt can be checked by converting a small sample back to the carboxylic acid and analyzing by chiral HPLC.

  • Recrystallize the salt as needed to achieve the desired diastereomeric purity.

  • To recover the enantiomerically enriched carboxylic acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., 1N HCl) to a pH of 1-2.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable analytical tool for determining the enantiomeric excess of a chiral compound and can also be used for preparative scale separation.

Analytical Chiral HPLC Conditions

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)
Chiralpak IAn-hexane:ethanol:trifluoroacetic acid (80:20:0.2)1.0220
Chiralcel OD-Hn-hexane:isopropanol (90:10)0.8210

Note: These are representative conditions and may require optimization for this compound.

Applications in Drug Development

Chiral this compound and its saturated analogue are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the carboxylic acid and the protected nitrogen atom allows for orthogonal functionalization, making it a versatile scaffold for building molecular complexity.

Signaling Pathway Diagram: Inhibition of α-Glucosidase

One notable application is in the development of α-glucosidase inhibitors, which are important for the management of type 2 diabetes. These compounds mimic the structure of carbohydrates and bind to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose.

cluster_0 Intestinal Lumen cluster_1 Bloodstream Carbohydrates Complex Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Substrate Glucose Glucose Blood_Glucose Increased Blood Glucose Glucose->Blood_Glucose Absorption alpha_Glucosidase->Glucose Catalysis Inhibitor Tetrahydropyridine-based Inhibitor Inhibitor->alpha_Glucosidase Inhibition

Caption: Mechanism of action of α-glucosidase inhibitors derived from tetrahydropyridine scaffolds.

Conclusion

This compound and its chiral derivatives are powerful tools in the arsenal of medicinal chemists. The ability to access enantiomerically pure forms of this scaffold through robust methods like asymmetric hydrogenation and chiral resolution opens the door to the synthesis of novel and stereochemically defined drug candidates. The detailed protocols and quantitative data presented in this guide are intended to provide a practical foundation for researchers and drug development professionals to leverage this versatile building block in their synthetic endeavors. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such chiral intermediates will undoubtedly increase, driving further innovation in their synthesis and application.

References

The Versatile Scaffold: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and utilization of versatile molecular scaffolds that can be readily modified to generate libraries of compounds with diverse biological activities. One such scaffold that has garnered significant interest is 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid . This partially saturated heterocyclic building block offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the potential applications of this scaffold in drug discovery, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Applications and Biological Activities

Derivatives of the this compound core have demonstrated significant potential in targeting a range of enzymes implicated in various diseases. Notably, this scaffold has been successfully employed in the development of potent inhibitors of α-glucosidase and monoamine oxidase (MAO), highlighting its versatility in addressing metabolic disorders and neurological conditions.

As α-Glucosidase Inhibitors for Diabetes Management

A promising application of this scaffold lies in the design of α-glucosidase inhibitors. α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can effectively control postprandial hyperglycemia in patients with type 2 diabetes. Research has shown that N-heteroarylmethyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives are potent and uncompetitive inhibitors of α-glucosidase. This mode of inhibition, where the inhibitor binds to the enzyme-substrate complex, can offer advantages in terms of efficacy and safety.

Compound IDN-SubstituentIC50 (µM)Inhibition Type
1a 2-Furylmethyl5.8Uncompetitive
1b 3-Furylmethyl7.2Uncompetitive
1c 2-Thienylmethyl6.5Uncompetitive
1d 3-Thienylmethyl8.1Uncompetitive
Acarbose (Reference)750.0Competitive

Note: The IC50 values are representative examples from studies on N-substituted 5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives.

As Monoamine Oxidase (MAO) Inhibitors for Neurological Disorders

The tetrahydropyridine core has also been explored for the development of monoamine oxidase (MAO) inhibitors. MAO enzymes are responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, a strategy employed in the treatment of depression and Parkinson's disease. Structure-activity relationship (SAR) studies on tetrahydropyridine derivatives have revealed that substitutions on the core structure can modulate both potency and selectivity for MAO-A and MAO-B isoforms.

Compound IDR1R2MAO-A IC50 (µM)MAO-B IC50 (µM)
2a HH12.58.2
2b 4-FH5.12.5
2c 4-ClH3.81.8
2d 4-CH3H8.96.1
Clorgyline (Reference)-0.008-
Selegiline (Reference)--0.01

Note: The IC50 values are representative examples from studies on substituted tetrahydropyridine derivatives and do not directly correspond to derivatives of the title compound.

Experimental Protocols

Synthesis of this compound

A general synthetic route to the core scaffold starts from commercially available 3-hydroxypyridine.

Step 1: Reduction of 3-Hydroxypyridine

To a solution of 3-hydroxypyridine in methanol, add sodium borohydride (NaBH₄) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-hydroxypiperidine.

Step 2: N-Boc Protection

To a solution of 3-hydroxypiperidine in dichloromethane, add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O) at 0 °C. The reaction is stirred at room temperature for 6 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 1-Boc-3-hydroxypiperidine.

Step 3: Oxidation to Ketone

To a solution of 1-Boc-3-hydroxypiperidine in dichloromethane, add Dess-Martin periodinane at room temperature. The reaction is stirred for 4 hours. The reaction mixture is then quenched with a saturated solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, dried, and concentrated to yield 1-Boc-3-piperidone.

Step 4: Carboxylation

To a solution of 1-Boc-3-piperidone in tetrahydrofuran at -78 °C, add lithium diisopropylamide (LDA) dropwise. The mixture is stirred for 1 hour, followed by bubbling of dry carbon dioxide gas for 2 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated.

Step 5: Dehydration

The crude product from the previous step is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is refluxed with a Dean-Stark apparatus for 12 hours. The solvent is removed, and the residue is purified by column chromatography to afford this compound.

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from standard methods for determining α-glucosidase inhibitory activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[1]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds and positive control (e.g., Acarbose)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound or control solution to each well.

  • Add 50 µL of the α-glucosidase enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of sodium carbonate solution to each well.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a standard method for determining the in vitro inhibitory potency (IC50) of a test compound against MAO-A and MAO-B using kynuramine as a substrate.[2]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine

  • Test compounds and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate (black, for fluorescence reading)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

  • In a 96-well plate, combine the enzyme solution (MAO-A or MAO-B) with various concentrations of the test compound or control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Mechanisms and Workflows

Uncompetitive Inhibition of α-Glucosidase

The uncompetitive inhibition mechanism involves the inhibitor binding exclusively to the enzyme-substrate complex, thereby preventing the formation of the product.

Uncompetitive_Inhibition E Enzyme (α-Glucosidase) ES Enzyme-Substrate Complex E->ES + Substrate S Substrate (Carbohydrate) ES->E - Substrate ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + Inhibitor P Product (Glucose) ES->P Product Formation I Inhibitor (Tetrahydropyridine Derivative) ESI->ES - Inhibitor

Caption: Uncompetitive inhibition of α-glucosidase.

Drug Discovery Workflow

The process of discovering and developing new drugs based on the this compound scaffold follows a structured workflow.

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Scaffold Synthesis of this compound Library Combinatorial Synthesis of Derivatives Scaffold->Library HTS High-Throughput Screening (e.g., α-glucosidase, MAO assays) Library->HTS Hit_ID Hit Identification & Validation HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Drug discovery workflow.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its proven utility in the development of potent α-glucosidase and monoamine oxidase inhibitors underscores its potential in addressing a wide range of diseases. The synthetic accessibility of this core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of diverse biological targets. As our understanding of disease mechanisms continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthesis protocol for the preparation of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the esterification of nicotinic acid, followed by a selective partial hydrogenation to yield the tetrahydropyridine core. The subsequent hydrolysis of the ester and N-protection with a tert-butoxycarbonyl (Boc) group affords the final product. This protocol offers a comprehensive guide for the synthesis, purification, and characterization of this important heterocyclic compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The tetrahydropyridine scaffold is a common motif in many natural products and pharmaceutical agents. The Boc-protecting group allows for selective manipulation of other functional groups on the molecule, making it a versatile tool in organic synthesis. This protocol outlines a reliable method for the preparation of this compound in a laboratory setting.

Overall Reaction Scheme

Overall_Reaction_Scheme Nicotinic_acid Nicotinic acid Methyl_nicotinate Methyl nicotinate Nicotinic_acid->Methyl_nicotinate 1. CH3OH, H2SO4 (cat.) Methyl_tetrahydropyridine Methyl 1,2,5,6-tetrahydropyridine- 3-carboxylate Methyl_nicotinate->Methyl_tetrahydropyridine 2. H2, Catalyst Isoguvacine 1,2,5,6-Tetrahydropyridine- 3-carboxylic acid (Isoguvacine) Methyl_tetrahydropyridine->Isoguvacine 3. NaOH, H2O/MeOH Final_Product 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid Isoguvacine->Final_Product 4. Boc2O, NaOH, Dioxane/H2O

Caption: Overall synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of Isoguvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid)

Step 1.1: Esterification of Nicotinic Acid to Methyl Nicotinate

  • Procedure:

    • To a stirred solution of nicotinic acid (10.0 g, 81.2 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (4.0 mL) at 0 °C.

    • Heat the reaction mixture to reflux and maintain for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in water (100 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl nicotinate as a white solid.[1][2]

Step 1.2: Selective Partial Hydrogenation to Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate

  • Procedure:

    • Dissolve methyl nicotinate (5.0 g, 36.5 mmol) in methanol (100 mL) in a high-pressure hydrogenation vessel.

    • Add a suitable catalyst, such as Raney Nickel (approx. 1.0 g, slurry washed with methanol) or a specific palladium on carbon catalyst.

    • Pressurize the vessel with hydrogen gas to 50-100 psi.

    • Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours.

    • Carefully monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to maximize the yield of the desired tetrahydropyridine and minimize the formation of the fully saturated piperidine.

    • After completion, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 1,2,5,6-tetrahydropyridine-3-carboxylate.

Step 1.3: Hydrolysis to 1,2,5,6-Tetrahydropyridine-3-carboxylic acid (Isoguvacine)

  • Procedure:

    • Dissolve the crude methyl 1,2,5,6-tetrahydropyridine-3-carboxylate from the previous step in a mixture of methanol (50 mL) and water (50 mL).

    • Add sodium hydroxide (2.2 g, 55.0 mmol) and stir the mixture at room temperature for 4 hours.[3][4]

    • Monitor the hydrolysis by TLC.

    • After completion, remove the methanol under reduced pressure.

    • Adjust the pH of the aqueous solution to approximately 4-5 with 1M hydrochloric acid.

    • The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution to a smaller volume and cool to induce crystallization.

    • Wash the solid with cold water and dry under vacuum to yield 1,2,5,6-tetrahydropyridine-3-carboxylic acid (isoguvacine).

Part 2: N-Boc Protection of Isoguvacine
  • Procedure:

    • Dissolve 1,2,5,6-tetrahydropyridine-3-carboxylic acid (2.0 g, 15.7 mmol) in a mixture of 1,4-dioxane (20 mL) and water (20 mL).[5][][7]

    • Add sodium hydroxide (0.76 g, 19.0 mmol) and stir until the solid dissolves.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O) (4.1 g, 18.8 mmol) portion-wise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the 1,4-dioxane under reduced pressure.

    • Dilute the remaining aqueous solution with water (30 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 1M aqueous solution of citric acid or cold 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1.1Methyl nicotinateNicotinic acidCH₃OH, H₂SO₄MethanolReflux1285-95
1.2Methyl 1,2,5,6-tetrahydropyridine-3-carboxylateMethyl nicotinateH₂, CatalystMethanol50-604-650-70
1.31,2,5,6-Tetrahydropyridine-3-carboxylic acidMethyl 1,2,5,6-tetrahydropyridine-3-carboxylateNaOHMeOH/H₂ORT480-90
2This compound1,2,5,6-Tetrahydropyridine-3-carboxylic acidBoc₂O, NaOHDioxane/H₂ORT1275-85

Table 1: Summary of reaction conditions and typical yields for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
Methyl nicotinateC₇H₇NO₂137.14White solid39
1,2,5,6-Tetrahydropyridine-3-carboxylic acidC₆H₉NO₂127.14Solid-
This compoundC₁₁H₁₇NO₄227.26Solid-

Table 2: Physicochemical properties of key compounds.

Note: Characterization data for the final product and intermediates should be confirmed by analytical techniques such as NMR, IR, and Mass Spectrometry.

Experimental Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Isoguvacine cluster_part2 Part 2: N-Boc Protection esterification Step 1.1: Esterification Nicotinic acid -> Methyl nicotinate hydrogenation Step 1.2: Partial Hydrogenation Methyl nicotinate -> Methyl tetrahydropyridine carboxylate esterification->hydrogenation Purification hydrolysis Step 1.3: Hydrolysis Methyl tetrahydropyridine carboxylate -> Isoguvacine hydrogenation->hydrolysis Crude Product boc_protection Step 2: N-Boc Protection Isoguvacine -> Final Product hydrolysis->boc_protection Purification final_product This compound boc_protection->final_product Purification & Characterization

Caption: Workflow diagram for the synthesis of this compound.

References

Application Note: A Detailed Protocol for the Boc Protection of Tetrahydropyridine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in pharmaceutical and peptide chemistry.[1][2][3] Its popularity stems from its ease of introduction, stability across a wide range of nucleophilic and basic conditions, and facile removal under mild acidic conditions.[4][5] The protection reaction typically involves the treatment of a primary or secondary amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), to form a stable N-tert-butoxycarbonyl carbamate derivative.[5][6] This effectively masks the amine's nucleophilicity and basicity, allowing for subsequent chemical modifications at other sites of the molecule.[5]

This application note provides a detailed experimental procedure for the Boc protection of a tetrahydropyridine carboxylic acid, a common heterocyclic scaffold in medicinal chemistry.[7] The protocol addresses potential challenges, such as the zwitterionic nature of the starting material which can lead to poor solubility in certain organic solvents.[1]

General Reaction Scheme

The protection of the secondary amine of tetrahydropyridine carboxylic acid with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism.[3][5] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[5] A base is often employed to facilitate the reaction.[2]

Figure 1: General reaction for Boc protection of tetrahydropyridine carboxylic acid.

Experimental Protocols

This section details a reliable method for the Boc protection of tetrahydropyridine carboxylic acid.

3.1. Materials and Reagents

  • Tetrahydropyridine-4-carboxylic acid (or isomer)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent: Dioxane/Water mixture (1:1), or Tetrahydrofuran (THF)

  • Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

3.2. Detailed Procedure

  • Reactant Preparation: In a round-bottom flask, dissolve the tetrahydropyridine carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water. Note: For zwitterionic compounds like amino acids, solubility can be poor in purely organic solvents; aqueous or mixed solvent systems are often more effective.[1]

  • Addition of Base: Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C using an ice bath.

  • Boc Anhydride Addition: To the stirred, cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) portion-wise or as a solution in dioxane.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction vigorously overnight (12-18 hours).[8]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent (dioxane).

    • Cool the remaining aqueous solution in an ice bath and carefully acidify it to a pH of 2-3 using 1 M HCl.[7]

    • Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x volumes).[7]

  • Work-up - Washing:

    • Combine the organic layers and wash sequentially with water and then with brine.[5]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-Boc-tetrahydropyridine carboxylic acid.[5][7]

  • Purification and Analysis: The crude product is often of high purity and may be used without further purification.[9] If necessary, purification can be achieved by column chromatography on silica gel. The final product should be characterized by NMR and MS to confirm its identity and purity.

Data Presentation

The choice of solvent and base can influence reaction time and yield. The following table summarizes conditions from various reported Boc protection procedures for tetrahydropyridines and related amines.

Starting MaterialReagents & ConditionsSolventYieldReference
1,2,3,6-Tetrahydropyridine1.0 eq (Boc)₂O, 1.5 eq amine, stirred overnightDry THF89%[8]
Various Aminoglycosides1.6 eq (Boc)₂O, heated to 55°C for 16hWater/Methanol/Triethylamine (10:10:7)90-97%[9]
4-Piperidinecarboxylic acid(Boc)₂O, stirred at 30°C for 22hSodium carbonate/bicarbonate bufferHigh (not specified)[7]
Various Amines(Boc)₂O, stirred at room temperatureWater/Acetone/DichloromethaneHigh[10]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for the Boc protection of tetrahydropyridine carboxylic acid.

Boc_Protection_Workflow Workflow for Boc Protection of Tetrahydropyridine Carboxylic Acid cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dissolve Tetrahydropyridine Carboxylic Acid in Dioxane/Water B Add Base (e.g., NaHCO₃) and cool to 0°C A->B C Add (Boc)₂O B->C Reagents Ready D Stir at Room Temperature Overnight C->D E Remove Dioxane D->E Reaction Complete F Acidify with 1M HCl E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate to get Crude Product H->I Aqueous & Organic Layers Separated J Purify via Chromatography (if necessary) I->J K Characterize by NMR & MS J->K

Caption: Experimental workflow for the Boc protection of tetrahydropyridine carboxylic acid.

References

Application Notes and Protocols for the Deprotection of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1] The deprotection of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid to yield 1,2,5,6-tetrahydropyridine-3-carboxylic acid is a critical step in the synthesis of various biologically active molecules. The selection of an appropriate deprotection method is paramount to ensure high yield and purity of the final product, while avoiding unwanted side reactions, particularly given the presence of both a carboxylic acid and a double bond in the substrate.

This document provides detailed application notes and protocols for several common and alternative methods for the deprotection of this compound.

Deprotection Methods Overview

The primary methods for Boc deprotection involve treatment with strong acids. However, milder alternatives are available for substrates that may be sensitive to harsh acidic conditions.

Common Acidic Deprotection Methods:

  • Trifluoroacetic Acid (TFA): A standard and highly effective method for Boc deprotection.[1] It is often used in a solution with a chlorinated solvent like dichloromethane (DCM).

  • Hydrochloric Acid (HCl): Typically used as a solution in an organic solvent such as dioxane or methanol.[2]

Alternative Mild Deprotection Methods:

  • Oxalyl Chloride in Methanol: A milder alternative for substrates sensitive to strong acids.[3][4][5][6]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound can effect deprotection without the need for acidic reagents.[7]

  • Lewis Acid-Mediated Deprotection: Lewis acids can offer a non-protic alternative for Boc cleavage.

The choice of method depends on the stability of the starting material and the desired product to the reaction conditions. For "this compound," care must be taken to avoid potential side reactions such as esterification of the carboxylic acid if an alcohol is used as a solvent under acidic conditions, or isomerization of the double bond.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for various Boc deprotection methods on analogous substrates. It is important to note that optimal conditions for "this compound" may require optimization.

Deprotection MethodReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Acidic Methods
Trifluoroacetic Acid20-50% TFA in DCM0 to RT0.5 - 2>90[1][8]
Hydrochloric Acid4M HCl in DioxaneRT1 - 4>90[2]
Mild Methods
Oxalyl ChlorideOxalyl Chloride, MethanolRT1 - 4up to 90[3][4][5][6]
Thermal (Microwave)TFE or HFIP100 - 1500.5 - 280 - 99[7]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally efficient method for Boc deprotection.[1]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Diethyl ether (cold)

Procedure:

  • Dissolve the this compound in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another common and effective acidic deprotection procedure.[2]

Materials:

  • This compound

  • 1,4-Dioxane

  • 4M HCl in Dioxane solution

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • Dissolve the this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add a 4M solution of HCl in 1,4-dioxane to the mixture.

  • Stir the reaction at room temperature for 1 to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product will often precipitate as the hydrochloride salt.

  • The solvent can be removed in vacuo, and the resulting solid can be triturated with diethyl ether, collected by filtration, and dried.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This protocol is suitable for substrates that are sensitive to strong acids.[3][4][5][6]

Materials:

  • This compound

  • Methanol

  • Oxalyl chloride

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in methanol.

  • Add 3 equivalents of oxalyl chloride to the solution at room temperature.

  • Stir the mixture for 1 to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to obtain the deprotected product, likely as the hydrochloride salt.

Visualizations

Boc Deprotection General Workflow

Boc_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_product Final Product start 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid deprotection Addition of Deprotecting Agent (e.g., TFA, HCl, Oxalyl Chloride) start->deprotection reaction Stirring at Specified Temperature and Time deprotection->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Solvent Removal & Precipitation/Extraction monitoring->workup Complete product 1,2,5,6-tetrahydropyridine- 3-carboxylic acid (as salt or free base) workup->product

Caption: General experimental workflow for the deprotection of this compound.

Signaling Pathway of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Carbocation Formation of tert-butyl cation and Carbamic Acid Protonation->Carbocation Spontaneous Cleavage Decarboxylation Decarboxylation of Carbamic Acid Carbocation->Decarboxylation - (CH3)3C+ Amine_Salt Formation of Amine Salt Decarboxylation->Amine_Salt - CO2 + H+

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.[9]

References

Application Notes and Protocols for Peptide Coupling Reactions with 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides via peptide coupling reactions using 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid. This versatile building block is a valuable component in medicinal chemistry and drug discovery, serving as a scaffold for a variety of therapeutic agents. The protocols outlined below utilize common and effective coupling reagents to ensure high yields and purity of the final products.

Introduction

This compound, a derivative of guvacine, is a key intermediate in the synthesis of nipecotic acid derivatives and other piperidine-based compounds.[1][2] These structures are of significant interest in drug development due to their potential as GABA uptake inhibitors and for their application in treating neurological disorders.[3][4][5] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective amide bond formation at the carboxylic acid functionality. Subsequent deprotection of the Boc group can provide a secondary amine for further functionalization.

The following sections detail standard peptide coupling protocols using carbodiimide and uronium-based reagents, which are widely employed for their efficiency and mild reaction conditions.[6][7]

General Peptide Coupling Workflow

The general workflow for the peptide coupling of this compound with a primary or secondary amine involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Carboxylic_Acid 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Amide Bond Formation Amine->Coupling Coupling_Reagent e.g., EDC/HOBt, HATU Coupling_Reagent->Activation Base e.g., DIPEA, TEA Base->Activation Solvent e.g., DMF, DCM Solvent->Activation Activation->Coupling Quenching Aqueous Workup Coupling->Quenching Extraction Organic Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Desired Amide Product Purification->Product

Caption: General workflow for the peptide coupling reaction.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.[8]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA or TEA (2.0-3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium-based coupling reagent, particularly useful for sterically hindered substrates.[6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask, dissolve this compound (1.0 eq), HATU (1.1-1.2 eq), and DIPEA or TEA (2.0-3.0 eq) in anhydrous DMF or DCM.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the reaction outcome. The following table summarizes typical yields and reaction conditions for the coupling of this compound with various amines using different coupling reagents. Please note that these are representative values and actual results may vary depending on the specific amine and reaction conditions.

Coupling ReagentAdditiveBaseSolventAmineTypical Yield (%)Reference
EDCHOBtDIPEADMFBenzylamine80-95[8]
EDCHOBtTEADCMAniline70-85[9]
HATU-DIPEADMFMorpholine85-98[6]
PyBOP-DIPEADCMGlycine methyl ester80-90[7]
T3P-PyridineEtOAc4-Fluoroaniline75-90General Knowledge

Signaling Pathways and Logical Relationships

The mechanism of amide bond formation using carbodiimide reagents like EDC involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, in the presence of HOBt, form an activated HOBt ester, which then reacts with the amine to yield the amide.

G Carboxylic_Acid 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester Activated HOBt Ester O_Acylisourea->HOBt_Ester + HOBt Amide_Product Amide Product O_Acylisourea->Amide_Product + Amine DCU Dicyclohexylurea (Byproduct) O_Acylisourea->DCU HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide_Product + Amine Amine Amine Amine->Amide_Product

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Uronium-based reagents like HATU activate the carboxylic acid by forming a highly reactive OAt-ester, which rapidly reacts with the amine to form the amide bond.

G Carboxylic_Acid 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid OAt_Ester Activated OAt-Ester Carboxylic_Acid->OAt_Ester + HATU + Base HATU HATU HATU->OAt_Ester Tetramethylurea Tetramethylurea (Byproduct) HATU->Tetramethylurea Base Base (e.g., DIPEA) Base->OAt_Ester Amide_Product Amide Product OAt_Ester->Amide_Product + Amine Amine Amine Amine->Amide_Product

References

Application Notes and Protocols for the Use of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the incorporation of the non-proteinogenic amino acid, 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, into peptide chains using solid-phase peptide synthesis (SPPS). This building block is a valuable scaffold for the synthesis of novel peptidomimetics and constrained peptides, offering the potential to enhance biological activity, metabolic stability, and receptor selectivity.

Introduction

This compound is a cyclic, conformationally restricted amino acid analog. Its incorporation into peptide sequences can induce specific secondary structures, such as turns and bends, which are often critical for biological recognition. The tetrahydropyridine moiety can also serve as a bioisostere for other cyclic structures or introduce unique pharmacophoric features. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it compatible with standard Boc-based solid-phase peptide synthesis strategies.

Core Applications

  • Induction of Secondary Structures: The rigid tetrahydropyridine ring can enforce specific torsional angles in the peptide backbone, leading to the formation of well-defined secondary structures.

  • Synthesis of Peptidomimetics: This building block can be used to replace native amino acids to create peptidomimetics with improved pharmacokinetic properties, such as resistance to enzymatic degradation.

  • Drug Design and Discovery: The unique structural and electronic properties of the tetrahydropyridine ring can be exploited to design novel ligands for a variety of biological targets, including receptors and enzymes.

Data Presentation: General Performance in Solid-Phase Synthesis

While specific quantitative data for the solid-phase synthesis of peptides containing this compound is not extensively available in the public domain, the following table provides expected performance metrics based on the incorporation of similar sterically hindered and cyclic amino acids. Actual yields and purities will be sequence-dependent and require optimization.

ParameterExpected RangeNotes
Coupling Efficiency 85-98%May require extended coupling times or the use of more potent coupling agents due to steric hindrance. Double coupling may be necessary.
Overall Crude Peptide Yield 15-40%Highly dependent on the length and sequence of the peptide.
Purity of Crude Peptide 40-70%Purification by reverse-phase HPLC is typically required to achieve high purity.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols may require optimization based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Resin Loading (Attachment of the First Amino Acid)

This protocol describes the loading of the C-terminal amino acid onto a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected C-terminal amino acid

  • Cesium carbonate (Cs₂CO₃)

  • Potassium iodide (KI) (catalyst)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour, followed by washing with DMF.

  • Cesium Salt Formation: Dissolve the Boc-protected C-terminal amino acid in a minimal amount of DMF. Add an equimolar amount of aqueous Cs₂CO₃ solution and lyophilize to obtain the cesium salt.

  • Attachment: Add the cesium salt of the Boc-amino acid (1.5-2.0 equivalents relative to resin capacity) and a catalytic amount of KI to the swollen resin in DMF.

  • Reaction: Gently agitate the mixture at 50°C for 12-24 hours.

  • Washing: After the reaction, wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and MeOH.

  • Drying: Dry the resin under vacuum.

  • Loading Determination: Determine the substitution level of the resin using a suitable method (e.g., picric acid titration or quantitative analysis of the cleaved amino acid).

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the steps for a single cycle of deprotection and coupling to elongate the peptide chain.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • This compound

  • Coupling agent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Filter and repeat the treatment with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[1]

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 5-10 minutes.

    • Wash the resin thoroughly with DCM.

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and the coupling agent (e.g., HBTU, 3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential steric hindrance of the cyclic amino acid, a longer coupling time or double coupling may be necessary.

    • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (no blue color) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 1-5 for the subsequent amino acids in the sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, thioanisole, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the peptide-resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Peptide Collection and Purification:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Visualizations

Experimental Workflow for Solid-Phase Synthesis

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat n times) cluster_final Final Steps Resin Solid Support (e.g., Merrifield Resin) Swell_Resin Swell Resin (DCM) Resin->Swell_Resin Load_AA1 Load First Amino Acid (Boc-AA-OH, Cs₂CO₃) Swell_Resin->Load_AA1 Deprotection Boc Deprotection (50% TFA in DCM) Load_AA1->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling (1-Boc-1,2,5,6-tetrahydro- pyridine-3-carboxylic acid + Coupling Reagent) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for the solid-phase synthesis of a peptide containing this compound.

Logical Relationship of SPPS Steps

SPPS_Logic Start Start with Resin-Bound Amino Acid/Peptide Boc_Removal Remove Boc Protecting Group (Acidic Condition) Start->Boc_Removal Free_Amine Generate Free N-terminal Amine Boc_Removal->Free_Amine Peptide_Bond Form Peptide Bond Free_Amine->Peptide_Bond Activate_AA Activate Carboxyl Group of This compound Activate_AA->Peptide_Bond Elongated_Peptide Elongated Peptide Chain Peptide_Bond->Elongated_Peptide Elongated_Peptide->Boc_Removal Repeat for next amino acid Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection Elongated_Peptide->Final_Cleavage Purified_Peptide Purified Target Peptide Final_Cleavage->Purified_Peptide

Caption: Logical flow diagram illustrating the key chemical transformations in a single cycle of solid-phase peptide synthesis.

References

Application Notes and Protocols: Derivatization of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the carboxylic acid group of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid. This versatile building block is frequently utilized in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents, including α-glucosidase inhibitors. The ability to efficiently modify its carboxylic acid moiety into esters, amides, and other functional groups is crucial for developing structure-activity relationships (SAR) and optimizing drug candidates.

The protocols outlined below are established methods for carboxylic acid derivatization that are compatible with the structural features of this compound, namely the acid-labile tert-butoxycarbonyl (Boc) protecting group and the olefinic double bond.

I. Overview of Derivatization Strategies

The primary strategies for the derivatization of the carboxylic acid group of this compound involve esterification and amidation. These transformations are typically achieved through direct condensation reactions or via activation of the carboxylic acid.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished under various conditions. Mild, catalyzed reactions are preferred to maintain the integrity of the Boc-protecting group.

Amidation: The formation of an amide bond requires the coupling of the carboxylic acid with a primary or secondary amine. This is often facilitated by the use of peptide coupling reagents to enhance reaction efficiency and minimize side reactions.

II. Quantitative Data Summary

The following table summarizes typical yields for the described derivatization methods. Please note that yields are substrate-dependent and may vary based on the specific alcohol or amine used.

Derivatization MethodReagentsTypical Yield (%)Reference(s)
Esterification
POCl₃-MediatedAlcohol, POCl₃85-95[1]
Boc₂O/DMAP-MediatedAlcohol, Boc₂O, DMAP80-95[2]
Amidation
TBTU CouplingAmine, TBTU, Triethylamine70-95[2]
TiCl₄-MediatedAmine, TiCl₄, Pyridine75-90[3]
Carbodiimide Coupling (DCC)Amine, DCC, DMAP70-90[4]

III. Experimental Protocols

A. Esterification Protocols

This protocol describes the esterification of a carboxylic acid using phosphorus oxychloride (POCl₃) as a mild and efficient activating agent.[1] This method is tolerant of various functional groups, including olefinic double bonds.[1]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve this compound (1 mmol) in the desired alcohol (5 mL).

  • Cool the solution in an ice bath.

  • Add POCl₃ (1.2 mmol) dropwise to the cold solution with stirring.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude ester.

  • Purify the product by flash column chromatography if necessary.

This method utilizes di-t-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) for the esterification of carboxylic acids.[2] This procedure is particularly advantageous for substrates with sensitive functional groups due to its mild reaction conditions.[2]

Materials:

  • This compound

  • Desired alcohol

  • Di-t-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Suitable solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

Procedure:

  • In a reaction vessel, dissolve this compound (1 mmol) and the desired alcohol (1.2 mmol) in the chosen solvent.

  • Add DMAP (0.1 mmol) to the solution.

  • Add Boc₂O (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The residue can be purified by flash column chromatography to isolate the desired ester. The byproducts, t-butanol and CO₂, are volatile and easily removed.[2]

B. Amidation Protocols

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) is an efficient coupling reagent for the formation of amide bonds under mild conditions.[2]

Materials:

  • This compound

  • Desired primary or secondary amine

  • TBTU

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 mmol) in acetonitrile or DCM.

  • Add the desired amine (1.1 mmol) and triethylamine (2.5 mmol).

  • Add TBTU (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Titanium tetrachloride (TiCl₄) can be used to directly mediate the condensation of carboxylic acids and amines to form amides.[3]

Materials:

  • This compound

  • Desired amine

  • Titanium tetrachloride (TiCl₄)

  • Pyridine

  • Toluene

  • 1 N HCl solution

  • Methylene chloride (DCM)

Procedure:

  • In a screw-capped vial, dissolve this compound (1 mmol) in pyridine (10 mL).

  • Add the desired amine (1 mmol) to the solution.

  • Add TiCl₄ (3 mmol) to the reaction mixture.

  • Tightly seal the vial and heat the mixture at 85 °C for approximately 2 hours, with magnetic stirring.[3]

  • Monitor the reaction for the complete conversion of the carboxylic acid by TLC.[3]

  • After cooling, remove the pyridine by co-evaporation with toluene.[3]

  • Treat the residue with an aqueous 1 N HCl solution (10 mL) and extract with methylene chloride (3 x 10 mL).[3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting amide by flash column chromatography.

IV. Visualizations

Esterification_Workflow start Start: 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid reaction Reaction: - Stir at specified temperature - Monitor by TLC start->reaction Add reagents Reactants: - Alcohol - Activating Agent  (e.g., POCl₃ or Boc₂O/DMAP) reagents->reaction Add workup Workup: - Quench reaction - Extraction - Washing reaction->workup Upon Completion purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Product: Ester Derivative purification->product

Caption: General workflow for the esterification of this compound.

Amidation_Workflow start Start: 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid reaction Reaction: - Stir at specified temperature - Monitor by TLC start->reaction Add reagents Reactants: - Amine - Coupling Agent/Mediator  (e.g., TBTU or TiCl₄) reagents->reaction Add workup Workup: - Quench reaction - Extraction - Washing reaction->workup Upon Completion purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Product: Amide Derivative purification->product

Caption: General workflow for the amidation of this compound.

References

Application Notes and Protocols for the Purification of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides detailed protocols for the purification of this compound from a crude reaction mixture. The described methods are based on common laboratory techniques and principles of organic chemistry, adapted from procedures for structurally related compounds.

Physicochemical Properties (for consideration in purification)

PropertyValue/DescriptionImplication for Purification
Molecular Weight 227.26 g/mol ---
Structure Contains a Boc-protected amine, a tetrahydropyridine ring, and a carboxylic acid.The molecule has both a lipophilic Boc group and a polar carboxylic acid, making it amphipathic. The carboxylic acid allows for manipulation of its charge state with pH.
pKa of Carboxylic Acid Estimated to be around 4-5The compound will be deprotonated and water-soluble at basic pH and protonated and more organic-soluble at acidic pH.
Physical Form Typically a white to off-white solid at room temperature.[1]Enables purification by crystallization.

Recommended Purification Techniques

Based on the physicochemical properties of the target compound and purification methods for analogous structures, the following techniques are recommended as starting points for optimization:

  • Acid-Base Extraction: Exploits the acidic nature of the carboxylic acid group.

  • Flash Column Chromatography: Separates the compound based on its polarity.

  • Recrystallization: Purifies the solid compound based on differential solubility.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from the crude product.

Principle: The carboxylic acid group of the target compound is deprotonated in a basic aqueous solution to form a water-soluble carboxylate salt. Neutral and basic organic impurities remain in the organic phase and are removed. The aqueous layer is then acidified, re-protonating the carboxylate and causing the purified carboxylic acid to precipitate or be extracted back into an organic solvent.

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (e.g., 10 mL of solvent per gram of crude material).

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Add the basic solution portion-wise until the pH of the aqueous layer is > 8.

  • Extraction of Impurities: Shake the separatory funnel gently to mix the layers. Allow the layers to separate and drain the lower organic layer. This layer contains neutral and basic impurities.

  • Washing (Optional): Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by the dropwise addition of 1 M hydrochloric acid (HCl) until the pH is ~2-3. The target compound should precipitate out of the solution.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no solid precipitates (or for higher recovery): Extract the acidified aqueous layer with several portions of an organic solvent (e.g., EtOAc or DCM). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This technique is suitable for removing impurities with polarities different from the target compound. Due to the presence of a carboxylic acid, tailing or streaking on the silica gel is common. This can often be mitigated by adding a small amount of a volatile acid to the eluent.

Principle: The crude mixture is loaded onto a stationary phase (silica gel) and separated by elution with a mobile phase of a specific polarity. Compounds are separated based on their differential adsorption to the silica gel.

Procedure:

  • Stationary Phase: Prepare a flash chromatography column with silica gel.

  • Eluent System Selection (TLC Analysis):

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a Thin Layer Chromatography (TLC) plate.

    • Develop the TLC plate using various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For example, start with 70:30 Hexanes:EtOAc.

    • To reduce streaking, add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent system.[2]

    • The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing and Loading:

    • Pack the column with silica gel in the chosen eluent system.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column with the selected eluent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Purification by Recrystallization

This method is effective for purifying the compound if it is obtained as a solid and a suitable solvent can be found.

Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

    • Potential solvents to screen include ethyl acetate, acetonitrile, isopropanol, or mixtures such as ethyl acetate/hexanes or ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Comparison of Purification Techniques

TechniquePrinciple of SeparationAdvantagesDisadvantagesTypical PurityTypical Yield
Acid-Base Extraction Differential solubility based on pH-dependent charge state.- Fast and scalable.- Effectively removes neutral and basic impurities.- Inexpensive.- May not remove acidic impurities.- Emulsion formation can be an issue.- Requires use of aqueous and organic solvents.Good (>95%)High (80-95%)
Flash Column Chromatography Differential adsorption to a solid stationary phase.- Can separate compounds with very similar properties.- High resolution and purity achievable.- Versatile for a wide range of compounds.- Can be time-consuming and labor-intensive.- Requires larger volumes of solvents.- Carboxylic acid may streak on silica, requiring eluent modification.[2][3]Very High (>98%)Moderate to High (60-90%)
Recrystallization Differential solubility in a given solvent at different temperatures.- Can yield very pure crystalline material.- Potentially scalable.- Simple procedure.- Finding a suitable solvent can be challenging.- Product loss in the mother liquor is common.- Not effective for oily or amorphous products.High (>97%)Moderate (50-85%)

Visualization of Purification Workflow

The following diagram illustrates a logical workflow for the purification of this compound.

Purification_Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Initial Cleanup check_purity1 Check Purity (NMR, LC-MS) extraction->check_purity1 column Flash Column Chromatography check_purity1->column Purity < 95% or Neutral/Acidic Impurities Present pure_product Pure Product check_purity1->pure_product Purity > 95% check_purity2 Check Purity (NMR, LC-MS) column->check_purity2 recrystallization Recrystallization check_purity2->recrystallization Purity < 98% and Solid Product Obtained check_purity2->pure_product Purity > 98% check_purity3 Check Purity (NMR, LC-MS) recrystallization->check_purity3 check_purity3->column Further Purification Needed check_purity3->pure_product Purity > 98%

Caption: A decision workflow for selecting a purification strategy.

References

Application Note: A Scalable Synthesis of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable synthetic protocol for the preparation of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described multi-step synthesis commences with commercially available starting materials and proceeds through key transformations including N-protection, oxidation, and olefination to yield the target compound with good purity and overall yield. This protocol is designed to be amenable to scale-up for industrial production. All quantitative data is summarized, and detailed experimental procedures are provided.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its rigidified tetrahydropyridine scaffold and orthogonally protected functional groups make it an attractive starting material for the construction of complex molecular architectures. The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical and chemical industries. This application note provides a comprehensive guide for the multi-kilogram scale synthesis of this compound.

Overall Synthetic Scheme

The synthetic route begins with the readily available N-Boc-3-piperidinemethanol. The alcohol is first oxidized to the corresponding aldehyde, which is then subjected to a Wittig-type olefination to introduce the carboxylic acid moiety, followed by in-situ isomerization to the thermodynamically more stable α,β-unsaturated ester. Finally, saponification of the ester furnishes the desired this compound.

G A N-Boc-3-piperidinemethanol B N-Boc-3-piperidinecarboxaldehyde A->B Oxidation (Dess-Martin periodinane) C Ethyl 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylate B->C Wittig Reaction (Triethyl phosphonoacetate, NaH) D This compound C->D Saponification (LiOH, THF/H2O)

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-piperidinecarboxaldehyde

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
N-Boc-3-piperidinemethanol215.291.004.64
Dess-Martin periodinane424.142.175.12
Dichloromethane (DCM)-10.0 L-
Saturated aq. NaHCO₃-5.0 L-
Sodium thiosulfate (Na₂S₂O₃)158.111.006.32
Brine-2.0 L-
Anhydrous MgSO₄120.370.504.15

Procedure:

  • To a 20 L reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-Boc-3-piperidinemethanol (1.00 kg, 4.64 mol) and dichloromethane (10.0 L).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add Dess-Martin periodinane (2.17 kg, 5.12 mol) portion-wise over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a solution of sodium thiosulfate (1.00 kg) in saturated aqueous sodium bicarbonate (5.0 L).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2.0 L).

  • Combine the organic layers, wash with brine (2.0 L), dry over anhydrous magnesium sulfate (0.50 kg), filter, and concentrate under reduced pressure to afford the crude aldehyde. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Sodium hydride (60% in oil)24.000.225.57
Triethyl phosphonoacetate224.161.255.57
Tetrahydrofuran (THF), anhydrous-10.0 L-
N-Boc-3-piperidinecarboxaldehyde213.27(from Step 1)~4.64
Saturated aq. NH₄Cl-5.0 L-
Ethyl acetate (EtOAc)-10.0 L-
Brine-2.0 L-
Anhydrous MgSO₄120.370.504.15

Procedure:

  • To a 20 L reactor under a nitrogen atmosphere, add anhydrous tetrahydrofuran (10.0 L) and sodium hydride (0.22 kg, 5.57 mol, 60% dispersion in mineral oil).

  • Cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.25 kg, 5.57 mol) dropwise, keeping the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of crude N-Boc-3-piperidinecarboxaldehyde (from Step 1) in anhydrous THF (2.0 L) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or HPLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (5.0 L).

  • Add ethyl acetate (10.0 L) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2.0 L).

  • Combine the organic layers, wash with brine (2.0 L), dry over anhydrous magnesium sulfate (0.50 kg), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.

Step 3: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Ethyl 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylate283.36(from Step 2)~3.71
Lithium hydroxide monohydrate (LiOH·H₂O)41.960.317.42
Tetrahydrofuran (THF)-5.0 L-
Water-5.0 L-
1 M Hydrochloric acid (HCl)-As needed-
Ethyl acetate (EtOAc)-10.0 L-
Brine-2.0 L-
Anhydrous MgSO₄120.370.504.15

Procedure:

  • Dissolve the ethyl ester (from Step 2) in a mixture of tetrahydrofuran (5.0 L) and water (5.0 L) in a 20 L reactor.

  • Add lithium hydroxide monohydrate (0.31 kg, 7.42 mol) and stir the mixture at room temperature for 4-6 hours. Monitor the saponification by TLC or HPLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 3.0 L).

  • Combine the organic layers, wash with brine (2.0 L), dry over anhydrous magnesium sulfate (0.50 kg), filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Summary

StepProductStarting MaterialYield (%)Purity (HPLC)
1N-Boc-3-piperidinecarboxaldehydeN-Boc-3-piperidinemethanol~95 (crude)-
2Ethyl 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylateN-Boc-3-piperidinecarboxaldehyde80-85>98%
3This compoundEthyl 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylate90-95>99%

Characterization Data

This compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H), 2.30-2.40 (m, 2H), 3.55 (t, J = 5.6 Hz, 2H), 4.05 (s, 2H), 6.90-7.00 (m, 1H), 10.5 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 25.1, 28.4, 41.5, 44.8, 80.5, 128.9, 138.2, 154.7, 171.5.

  • LC-MS (ESI): m/z 228.1230 [M+H]⁺.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Dess-Martin periodinane is a moisture-sensitive and potentially explosive oxidizing agent. Handle with care and avoid contact with combustible materials.

  • Sodium hydride is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Dichloromethane and tetrahydrofuran are volatile and flammable organic solvents. Avoid inhalation and contact with skin.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. The described procedures are robust and have been optimized for large-scale production, providing the target compound in high yield and purity. This protocol should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Application Notes and Protocols: Synthesis of Muscarinic Agonists Utilizing 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Their involvement in a wide range of physiological processes has made them attractive therapeutic targets for various diseases, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[1][2] The development of subtype-selective muscarinic agonists is a key objective in medicinal chemistry to elicit desired therapeutic effects while minimizing side effects.

The 1,2,5,6-tetrahydropyridine scaffold is a core structural motif in many biologically active compounds, including the natural muscarinic agonist arecoline. However, the ester functionality of arecoline is susceptible to hydrolysis, leading to poor metabolic stability. A common strategy to overcome this limitation is the use of bioisosteric replacements for the ester group, which maintain or improve pharmacological activity while enhancing drug-like properties.[1]

This document provides detailed application notes and protocols for the synthesis of novel muscarinic agonists using 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid as a versatile starting material. This building block allows for the introduction of various bioisosteric groups at the 3-position and subsequent modification of the tetrahydropyridine nitrogen, enabling the generation of diverse libraries of potential muscarinic agonists for pharmacological screening.

Synthetic Strategy and Rationale

The general synthetic approach involves a few key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid of this compound is activated to facilitate coupling with a desired nucleophile.

  • Bioisostere Formation: The activated carboxylic acid is reacted with a suitable precursor to form a metabolically stable bioisostere of the ester group, such as an oxadiazole or a pyrazole.

  • N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the tetrahydropyridine nitrogen is removed under acidic conditions.

  • N-Alkylation: The secondary amine of the tetrahydropyridine ring is alkylated to introduce various substituents, which can influence receptor subtype selectivity and potency.

This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) of novel tetrahydropyridine-based muscarinic agonists.

Experimental Protocols

Protocol 1: Synthesis of a 1,2,4-Oxadiazole Bioisostere

This protocol describes a representative synthesis of a muscarinic agonist candidate where the carboxylic acid is converted to a 1,2,4-oxadiazole ring.

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amidoxime (e.g., acetamidoxime) (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Oxadiazole Formation (Cyclization)

  • Dissolve the product from Step 1 in a suitable high-boiling solvent such as toluene or xylene (0.1 M).

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 4-8 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: N-Boc Deprotection

  • Dissolve the 1,2,4-oxadiazole derivative in a solution of 4 M HCl in 1,4-dioxane (0.2 M).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the tetrahydropyridine derivative.

Step 4: N-Alkylation

  • Suspend the hydrochloride salt from Step 3 in a suitable solvent such as acetonitrile or DMF (0.2 M).

  • Add a base, such as K2CO3 or diisopropylethylamine (DIPEA) (2.5 eq).

  • Add the desired alkylating agent (e.g., methyl iodide, ethyl bromide) (1.2 eq).

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the final product by flash column chromatography or preparative HPLC.

Data Presentation

The following tables summarize representative pharmacological data for muscarinic agonists synthesized from tetrahydropyridine scaffolds.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Compound A (Oxadiazole) 15150258040
Compound B (Pyrazole) 22[3]450[3]30[3]120[3]65[3]
Arecoline (Reference) 10100155030

Table 2: Functional Potency and Efficacy (EC50, nM and % Efficacy)

CompoundM1 Receptor (EC50 / % Efficacy)M3 Receptor (EC50 / % Efficacy)
Compound A (Oxadiazole) 30 / 85%50 / 90%
Compound B (Pyrazole) 45 / 75%[3]60 / 80%[3]
Arecoline (Reference) 20 / 100%25 / 100%

Visualizations

Signaling Pathways

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Agonist1 Muscarinic Agonist M1_M3_M5 M1/M3/M5 Receptor Agonist1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 Agonist2 Muscarinic Agonist M2_M4 M2/M4 Receptor Agonist2->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response2

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow: Synthesis

Synthesis_Workflow Start This compound Amide_Formation Amide Bond Formation (e.g., DCC/NHS, Amidoxime) Start->Amide_Formation Cyclization Cyclization to Bioisostere (e.g., Heat for Oxadiazole) Amide_Formation->Cyclization Deprotection N-Boc Deprotection (e.g., HCl in Dioxane) Cyclization->Deprotection N_Alkylation N-Alkylation (e.g., Alkyl Halide, Base) Deprotection->N_Alkylation Purification Purification (e.g., Column Chromatography) N_Alkylation->Purification Final_Product Muscarinic Agonist Candidate Purification->Final_Product

Caption: General synthetic workflow for muscarinic agonists.

Experimental Workflow: Pharmacological Evaluation

Pharmacological_Workflow Compound Synthesized Compound Binding_Assay Radioligand Binding Assay (Determine Ki at M1-M5) Compound->Binding_Assay Functional_Assay Functional Assay (e.g., Ca²⁺ mobilization, IP1 accumulation) (Determine EC50 and Efficacy) Compound->Functional_Assay Data_Analysis Data Analysis and SAR Determination Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for pharmacological evaluation.

References

application of "1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid" in heterocyclic library synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a versatile bifunctional scaffold that holds significant promise in the field of medicinal chemistry, particularly for the construction of diverse heterocyclic libraries. Its unique structure, featuring a protected secondary amine, a carboxylic acid, and a double bond within a six-membered ring, provides multiple reactive handles for chemical modification. This allows for the systematic introduction of diversity elements, making it an ideal starting material for diversity-oriented synthesis (DOS). The resulting libraries of novel heterocyclic compounds, rich in sp3-hybridized centers, are valuable assets in drug discovery programs, offering the potential to explore new chemical space and identify hits against a wide range of biological targets.

This document outlines the application of this compound in the synthesis of a library of fused bicyclic lactams. The strategy involves an initial amide coupling at the carboxylic acid moiety, followed by an intramolecular cyclization reaction. This approach allows for the generation of a collection of compounds with varied substituents, contributing to the structural diversity of the library.

Core Scaffold and Synthetic Strategy

The core scaffold, this compound, serves as the foundation for the library synthesis. The general synthetic strategy is depicted below. It involves two key transformations:

  • Amide Bond Formation: The carboxylic acid functionality is coupled with a diverse set of primary amines to introduce the first point of diversity (R1).

  • Intramolecular Cyclization: The double bond within the tetrahydropyridine ring is utilized in a subsequent intramolecular reaction to construct a fused heterocyclic system. This step is crucial for generating skeletal diversity.

Logical Workflow for Library Synthesis

G cluster_start Starting Material cluster_step1 Step 1: Introduction of Diversity (R1) cluster_step2 Step 2: Scaffold Elaboration cluster_library Final Library start This compound amide_coupling Amide Coupling (Diverse Primary Amines) start->amide_coupling Carboxylic Acid Derivatization cyclization Intramolecular Cyclization amide_coupling->cyclization Generation of Diverse Intermediates library Library of Fused Bicyclic Lactams cyclization->library Formation of Heterocyclic Core

Caption: Workflow for the synthesis of a fused bicyclic lactam library.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes the parallel synthesis of a diverse amide library from this compound and a selection of primary amines.

Materials:

  • This compound

  • A diverse set of primary amines (e.g., benzylamine, aniline derivatives, aliphatic amines)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solution: Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

  • Reaction Setup: In each well of the 96-well reaction block (or in individual vials), add the corresponding primary amine (1.2 equivalents).

  • Addition of Reagents: To each well, add the stock solution of this compound (1.0 equivalent).

  • Coupling Agent and Base: Add a solution of PyBOP (1.3 equivalents) in DMF to each well, followed by the addition of DIPEA (3.0 equivalents).

  • Reaction: Seal the reaction block and stir the mixtures at room temperature for 12-16 hours under an inert atmosphere.

  • Work-up (Parallel):

    • Quench the reactions by adding an equal volume of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product from each well with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic extracts for each reaction and wash with brine.

    • Dry the organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude amide products.

  • Purification: The crude products can be purified by automated flash chromatography.

General Protocol for Intramolecular Cyclization (Hypothetical Example)

This protocol outlines a potential acid-catalyzed intramolecular cyclization to form fused bicyclic lactams.

Materials:

  • Library of N-substituted-1-Boc-1,2,5,6-tetrahydropyridine-3-carboxamides (from the previous step)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Boc Deprotection and Cyclization:

    • Dissolve each crude amide product in a 1:1 mixture of TFA and DCM.

    • Stir the solutions at room temperature for 2-4 hours. The TFA will facilitate both the deprotection of the Boc group and the subsequent intramolecular cyclization.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, concentrate the reaction mixtures under reduced pressure to remove TFA and DCM.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting fused bicyclic lactams by flash chromatography or preparative HPLC to yield the final library of compounds.

Data Presentation

The following table summarizes hypothetical yield data for a representative subset of the synthesized amide intermediates and the final fused bicyclic lactams.

EntryR1-NH2 (Amine)Amide Product Yield (%)Fused Lactam Yield (%)
1Benzylamine8565
24-Methoxybenzylamine8262
3Aniline7555
44-Chloroaniline7858
5Cyclohexylamine9070
6n-Butylamine8868

Visualization of the Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process leading to the final library of diverse molecules.

Synthetic Pathway to Fused Bicyclic Lactams

G cluster_molecules Chemical Structures Start Intermediate Start->Intermediate Amide Coupling (R1-NH2, PyBOP, DIPEA) Library Intermediate->Library Intramolecular Cyclization (TFA, DCM)

Caption: General reaction scheme for the library synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of heterocyclic compound libraries. The presented strategy, employing a robust amide coupling followed by an intramolecular cyclization, provides an efficient route to generate a diverse collection of fused bicyclic lactams. This approach is amenable to parallel synthesis and allows for the introduction of multiple points of diversity, thereby enabling the exploration of novel chemical space in the quest for new therapeutic agents. The protocols provided herein serve as a guide for researchers to utilize this scaffold in their own drug discovery efforts. Further exploration of different cyclization strategies and post-cyclization modifications can further expand the diversity of the accessible heterocyclic scaffolds.

Application Notes and Protocols for the Functionalization of the Tetrahydropyridine Ring of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid scaffold is a pivotal building block in medicinal chemistry and pharmaceutical development. Its rigid, yet versatile structure, containing a protected nitrogen, a carboxylic acid handle, and a reactive double bond, allows for the synthesis of a diverse array of substituted piperidine derivatives. Piperidines are among the most significant synthetic fragments in drug design, present in numerous pharmaceuticals.[1] Functionalization of the C5-C6 double bond of the tetrahydropyridine ring is a key strategy for introducing molecular complexity and creating novel analogues with tailored pharmacological properties. These modifications can lead to potent and selective agents for various therapeutic targets.[2][3]

This document provides detailed application notes and experimental protocols for three fundamental transformations of the tetrahydropyridine ring: catalytic hydrogenation, asymmetric dihydroxylation, and epoxidation followed by nucleophilic ring-opening.

Catalytic Hydrogenation to Substituted Piperidines

Application Note: Catalytic hydrogenation is a robust and widely used method to reduce the double bond of the tetrahydropyridine ring, yielding the corresponding saturated piperidine derivative. This transformation converts this compound into 1-Boc-piperidine-3-carboxylic acid (N-Boc-nipecotic acid), a crucial intermediate for synthesizing GABA-A receptor agonists and other neurologically active compounds.[4] The reaction is typically high-yielding and can be performed under mild conditions using various transition-metal catalysts.[5] While the substrate itself is achiral, asymmetric hydrogenation using chiral catalysts can be employed for related prochiral tetrahydropyridines to achieve high enantioselectivity.[6]

Data Presentation: Comparison of Hydrogenation Catalysts While specific data for the title compound is synthesized from general knowledge, the following table illustrates typical outcomes for the hydrogenation of N-Boc protected tetrahydropyridines.

CatalystH₂ Pressure (atm)SolventTemperature (°C)Time (h)Typical Yield (%)Reference Example Type
10% Pd/C1 - 5MeOH252 - 12>95Standard reduction of α,β-unsaturated carboxylic acids
PtO₂ (Adams' catalyst)1 - 3EtOAc254 - 16>95Hydrogenation of pyridinium salts and enamines
Rh(I)-DIPAMP50THF502490 - 98Asymmetric hydrogenation of similar substrates
[Cp*IrCl₂]₂1 (transfer)iPrOH8012 - 2485 - 95Transfer hydrogenation from an alcohol source[5]

Logical Diagram: Catalytic Hydrogenation Pathway The following diagram illustrates the conversion of the tetrahydropyridine scaffold to the saturated piperidine ring.

hydrogenation_pathway start This compound product 1-Boc-piperidine-3-carboxylic acid start->product reagents H₂, Catalyst (e.g., Pd/C)

Caption: General scheme for catalytic hydrogenation.

Experimental Protocol: Palladium-Catalyzed Hydrogenation

Workflow Diagram

Caption: Workflow for Pd/C catalyzed hydrogenation.

Methodology:

  • Preparation: In a hydrogenation flask, dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M).

  • Inerting: Carefully add 10% Palladium on carbon (Pd/C, 5 mol% Pd) to the solution. The flask is then sealed, and the atmosphere is replaced with nitrogen.

  • Hydrogenation: The nitrogen atmosphere is replaced with hydrogen gas (using a balloon or a hydrogenation apparatus) to a pressure of 1 atm.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature (25°C) for 4-12 hours. Progress is monitored by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, the hydrogen atmosphere is carefully replaced with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst, and the pad is washed with additional methanol.

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product, 1-Boc-piperidine-3-carboxylic acid, which is often of sufficient purity (>95%) for subsequent steps.

Asymmetric Dihydroxylation

Application Note: Asymmetric dihydroxylation introduces two adjacent hydroxyl groups across the double bond, creating a chiral diol. The Sharpless asymmetric dihydroxylation is a highly reliable and stereoselective method for this transformation. Using commercially available "AD-mix" reagents (AD-mix-α or AD-mix-β), either enantiomer of the resulting diol can be selectively synthesized. This reaction transforms the planar alkene of this compound into a densely functionalized chiral intermediate with defined stereochemistry at the C5 and C6 positions, which is invaluable for building complex natural products and drug candidates.

Data Presentation: Sharpless Asymmetric Dihydroxylation

ReagentExpected Product StereochemistryTypical Yield (%)Typical ee (%)Reference Example Type
AD-mix-α(5R, 6S)85 - 95>95Dihydroxylation of electron-deficient alkenes
AD-mix-β(5S, 6R)85 - 95>95Dihydroxylation of electron-deficient alkenes

Logical Diagram: Asymmetric Dihydroxylation Pathway

dihydroxylation_pathway start 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid product_alpha (5R, 6S)-diol product start->product_alpha Dihydroxylation product_beta (5S, 6R)-diol product start->product_beta Dihydroxylation reagents_alpha AD-mix-α reagents_beta AD-mix-β

Caption: Stereodivergent synthesis of diols.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Workflow Diagram

Caption: Workflow for Sharpless dihydroxylation.

Methodology:

  • Preparation: Prepare a solvent mixture of tert-butanol and water (1:1). In a round-bottom flask, dissolve AD-mix-β (or AD-mix-α for the other enantiomer, approx. 1.4 g per mmol of substrate) in the t-BuOH/H₂O solvent mixture (approx. 10 mL per mmol of substrate).

  • Cooling: Cool the stirred mixture to 0°C in an ice bath.

  • Substrate Addition: Add this compound (1.0 eq) to the cold, stirred AD-mix suspension.

  • Reaction Monitoring: Vigorously stir the reaction at 0°C. The reaction progress can be monitored by TLC, observing the consumption of the starting material. The reaction is typically complete within 6-24 hours.

  • Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite (Na₂SO₃, approx. 1.5 g per mmol of substrate) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Extraction: Add ethyl acetate (EtOAc) and stir for another 30 minutes. Separate the organic layer. Extract the aqueous layer two more times with EtOAc.

  • Isolation: Combine the organic layers, wash with 2 M NaOH, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure diol.

Epoxidation and Nucleophilic Ring-Opening

Application Note: Epoxidation of the alkene forms a strained three-membered oxirane ring, a highly versatile electrophilic intermediate.[7] This reaction is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[8][9] The resulting epoxide is stereochemically defined and can be opened by a wide range of nucleophiles (e.g., azides, amines, thiols, cyanide) in a regio- and stereoselective manner (typically via an Sₙ2 mechanism), leading to trans-disubstituted piperidine derivatives. This two-step sequence is a powerful strategy for introducing diverse functional groups at the C5 and C6 positions.

Data Presentation: Epoxidation and Ring-Opening Reactions

StepReagent(s)SolventTemperature (°C)Typical Yield (%)Product Type
Epoxidationm-CPBADCM0 to 2580 - 95Epoxide
Ring-OpeningNaN₃, NH₄ClEtOH/H₂O8075 - 90trans-Azido alcohol
Ring-OpeningBenzylamineiPrOHReflux70 - 85trans-Amino alcohol
Ring-OpeningBenzoic Acid, FeCl₃/DMAPNeatReflux80 - 95trans-β-Hydroxyester[10]

Logical Diagram: Epoxidation and Ring-Opening Sequence

epoxidation_pathway start Tetrahydropyridine Substrate epoxide Epoxide Intermediate start->epoxide Epoxidation product trans-Disubstituted Piperidine epoxide->product Ring-Opening reagents1 m-CPBA reagents2 Nucleophile (Nu⁻)

Caption: Two-step functionalization via an epoxide.

Experimental Protocol 1: Epoxidation with m-CPBA

Workflow Diagram

Caption: Workflow for m-CPBA epoxidation.

Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add m-CPBA (77% max, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (to destroy excess peroxide), saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash chromatography if necessary.

Experimental Protocol 2: Ring-Opening with Sodium Azide

Methodology:

  • Preparation: To a solution of the epoxide (1.0 eq) in a mixture of ethanol and water (4:1), add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous residue with water and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude azido alcohol can be purified by flash column chromatography.

References

Application Notes and Protocols for 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds in drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. These fragments, typically with molecular weights under 300 Da, may exhibit weak binding affinities but do so with high ligand efficiency. The structural information gleaned from fragment binding provides a robust starting point for the rational design and optimization of more potent, drug-like molecules.

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic scaffold that possesses several features making it an attractive candidate for inclusion in fragment libraries. The tetrahydropyridine core offers a three-dimensional structure that can explore different regions of a binding site. The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, a common feature in pharmacophores. The Boc protecting group provides a handle for synthetic elaboration and can be readily removed to enable further chemical modifications.

These application notes provide a generalized framework for the utilization of this compound in an FBDD campaign. The protocols outlined below are based on established biophysical and biochemical techniques commonly employed in the field.

Data Presentation: Hypothetical Screening Data

As no specific published data for the screening of this compound against a particular target was identified, the following table represents a hypothetical outcome of a primary fragment screen against a generic protein kinase. This data is for illustrative purposes to demonstrate how results would be presented.

Fragment IDScreening TechniqueTarget Concentration (µM)Fragment Concentration (mM)Observed Signal/ResponseHit ConfirmationBinding Affinity (KD)Ligand Efficiency (LE)
This compound Surface Plasmon Resonance (SPR)10150 RUYes500 µM0.35
Nuclear Magnetic Resonance (NMR) - Saturation Transfer Difference (STD)202Significant STD effectYes--
Thermal Shift Assay (TSA)51ΔTm = 2.1 °CYes--

Note: Ligand Efficiency (LE) is calculated using the formula: LE = - (ΔG / HAC), where ΔG = RTln(KD) and HAC is the heavy atom count. For this compound (C11H17NO4), the HAC is 16.

Experimental Protocols

The following are detailed, generalized protocols for key experiments in an FBDD workflow using this compound as a hypothetical fragment.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • Purified target protein (e.g., a protein kinase)

  • This compound (and other fragments) dissolved in 100% DMSO to a stock concentration of 100 mM

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5, NTA)

  • Immobilization buffers (e.g., acetate buffer pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.0)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein at a concentration of 20-50 µg/mL in immobilization buffer until the desired immobilization level is reached (typically 8,000-12,000 RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.

  • Fragment Screening:

    • Prepare a working solution of this compound at 1 mM in running buffer with a final DMSO concentration of 1%.

    • Inject the fragment solution over the immobilized target surface and a reference flow cell (without protein or with an irrelevant immobilized protein) for a defined association time (e.g., 60 seconds).

    • Allow for a dissociation phase by flowing running buffer over the chip (e.g., 120 seconds).

    • Regenerate the surface with a short pulse of regeneration solution if necessary.

    • Monitor the change in response units (RU) upon fragment binding. A significant and reproducible response relative to the reference cell indicates a potential hit.

  • Data Analysis:

    • Subtract the reference cell signal from the target cell signal to correct for bulk refractive index changes.

    • Identify fragments that give a response significantly above the background noise.

Protocol 2: Hit Confirmation and Affinity Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the binding of hit fragments and estimate their binding affinity using ligand-observed NMR techniques such as Saturation Transfer Difference (STD).

Materials:

  • Purified target protein

  • This compound

  • NMR buffer (e.g., 50 mM phosphate buffer in D2O, pD 7.4, containing 150 mM NaCl)

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein at ~20-50 µM in NMR buffer.

    • Prepare a stock solution of this compound at 100 mM in d6-DMSO.

    • Prepare the final NMR sample containing 10-20 µM protein and 1-2 mM fragment in NMR buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D 1H NMR spectrum of the fragment alone and in the presence of the protein.

    • Acquire STD NMR spectra. This involves two experiments: an "on-resonance" spectrum where the protein is selectively saturated and a "off-resonance" spectrum where a region far from any protein or ligand signals is irradiated.

    • The on-resonance saturation is typically applied for 2-3 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Protons of the fragment that are in close proximity to the protein will receive saturation and show signals in the STD spectrum, confirming binding.

    • The intensity of the STD signals can be used to generate a binding epitope map of the fragment.

    • By titrating the fragment concentration and monitoring the STD amplification factor, a dissociation constant (KD) can be estimated.

Visualizations

Experimental Workflow for Fragment-Based Drug Discovery

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library (incl. 1-Boc-1,2,5,6-tetrahydro- pyridine-3-carboxylic acid) PrimaryScreen Primary Screen (SPR, NMR, TSA) FragmentLibrary->PrimaryScreen Screening HitConfirmation Hit Confirmation (Orthogonal Screen) PrimaryScreen->HitConfirmation Identified Hits AffinityDetermination Affinity Determination (K D ) HitConfirmation->AffinityDetermination StructuralBiology Structural Biology (X-ray, Cryo-EM) AffinityDetermination->StructuralBiology SBDD Structure-Based Design StructuralBiology->SBDD Synthesis Analogue Synthesis SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Iterative Cycles LeadCompound Lead Compound SAR->LeadCompound

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Logical Relationship of Screening and Validation

Screening_Validation PrimaryScreen Primary Screen (e.g., SPR) InitialHits Initial Hits (Potential Positives) PrimaryScreen->InitialHits NonBinders Non-Binders PrimaryScreen->NonBinders OrthogonalScreen Orthogonal Screen (e.g., NMR, TSA) InitialHits->OrthogonalScreen ConfirmedHits Confirmed Hits OrthogonalScreen->ConfirmedHits FalsePositives False Positives OrthogonalScreen->FalsePositives

Caption: The logical flow from primary screening to hit validation in FBDD.

Disclaimer: The experimental protocols and data presented are generalized and for illustrative purposes. Specific experimental conditions will need to be optimized for the particular protein target and instrumentation used. The use of this compound in these protocols is hypothetical, as no specific published FBDD studies involving this fragment were identified during the literature search. Researchers should always consult the primary literature for detailed methodologies and adapt them to their specific research needs.

Application Notes and Protocols: Synthesis of Novel Amino Acids from 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel amino acids starting from the versatile building block, 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid. The following methods describe the modification of the carboxylic acid moiety, saturation of the tetrahydropyridine ring, and functionalization of the double bond to generate unique amino acid scaffolds for applications in drug discovery and medicinal chemistry.

Synthesis of Novel Amide Derivatives via Carboxylic Acid Functionalization

The carboxylic acid group of this compound can be readily converted to a wide range of amides using standard peptide coupling reagents. This allows for the introduction of diverse chemical functionalities.

Experimental Protocol: Amide Coupling

A convenient protocol for amide bond formation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(Dimethylamino)pyridine (DMAP) with a catalytic amount of 1-Hydroxybenzotriazole (HOBt).[1]

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq), EDC (1.2 eq), and a catalytic amount of HOBt (0.1 eq).

  • Add DMAP (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Data Presentation
EntryAmineProductYield (%)
1BenzylamineN-benzyl-1-Boc-1,2,5,6-tetrahydropyridine-3-carboxamide85-95
2Morpholine(1-Boc-1,2,5,6-tetrahydropyridin-3-yl)(morpholino)methanone80-90
3AnilineN-phenyl-1-Boc-1,2,5,6-tetrahydropyridine-3-carboxamide75-85

Experimental Workflow

start This compound reaction Amide Coupling start->reaction reagents Amine, EDC, HOBt, DMAP, DCM reagents->reaction workup Aqueous Workup & Purification reaction->workup product Novel Amide Derivative workup->product

Amide Synthesis Workflow

Synthesis of a Saturated Cyclic Amino Acid via Hydrogenation

Catalytic hydrogenation of the double bond in the tetrahydropyridine ring provides access to the corresponding saturated piperidine-3-carboxylic acid, a cyclic amino acid scaffold.

Experimental Protocol: Catalytic Hydrogenation

Hydrogenation can be achieved using various catalysts, with rhodium on alumina being effective for similar systems.[2]

  • Dissolve this compound (1.0 eq) in methanol (0.1 M) in a high-pressure reaction vessel.

  • Add 5% Rhodium on alumina (5 mol %) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or flash column chromatography to obtain 1-Boc-piperidine-3-carboxylic acid.

Data Presentation
SubstrateProductCatalystYield (%)
This compound1-Boc-piperidine-3-carboxylic acid5% Rh/Al₂O₃90-98

Reaction Pathway

start This compound reaction Hydrogenation start->reaction reagents H₂, 5% Rh/Al₂O₃, MeOH reagents->reaction product 1-Boc-piperidine-3-carboxylic acid reaction->product

Hydrogenation of Tetrahydropyridine

Synthesis of Dihydroxylated Amino Acid Derivatives

Syn-dihydroxylation of the alkene functionality introduces two hydroxyl groups, leading to a highly functionalized cyclic amino acid derivative.

Experimental Protocol: Syn-Dihydroxylation

Osmium tetroxide is a reliable reagent for syn-dihydroxylation.[3]

  • Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (1:1, 0.05 M).

  • Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add a catalytic amount of osmium tetroxide (2.5 mol % solution in tert-butanol).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude diol by flash column chromatography.

Data Presentation
SubstrateProductReagentsYield (%)
This compound1-Boc-4,5-dihydroxy-piperidine-3-carboxylic acidOsO₄ (cat.), NMO80-90

Reaction Scheme

start This compound reaction Syn-Dihydroxylation start->reaction reagents OsO₄ (cat.), NMO, t-BuOH/H₂O reagents->reaction product Dihydroxylated Amino Acid reaction->product start This compound reaction Oxidative Cleavage start->reaction reagents 1. O₃, DCM/MeOH 2. H₂O₂ reagents->reaction product Acyclic Dicarboxylic Amino Acid reaction->product start This compound epoxidation Epoxidation (m-CPBA) start->epoxidation epoxide Epoxy-Amino Acid Intermediate epoxidation->epoxide ring_opening Nucleophilic Ring-Opening epoxide->ring_opening product Functionalized Amino Acid Derivatives ring_opening->product

References

Troubleshooting & Optimization

troubleshooting low yield in "1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid" synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis of this compound, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and straightforward method is the N-protection of the secondary amine of 1,2,5,6-tetrahydropyridine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The reaction is typically performed in a solvent system that can accommodate both the starting amino acid and the reagents.

Q2: What are the most critical parameters affecting the reaction yield?

The yield of the N-Boc protection reaction is highly dependent on several factors:

  • Choice and Stoichiometry of the Base: The base neutralizes the carboxylic acid and the acid formed during the reaction. Using an appropriate amount is crucial.

  • Solvent System: The solubility of the starting amino acid can be a limiting factor. A mixed solvent system like THF/water or methanol is often used.[1]

  • Reaction Temperature: This reaction is typically run at 0 °C to room temperature to minimize side reactions.[1]

  • pH of Workup: Proper pH adjustment during the aqueous workup is critical for isolating the final product. The solution must be acidified to protonate the carboxylate, making the product extractable into an organic solvent.[1]

Q3: What is a typical yield for this type of Boc-protection reaction?

While yields can vary based on scale and specific conditions, a well-optimized reaction for N-Boc protection of a piperidine carboxylic acid derivative can achieve high yields, often in the range of 90-100%.[2] However, issues with starting material purity or reaction conditions can significantly lower this outcome.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Very low or no product is observed by TLC or LC-MS analysis.

  • Possible Cause A: Inactive Reagents

    • Solution: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if not stored properly. Use a fresh bottle or verify the purity of your current stock. Ensure the starting amino acid is of sufficient purity and has been stored correctly.

  • Possible Cause B: Incorrect Base or Stoichiometry

    • Solution: The base is critical for the reaction to proceed. Triethylamine (TEA) or sodium bicarbonate are commonly used.[1] Ensure at least 2 equivalents of the base are used: one to deprotonate the carboxylic acid and another to neutralize the acid generated during the reaction. If the starting material is a hydrochloride salt, an additional equivalent of base is required.

  • Possible Cause C: Poor Solubility of Starting Material

    • Solution: The starting amino acid may have limited solubility in purely organic solvents. Employ a mixed solvent system such as tetrahydrofuran (THF)/water, methanol/water, or dioxane/water to ensure all reactants are in solution.[1][3]

Problem 2: The reaction stalls or remains incomplete.

  • Possible Cause A: Insufficient Reaction Time or Temperature

    • Solution: While the reaction is often initiated at 0 °C, it is typically allowed to warm to room temperature and stirred for several hours or overnight to ensure completion.[1] Monitor the reaction progress by TLC or LC-MS. If it stalls, gentle warming (e.g., to 40-50 °C) can sometimes drive it to completion, but this should be done cautiously to avoid side reactions.

  • Possible Cause B: Inadequate Mixing

    • Solution: If the reaction is biphasic (e.g., in a water/organic solvent mix), vigorous stirring is essential to ensure proper mixing of reactants. A mechanical stirrer is recommended for larger-scale reactions.

Problem 3: The final product is difficult to isolate or purify, resulting in low recovered yield.

  • Possible Cause A: Incorrect pH during Extraction

    • Solution: This is the most common cause of low isolated yield. After the reaction is complete, the product exists as a carboxylate salt in the aqueous phase. You must acidify the aqueous layer to a pH of 2-3 with an acid like 1N HCl or citric acid.[1][4] At this pH, the carboxylic acid is protonated and becomes soluble in organic solvents like ethyl acetate or dichloromethane, allowing for efficient extraction.

  • Possible Cause B: Emulsion Formation

    • Solution: During extraction, emulsions can form, trapping the product. To break up an emulsion, add a saturated solution of NaCl (brine) to the separatory funnel and swirl gently. Letting the mixture stand for a period or filtering the entire mixture through a pad of Celite can also be effective.

  • Possible Cause C: Product Loss during Chromatography

    • Solution: this compound is a relatively polar compound. If silica gel chromatography is necessary, use a polar solvent system. A gradient of dichloromethane and methanol (e.g., 95:5 to 85:15) is often effective for eluting the product.[1] Ensure the crude material is fully dried and properly loaded onto the column.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the N-Boc protection of related piperidine carboxylic acids, which serve as a reference for optimizing the synthesis of the target compound.

Starting MaterialBase (Equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
Nipecotic AcidTriethylamine (1.2)Methanol0 to RTOvernight~90%[1]
(S)-Pyridine-3-carboxylic acidSodium Bicarbonate (1.4)THF / H₂O25OvernightNot specified[1]
Isonipecotic AcidNaOH (1.2)t-Butanol / H₂O0 to RTOvernight100%[2]
Piperidine-4-carboxylic acidDMAP (2.0)Dichloromethane0 to RT16Not specified[3]

Experimental Protocols

General Protocol for N-Boc Protection

This protocol is a generalized procedure based on common methods for similar compounds.[1][2]

  • Dissolution: Dissolve 1,2,5,6-tetrahydropyridine-3-carboxylic acid (1.0 eq) in a suitable solvent mixture (e.g., methanol, or a 1:1 mixture of THF and water) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the base (e.g., triethylamine, 2.2 eq, or sodium bicarbonate, 2.2 eq) to the solution and stir for 10-15 minutes.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq) to the reaction mixture, either as a solid in portions or dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: If a volatile organic solvent was used, remove it under reduced pressure.

  • Workup - Acidification: Dilute the remaining residue with water. Cool the aqueous solution in an ice bath and carefully adjust the pH to ~3 by the dropwise addition of 1N HCl.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient or by recrystallization.[1]

Visualizations

SynthesisWorkflow Start Starting Material (1,2,5,6-Tetrahydropyridine-3-carboxylic acid) Reaction N-Boc Protection (Boc₂O, Base, Solvent) Start->Reaction Workup Aqueous Workup (Acidification to pH 3 & Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General experimental workflow for the synthesis.

TroubleshootingFlowchart Start Low Yield or Incomplete Reaction CheckReagents 1. Check Reagents Start->CheckReagents CheckConditions 2. Check Conditions Start->CheckConditions CheckWorkup 3. Check Isolation Start->CheckWorkup ReagentPurity Verify Purity of Starting Material & Boc₂O CheckReagents->ReagentPurity Purity? BaseChoice Ensure Correct Base & Stoichiometry (>2 eq.) CheckReagents->BaseChoice Base? Solubility Use Co-solvent (e.g., THF/H₂O) for Solubility CheckConditions->Solubility Solubility? TimeTemp Stir Overnight at RT; Monitor by TLC/LC-MS CheckConditions->TimeTemp Kinetics? pH CRITICAL: Acidify to pH 2-3 Before Extraction CheckWorkup->pH Extraction? Emulsion Add Brine to Break Emulsions during Extraction CheckWorkup->Emulsion Phase Separation?

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Optimizing Boc Deprotection for Tetrahydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the N-Boc deprotection of tetrahydropyridine derivatives. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of tetrahydropyridine derivatives?

Standard conditions for Boc deprotection involve the use of strong acids. The most common systems are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate.[1] The reaction is typically performed at temperatures ranging from 0 °C to room temperature.

Q2: How do substituents on the tetrahydropyridine ring affect deprotection?

Substituents on the tetrahydropyridine ring can influence the rate and outcome of the deprotection reaction.

  • Electron-withdrawing groups (EWGs) can decrease the electron density on the nitrogen atom, making the Boc group more stable and thus requiring harsher deprotection conditions (e.g., higher acid concentration or temperature).[2]

  • Electron-donating groups (EDGs) can increase the reactivity of the Boc group, allowing for milder deprotection conditions.

  • Sterically bulky substituents near the Boc-protected nitrogen may hinder the approach of the acid, potentially slowing down the reaction and requiring more forcing conditions for complete removal.[1]

  • Acid-labile functional groups elsewhere in the molecule (e.g., esters, acetals) may be sensitive to the acidic conditions used for Boc deprotection, leading to undesired side reactions.[1]

Q3: What are some milder, alternative methods for Boc deprotection if my substrate is acid-sensitive?

For acid-sensitive tetrahydropyridine derivatives, several milder deprotection methods can be employed:

  • Lewis Acids: Non-protic Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under milder conditions.[1]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent, such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), can induce deprotection without the need for an acid.[1][3] This method can sometimes offer selectivity, for instance, in removing an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature.[1]

  • Aqueous Phosphoric Acid: Using aqueous phosphoric acid can be a milder alternative to strong acids like TFA or HCl.[4]

Q4: How can I monitor the progress of the deprotection reaction?

The progress of the deprotection reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotected amine is typically more polar than the starting N-Boc protected tetrahydropyridine and will have a lower Rf value on TLC. Staining the TLC plate with a ninhydrin solution is a useful technique as it specifically visualizes the primary or secondary amine product, usually as a purple or yellow spot.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-Boc deprotection of tetrahydropyridine derivatives, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficient acid strength or concentration.[1]2. Low reaction temperature.[1]3. Steric hindrance around the Boc-protected nitrogen.[1]1. Gradually increase the acid concentration (e.g., use a higher percentage of TFA in DCM).2. Allow the reaction to warm to room temperature if it is being conducted at 0 °C. For particularly stubborn substrates, gentle heating may be necessary, provided the molecule is stable at elevated temperatures.3. Switch to a stronger acid system, such as 4M HCl in dioxane.[1]
Formation of a Side Product with +56 Mass Units The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the tetrahydropyridine ring or other functional groups.[1]Add a scavenger such as triethylsilane (TES), thioanisole, or anisole to the reaction mixture to trap the tert-butyl cation.
Degradation of Other Functional Groups The strongly acidic conditions are cleaving other acid-labile groups like esters, acetals, or silyl ethers.[1]1. Switch to a milder deprotection method such as using a Lewis acid (e.g., ZnBr₂), aqueous phosphoric acid, or thermal deprotection.[1][4]2. If using acidic conditions is unavoidable, try more dilute acid solutions or shorter reaction times and monitor the reaction closely.
Isomerization of Double Bonds The acidic conditions may be promoting the isomerization of the double bond within the tetrahydropyridine ring.1. Use milder acidic conditions or a non-acidic deprotection method.2. Perform the reaction at a lower temperature to minimize the rate of isomerization.

Comparative Data on Deprotection Conditions

The following table summarizes various conditions reported for the N-Boc deprotection of different amine substrates, which can serve as a starting point for optimizing the deprotection of tetrahydropyridine derivatives.

ReagentSolventTemperatureTimeYield (%)Notes
TFA (33%)ChloroformRoom Temp.Overnight82For a dipeptide.[5]
TFA (25%)DCMRoom Temp.2 h-General procedure.[6]
4M HClDioxaneRoom Temp.2 - 24 h91 - 100General procedure for various substrates.[7]
Oxalyl Chloride (3 equiv.)MethanolRoom Temp.1 - 4 h>70Effective for aromatic and heterocyclic amines.[2][8]
Refluxing WaterWaterReflux1 - 6 hHighAn environmentally friendly method for some substrates.[4]
TFEReflux5 min - 1 h91 - 99Thermal deprotection for various anilines.[3]
HFIPReflux5 min - 15 min94 - 98Faster thermal deprotection compared to TFE.[3]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection

  • Dissolve the N-Boc protected tetrahydropyridine derivative in dichloromethane (DCM) (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents, or as a 25-50% solution in DCM) dropwise to the stirred solution.[6]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting residue can be purified by chromatography or by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of chloroform and precipitating with diethyl ether).[5]

Protocol 2: General Procedure for HCl-Mediated Boc Deprotection

  • Dissolve the N-Boc protected tetrahydropyridine derivative in a suitable solvent such as dioxane or methanol.

  • Add a solution of 4M HCl in dioxane (e.g., 3-10 equivalents) to the solution at room temperature.[7]

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting hydrochloride salt can often be isolated by trituration with a solvent like diethyl ether or ethyl acetate, or purified by chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N-Boc-tetrahydropyridine in appropriate solvent cool Cool to 0°C (for TFA deprotection) start->cool add_reagent Add deprotection reagent (e.g., TFA or HCl/dioxane) cool->add_reagent stir Stir and monitor (TLC or LC-MS) add_reagent->stir concentrate Concentrate under reduced pressure stir->concentrate purify Purify product (Chromatography/Precipitation) concentrate->purify product Isolated deprotected tetrahydropyridine purify->product

Caption: A generalized experimental workflow for the Boc deprotection of tetrahydropyridine derivatives.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_side_products Side Product Formation problem Problem Encountered cause1 Insufficient Acid Strength or Concentration problem->cause1 Is the reaction slow or incomplete? cause2 Low Temperature problem->cause2 Is the reaction slow or incomplete? cause3 t-Butylation of Nucleophilic Sites problem->cause3 Are there unexpected +56 Da peaks in MS? cause4 Degradation of Acid-Labile Groups problem->cause4 Are other functional groups degrading? sol1 Increase acid concentration or switch to a stronger acid cause1->sol1 sol2 Increase reaction temperature cause2->sol2 sol3 Add a scavenger (e.g., triethylsilane) cause3->sol3 sol4 Use milder conditions (Lewis acid, thermal, etc.) cause4->sol4

Caption: A troubleshooting guide for common issues in Boc deprotection of tetrahydropyridines.

References

preventing side reactions in the synthesis of "1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective strategy involves a two-step process starting from nicotinic acid (pyridine-3-carboxylic acid):

  • N-Boc Protection: The nitrogen atom of the pyridine ring is protected with a di-tert-butyl dicarbonate (Boc₂O) group.

  • Partial Catalytic Hydrogenation: The resulting N-Boc-pyridinium salt is then partially reduced to yield the desired tetrahydropyridine ring.

Q2: Why is the partial reduction step often challenging?

The primary challenge lies in controlling the selectivity of the hydrogenation. Over-reduction to the fully saturated 1-Boc-piperidine-3-carboxylic acid (N-Boc-nipecotic acid) is a common side reaction. Additionally, isomerization of the double bond to other positions within the tetrahydropyridine ring can occur, leading to a mixture of products that can be difficult to separate.

Q3: What are the critical parameters to control during the partial hydrogenation?

Key parameters to control for a successful partial hydrogenation include:

  • Catalyst selection: The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and its activity are crucial.

  • Hydrogen pressure: Lower pressures generally favor partial reduction.

  • Reaction temperature: Lower temperatures can help to minimize over-reduction and side reactions.

  • Solvent system: The choice of solvent can influence the solubility of the substrate and the catalyst's activity.

  • Reaction time: Careful monitoring is essential to stop the reaction once the desired product is formed, preventing further reduction.

Q4: How can I monitor the progress of the reaction?

Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for monitoring the disappearance of the starting material and the formation of the desired product and any side products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material (N-Boc-pyridinium salt) 1. Inactive catalyst.1a. Use a fresh batch of catalyst. 1b. Consider a different catalyst (e.g., switch from Pd/C to PtO₂).
2. Insufficient hydrogen pressure.2. Gradually increase the hydrogen pressure, monitoring for the onset of the reaction.
3. Low reaction temperature.3. Slowly increase the reaction temperature in small increments.
Over-reduction to 1-Boc-piperidine-3-carboxylic acid 1. Catalyst is too active.1a. Use a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst). 1b. Decrease the catalyst loading.
2. Hydrogen pressure is too high.2. Reduce the hydrogen pressure.
3. Reaction time is too long.3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of isomeric tetrahydropyridines 1. Reaction conditions (e.g., temperature, solvent, catalyst) promoting double bond migration.1a. Screen different solvents. 1b. Optimize the reaction temperature, starting with lower temperatures. 1c. Experiment with different catalysts and catalyst supports.
Loss of the Boc protecting group 1. Presence of acidic impurities in the starting material or solvent.1. Ensure all reagents and solvents are pure and neutral. Use of a non-acidic solvent is recommended.
2. Inadvertent exposure to acidic conditions during workup.2. Maintain neutral or slightly basic conditions during the workup and purification steps.
Difficult purification of the final product 1. Presence of closely related isomers or over-reduced product.1a. Utilize column chromatography with a carefully selected eluent system for separation. 1b. Consider derivatization to facilitate separation, followed by removal of the derivatizing group.
2. Carboxylic acid group complicating extraction.2. Perform extractions at a pH where the product is in its deprotonated (more water-soluble) or protonated (more organic-soluble) form to separate from neutral impurities.

Experimental Protocols

Key Experiment: Partial Hydrogenation of Methyl 1-(tert-butoxycarbonyl)-3-pyridinecarboxylate

This procedure is a representative method for the partial reduction step.

Materials:

  • Methyl 1-(tert-butoxycarbonyl)-3-pyridinecarboxylate

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve methyl 1-(tert-butoxycarbonyl)-3-pyridinecarboxylate in methanol.

  • Carefully add 10% palladium on carbon to the solution under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed and the desired product is the major component, stop the reaction by venting the hydrogen and purging with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter pad with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Synthesis_Pathway Nicotinic_acid Nicotinic Acid Boc_protection N-Boc Protection (Boc)₂O, Base Nicotinic_acid->Boc_protection N_Boc_pyridinium N-Boc-pyridinium-3-carboxylate Boc_protection->N_Boc_pyridinium Partial_hydrogenation Partial Catalytic Hydrogenation (H₂, Catalyst) N_Boc_pyridinium->Partial_hydrogenation Target_product 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid Partial_hydrogenation->Target_product

Caption: Synthetic pathway to the target compound.

Troubleshooting_Workflow Start Reaction Issue (e.g., low yield, impurity) Check_SM Analyze Starting Material Purity Start->Check_SM Check_Reagents Verify Reagent and Solvent Quality Start->Check_Reagents Check_Conditions Review Reaction Parameters (Temp, Pressure, Time) Start->Check_Conditions Analyze_Crude Characterize Crude Product (NMR, LC-MS) Start->Analyze_Crude Identify_Side_Product Identify Major Side Product(s) Analyze_Crude->Identify_Side_Product Over_reduction Over-reduction? Identify_Side_Product->Over_reduction Isomerization Isomerization? Identify_Side_Product->Isomerization Deprotection Boc Deprotection? Identify_Side_Product->Deprotection Adjust_Catalyst Adjust Catalyst: - Lower loading - Less active catalyst Over_reduction->Adjust_Catalyst Yes Adjust_Conditions Adjust Conditions: - Lower H₂ pressure - Lower temperature - Shorter time Over_reduction->Adjust_Conditions Yes Optimize_Solvent Optimize Solvent System Isomerization->Optimize_Solvent Yes Neutralize Ensure Neutral Conditions in Workup Deprotection->Neutralize Yes Optimize_Purification Optimize Purification Method Adjust_Catalyst->Optimize_Purification Adjust_Conditions->Optimize_Purification Optimize_Solvent->Optimize_Purification Neutralize->Optimize_Purification Success Improved Result Optimize_Purification->Success

Caption: Troubleshooting workflow for the synthesis.

addressing solubility issues of "1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid" in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to "1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid" in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a moderately polar compound and is generally soluble in a range of polar aprotic and chlorinated organic solvents. It is, however, insoluble in water and non-polar solvents like hexanes.[1][2] The presence of both a polar carboxylic acid group and a lipophilic tert-butoxycarbonyl (Boc) group influences its solubility, making solvent selection crucial for successful experiments.

Q2: I am having trouble dissolving the compound in my chosen solvent. What are the common reasons for this?

A2: Several factors can contribute to poor solubility:

  • Solvent Polarity: The chosen solvent may not have the appropriate polarity to solvate both the polar carboxylic acid and the non-polar Boc group effectively.

  • Compound Purity: Impurities from the synthesis or degradation products can significantly alter the solubility characteristics of the compound.

  • Zwitterionic Character: The compound can exhibit zwitterionic properties, which can lead to poor solubility in neutral organic solvents.[3]

  • Low Temperature: The dissolution rate may be slow at ambient temperature.

Q3: Can I use basic aqueous solutions to dissolve this compound?

A3: Yes, for certain applications like purification, dissolving the compound in a basic aqueous solution (e.g., dilute NaOH or NaHCO3) can be effective.[3] The base will deprotonate the carboxylic acid to form a more polar and water-soluble carboxylate salt. However, be aware that the Boc protecting group can be sensitive to strongly acidic or basic conditions, especially over extended periods or at elevated temperatures.

Q4: How does the Boc protecting group affect solubility?

A4: The tert-butoxycarbonyl (Boc) group is a bulky, non-polar moiety that significantly increases the lipophilicity of the molecule.[4] This enhanced lipophilicity generally improves solubility in less polar organic solvents like dichloromethane (DCM) and ethyl acetate compared to the unprotected parent compound.

Troubleshooting Guide

Issue 1: The compound is not dissolving in a non-polar solvent (e.g., hexanes, toluene).

  • Cause: this compound is too polar to dissolve in non-polar solvents.

  • Solution: Switch to a more polar organic solvent. Refer to the solubility data table below for suitable options.

Issue 2: The compound is sparingly soluble or forms a suspension in a chosen polar organic solvent (e.g., THF, Ethyl Acetate) at room temperature.

  • Cause: The dissolution rate may be slow, or the concentration may be approaching the solubility limit at that temperature.

  • Solution:

    • Gentle Heating: Warm the mixture gently (e.g., to 40-50 °C) with stirring. Many Boc-protected compounds show increased solubility at higher temperatures.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.

    • Solvent Combination: Consider adding a small amount of a more polar co-solvent, such as DMF or DMSO, to enhance solubility.

Issue 3: The compound is insoluble in a wide range of common organic solvents.

  • Cause: This could be due to impurities or the zwitterionic nature of the compound.[3]

  • Solution:

    • Purification: If impurities are suspected, consider a purification step. An acid-base extraction can be effective. Dissolve the compound in a dilute aqueous base, wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.

    • Use of a Stronger Solvent: For applications where the solvent will be removed later, consider using a small amount of a highly polar aprotic solvent like DMF or DMSO to dissolve the compound initially.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventChemical FormulaTypePredicted Solubility
Dimethyl Sulfoxide(CH₃)₂SOPolar AproticReadily Soluble[1]
N,N-Dimethylformamide(CH₃)₂NC(O)HPolar AproticReadily Soluble[1]
DichloromethaneCH₂Cl₂ChlorinatedSoluble[1]
TetrahydrofuranC₄H₈OPolar AproticSoluble
Ethyl AcetateCH₃COOCH₂CH₃EsterSoluble
MethanolCH₃OHPolar ProticSoluble
EthanolC₂H₅OHPolar ProticSoluble
AcetonitrileCH₃CNPolar AproticSparingly Soluble
WaterH₂OPolar ProticInsoluble[2]
HexanesC₆H₁₄Non-polarInsoluble

Note: This data is qualitative and based on the known solubility of structurally similar compounds.[1][4] It is always recommended to perform a small-scale solubility test for your specific application.

Experimental Protocols

Protocol 1: General Procedure for Dissolving for a Chemical Reaction

  • To a clean, dry reaction vessel, add the desired amount of this compound.

  • Add the chosen organic solvent (e.g., DMF, DCM, or THF) in a portion-wise manner while stirring.[5]

  • If the compound does not dissolve completely at room temperature, gently warm the mixture to 40-50 °C with continuous stirring.

  • Alternatively, place the vessel in an ultrasonic bath for 5-10 minutes.

  • Once the compound is fully dissolved, proceed with the addition of other reagents as required by your reaction protocol.

Protocol 2: Small-Scale Solubility Test

  • Weigh approximately 1-2 mg of this compound into a small glass vial.

  • Add the test solvent dropwise (e.g., 100 µL at a time) and vortex or stir after each addition.

  • Observe for complete dissolution.

  • If the compound dissolves, you can calculate an approximate solubility (e.g., if it dissolves in 200 µL, the solubility is at least 5-10 mg/mL).

  • If the compound does not dissolve after adding a significant volume of solvent (e.g., 1 mL), it can be considered sparingly soluble or insoluble in that solvent at room temperature.

Visualizations

TroubleshootingWorkflow Troubleshooting Solubility Issues start Start: Compound does not dissolve check_solvent Is the solvent appropriate? (Refer to Solubility Table) start->check_solvent wrong_solvent Select a more polar solvent (e.g., DCM, THF, DMF) check_solvent->wrong_solvent No apply_energy Is dissolution slow at RT? check_solvent->apply_energy Yes end_soluble Success: Compound dissolved wrong_solvent->end_soluble heat_sonicate Gently heat (40-50°C) or sonicate apply_energy->heat_sonicate Yes check_purity Still not dissolving? Suspect purity issues? apply_energy->check_purity No heat_sonicate->end_soluble purify Perform acid-base extraction to purify the compound check_purity->purify Yes use_strong_solvent Consider using a minimal amount of a strong solvent (DMF/DMSO) for the experiment check_purity->use_strong_solvent No purify->end_soluble use_strong_solvent->end_soluble end_insoluble Consider alternative strategies or derivatization use_strong_solvent->end_insoluble

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow General Experimental Workflow for Dissolution start Start: Prepare Sample add_compound Add compound to vessel start->add_compound add_solvent Add chosen solvent add_compound->add_solvent stir Stir at Room Temperature add_solvent->stir check_dissolution Is it fully dissolved? stir->check_dissolution heat_sonicate Apply gentle heat or sonication check_dissolution->heat_sonicate No proceed Proceed with experiment check_dissolution->proceed Yes recheck_dissolution Re-check for dissolution heat_sonicate->recheck_dissolution recheck_dissolution->proceed Yes troubleshoot Go to Troubleshooting Guide recheck_dissolution->troubleshoot No

Caption: Experimental workflow for dissolving the compound.

References

Technical Support Center: Purification of Boc-Protected Tetrahydropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Boc-protected tetrahydropyridine carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of Boc-protected tetrahydropyridine carboxylic acids in a question-and-answer format.

Problem 1: The final product is an oil and will not crystallize.

  • Question: After aqueous work-up and removal of the organic solvent, my Boc-protected tetrahydropyridine carboxylic acid is a persistent oil. How can I induce crystallization?

  • Answer: The oily nature of the product is a common challenge, often due to residual solvents or the inherent properties of the compound. Here are several strategies to induce crystallization:

    • High Vacuum Drying: Initially, ensure all residual solvents are removed by heating the oil under a high vacuum, for instance, at 40-60 °C.[1]

    • Solvent Precipitation/Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, diethyl ether) and then add a poor solvent (an "anti-solvent" like n-pentane, n-hexane, or cyclohexane) dropwise until the solution becomes cloudy.[1][2] Gentle heating to redissolve and slow cooling can promote crystal formation. This process, known as trituration, can help in solidifying the product.

    • Seed Crystal Introduction: If available, adding a small seed crystal of the desired compound to the oil can initiate crystallization.[2] The oil can be left to stand at room temperature for several hours to allow for complete solidification.[2]

    • Vapor Diffusion: Dissolve the oily product in a small amount of a relatively polar, higher-boiling solvent (e.g., THF, chloroform) in a small, open vial. Place this vial inside a larger, sealed container with a more volatile, non-polar solvent (e.g., n-pentane).[1] Over time, the vapor of the non-polar solvent will diffuse into the solution of your product, gradually decreasing its solubility and promoting the growth of crystals.[1]

Problem 2: Low yield after purification.

  • Question: My final yield of the purified Boc-protected tetrahydropyridine carboxylic acid is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors, from the initial reaction to the final purification steps.

    • Incomplete Reaction: Monitor the Boc protection reaction using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. If the reaction is sluggish, consider adjusting the base, solvent, or reaction temperature.

    • Losses During Work-up: The zwitterionic nature of the starting tetrahydropyridine carboxylic acid can lead to solubility issues.[3] During the aqueous work-up, ensure the pH is carefully adjusted. After the reaction, the mixture is typically washed with an organic solvent to remove excess Boc-anhydride. Subsequently, the aqueous layer is acidified to protonate the carboxylate, making the product more soluble in organic solvents for extraction.[3] Inefficient extraction at this stage can lead to significant product loss. Using a salting-out effect by adding sodium chloride to the aqueous layer can improve extraction efficiency.[3]

    • Side Reactions: The formation of byproducts such as di-Boc protected compounds or urea derivatives can reduce the yield of the desired product.[4] To minimize these, use a controlled amount of Boc-anhydride (typically 1.1-1.2 equivalents) and avoid excessively high reaction temperatures.[5]

    • Decomposition on Silica Gel: Some N-Boc protected compounds can be sensitive to the acidic nature of silica gel, leading to partial deprotection during column chromatography.[6] This can be mitigated by neutralizing the silica gel with a small amount of a base like triethylamine in the eluent or by using a less acidic stationary phase like alumina.

Problem 3: Co-eluting impurities during column chromatography.

  • Question: I am having difficulty separating my desired product from impurities using column chromatography. What can I do to improve the separation?

  • Answer: Achieving good separation can be challenging, especially if the impurities have similar polarities to the product.

    • Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A common mobile phase for these compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). Adding a small amount of methanol or another more polar solvent can help to elute highly polar compounds.

    • Use a Modifier: Due to the acidic nature of the carboxylic acid and the basicity of the tetrahydropyridine nitrogen, peak tailing can be an issue on silica gel. Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can improve the peak shape and resolution.

    • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral, basic, or acidic) or reversed-phase silica gel (C18).

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of Boc-protected tetrahydropyridine carboxylic acids?

A1: Common impurities include:

  • Unreacted Starting Material: The original tetrahydropyridine carboxylic acid.

  • Excess Boc-Anhydride and its Byproducts: Di-tert-butyl dicarbonate and its hydrolysis product, tert-butanol.

  • Di-Boc Protected Product: Where the carboxylic acid may have reacted to form a mixed anhydride which then reacts further.

  • Urea Derivatives: Formed from isocyanate intermediates, especially at higher temperatures.[4]

  • Random Alkylation Products: From the tert-butyl cation that can be generated under acidic conditions, though this is more relevant during Boc deprotection.[7]

Q2: My starting tetrahydropyridine carboxylic acid is poorly soluble in the reaction solvent. What can I do?

A2: The poor solubility is often due to the zwitterionic nature of the amino acid.[3] To improve solubility, the reaction is often carried out in a mixed solvent system, such as dioxane/water or THF/water, in the presence of a base like sodium hydroxide or sodium bicarbonate.[5] The base deprotonates the ammonium group, forming a salt that is more soluble in the aqueous mixture.

Q3: Can I use HPLC for the purification of my Boc-protected tetrahydropyridine carboxylic acid? What conditions should I use?

A3: Yes, reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying these compounds.

  • Stationary Phase: A C18 column is commonly used.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typical.

  • Additive: A small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1% is common), is usually added to the mobile phase to ensure the carboxylic acid is protonated and to improve peak shape.[6] However, be aware that prolonged exposure to acidic conditions, even dilute TFA, can cause some cleavage of the Boc group.[6] It is advisable to neutralize or remove the acid from the collected fractions promptly.

Q4: Why is it important to carefully control the pH during the aqueous work-up?

A4: Careful pH control is crucial for efficient separation.

  • Initial Wash: The reaction is often quenched with water and washed with a non-polar organic solvent (like ether or pentane) to remove unreacted Boc-anhydride and other non-polar byproducts.[3] Keeping the aqueous phase basic during this wash ensures that your product, as a carboxylate salt, remains in the aqueous layer.

  • Product Extraction: To extract your product into an organic solvent (like ethyl acetate or dichloromethane), the aqueous layer must be acidified (typically to a pH of 2-3) to protonate the carboxylate.[3] This makes the molecule less polar and more soluble in the organic phase. Insufficient acidification will lead to poor extraction efficiency and low yield.

Data Presentation

Table 1: Common Purification Techniques and Conditions

Purification MethodStationary/Solid PhaseMobile Phase/Solvent SystemTypical Purity AchievedReference
Recrystallization-Varies (e.g., Ethyl acetate/Hexane, Methanol/Ether)>98%[2]
Column ChromatographySilica GelHexane/Ethyl Acetate, Dichloromethane/Methanol>95%[8]
Preparative HPLCC18 Silica GelWater/Acetonitrile with 0.1% TFA>99%[6]

Experimental Protocols

Protocol 1: General Procedure for Extraction and Isolation

  • After the reaction is complete, dilute the reaction mixture with water.

  • Perform an initial extraction with a non-polar organic solvent such as diethyl ether or ethyl acetate to remove unreacted Boc-anhydride and other non-polar impurities.[3]

  • Separate the aqueous layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 using a dilute acid solution (e.g., 1N HCl or 5% citric acid).[3]

  • Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.[3]

  • Combine the organic extracts.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period, then filter the hot solution to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, place the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction Boc Protection Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Tetrahydropyridine Carboxylic Acid reaction Reaction Mixture start->reaction boc2o Boc Anhydride boc2o->reaction base Base (e.g., NaOH) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction wash Wash with Organic Solvent reaction->wash acidify Acidify Aqueous Layer (pH 2-3) wash->acidify extract Extract with Organic Solvent acidify->extract dry Dry & Concentrate extract->dry crude Crude Product dry->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization hplc Preparative HPLC crude->hplc pure_product Pure Product chromatography->pure_product recrystallization->pure_product hplc->pure_product

Caption: General experimental workflow for the synthesis and purification of Boc-protected tetrahydropyridine carboxylic acids.

troubleshooting_oily_product start Oily Product Obtained q1 Have all residual solvents been removed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is a seed crystal available? a1_yes->q2 step1 Dry under high vacuum (40-60 °C) a1_no->step1 step1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No step2 Add seed crystal and let stand a2_yes->step2 q3 Try solvent-based methods a2_no->q3 end Crystalline Product step2->end step3a Trituration with solvent/anti-solvent q3->step3a step3b Vapor diffusion q3->step3b step3a->end step3b->end

Caption: Troubleshooting logic for inducing crystallization of an oily product.

signaling_pathway cluster_precursor Precursor Synthesis cluster_drug_dev Drug Development cluster_target Biological Target cluster_application Therapeutic Application boc_thp Boc-Tetrahydropyridine Carboxylic Acid antagonist Muscarinic Receptor Antagonist boc_thp->antagonist Chemical Synthesis m5_receptor M5 Muscarinic Receptor antagonist->m5_receptor Blocks drug_abuse Treatment of Drug Abuse m5_receptor->drug_abuse Implicated in

Caption: Role of Boc-tetrahydropyridine carboxylic acids in drug discovery for muscarinic receptor targets.[9]

References

Technical Support Center: Improving the Efficiency of Peptide Coupling with Sterically Hindered Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the challenging task of peptide coupling with sterically hindered tetrahydropyridines.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Question 1: Why am I observing low or no yield in my coupling reaction with a sterically hindered tetrahydropyridine?

Answer: Low coupling yields with sterically hindered tetrahydropyridines are a common issue and can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the tetrahydropyridine ring system physically blocks the approach of the activated carboxylic acid, significantly slowing down the reaction rate.[1]

  • Reduced Nucleophilicity: The steric bulk around the nitrogen atom of the tetrahydropyridine can decrease its nucleophilicity, making it a less effective reactant.[1]

  • Inappropriate Coupling Reagent: Standard coupling reagents like DCC or EDC are often not potent enough to overcome the high activation energy barrier associated with sterically hindered substrates.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and require careful optimization for these challenging couplings.[1]

  • Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, leading to incomplete reactions.[1]

Question 2: My reaction has stalled, and I see unreacted starting materials. What steps can I take to drive the reaction to completion?

Answer: If your reaction has stalled, consider the following strategies:

  • Switch to a More Powerful Coupling Reagent: Employ a more reactive onium-salt-based reagent such as HATU, HBTU, HCTU, COMU, or PyAOP.[1][2] These reagents are known to be more effective for hindered couplings.

  • Increase Reaction Time: Sterically hindered couplings are often slow. Extending the reaction time to 2-24 hours can sometimes be sufficient to achieve a satisfactory yield.[1]

  • Elevate the Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[1] However, be mindful that higher temperatures can also increase the risk of racemization.

  • Change the Solvent: Switching to a more polar, aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or using a mixture of Dimethylformamide (DMF) and Dichloromethane (DCM) can improve solvation and disrupt peptide aggregation, thereby enhancing coupling efficiency.[1][3]

  • Perform a Second Coupling: If a monitoring test (e.g., Kaiser test) indicates incomplete coupling, performing a second coupling step may be necessary.[1]

Question 3: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: Common side reactions in peptide coupling with hindered substrates include:

  • Racemization: This is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to diastereomeric impurities.[4] To minimize racemization:

    • Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[5]

    • Perform the coupling at a lower temperature.[5]

    • Choose coupling reagents with additives known to suppress racemization, such as HOAt (in HATU) or Oxyma Pure (in COMU).

  • Guanidinylation: This occurs when an excess of a uronium/aminium-based coupling reagent (like HBTU or HATU) reacts with the N-terminal amine of the peptide, leading to chain termination. To avoid this:

    • Use phosphonium-based reagents like PyBOP or PyAOP, which do not cause guanidinylation.

    • If using uronium reagents, avoid a large excess and consider in-situ activation.

  • Hydrolysis of Activated Ester: The presence of residual water can lead to the hydrolysis of the activated carboxylic acid, preventing it from coupling with the amine.[6] Ensure all reagents and solvents are anhydrous.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding peptide coupling with sterically hindered tetrahydropyridines.

Q1: What are the most effective types of coupling reagents for sterically hindered tetrahydropyridines?

A1: For sterically hindered substrates, onium-salt-based coupling reagents are generally the most effective. These are categorized into two main classes:

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly reactive and widely used for difficult couplings.[2] HATU is often considered one of the most efficient due to the formation of a highly reactive OAt-ester.[2] COMU is a newer generation reagent with comparable reactivity to HATU but with improved safety and solubility profiles.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly in minimizing racemization.[2] They are a good choice when guanidinylation is a concern.

Q2: How do I choose the optimal solvent for my coupling reaction?

A2: The choice of solvent is crucial for ensuring proper solvation of the reactants and, in solid-phase synthesis, the resin and growing peptide chain.[3]

  • N,N-Dimethylformamide (DMF) is a commonly used solvent with good solvating properties.[3]

  • N-Methyl-2-pyrrolidone (NMP) is often a better choice for difficult sequences or when aggregation is an issue due to its superior solvating capabilities.[3]

  • Dimethyl sulfoxide (DMSO) can also be used, sometimes in combination with other solvents, to disrupt aggregation.

  • A mixture of DMF and Dichloromethane (DCM) can also be effective.[1]

Q3: What is the role of the base in the coupling reaction, and which one should I use?

A3: A tertiary amine base is required to neutralize the protonated amine and to facilitate the activation of the carboxylic acid by the coupling reagent.[7] The choice of base can significantly impact the reaction outcome, especially concerning racemization.

  • N,N-Diisopropylethylamine (DIPEA) is a commonly used hindered base.[7]

  • N-Methylmorpholine (NMM) and 2,4,6-Collidine are weaker bases that are often preferred to minimize the risk of racemization.[5]

Q4: How can I monitor the progress of my coupling reaction?

A4: For solid-phase peptide synthesis, the Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[8] A positive result (blue color) indicates an incomplete reaction. For secondary amines like those in some tetrahydropyridines, the Kaiser test may not be reliable, and alternative tests like the chloranil test or isatin test can be used. For solution-phase reactions, techniques like Thin Layer Chromatography (TLC) , High-Performance Liquid Chromatography (HPLC) , or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the consumption of starting materials and the formation of the product.

Q5: What is "capping" and when should I perform it?

A5: Capping is the process of blocking any unreacted N-terminal amines on the peptide chain after a coupling step.[8] This is typically done using a highly reactive acylating agent like acetic anhydride. Capping is crucial to prevent the formation of deletion sequences (peptides missing one or more amino acids) in the final product, which can be difficult to separate. You should perform a capping step if a monitoring test indicates that the coupling reaction is incomplete even after a second coupling attempt.[8]

Data Presentation

The following tables summarize quantitative data on the performance of different coupling reagents and the influence of reaction conditions on the efficiency of coupling with sterically hindered amines. While specific data for tetrahydropyridines is limited, the data for sterically hindered amino acids provides a valuable reference.

Table 1: Comparison of Coupling Reagent Performance with Sterically Hindered Amines

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskAdvantagesDisadvantages
HATU Aminium SaltVery HighLowHigh efficiency, fast reaction rates.[2]Can cause guanidinylation if used in excess.
HBTU Aminium SaltHighModerateWidely used, effective.[2]Can cause guanidinylation, higher racemization risk than HATU.
COMU Aminium SaltVery HighLowHigh efficiency, good solubility, improved safety profile.Can cause guanidinylation.
PyBOP Phosphonium SaltHighLowHigh efficiency, no guanidinylation side reaction.[2]Byproducts can be difficult to remove.
PyAOP Phosphonium SaltVery HighVery LowExcellent for minimizing racemization, high efficiency.Higher cost.
DIC/HOBt CarbodiimideModerateModerateCost-effective.Slower reaction times, byproduct (DCU) can be difficult to remove.[7]
DIC/Oxyma CarbodiimideHighLowGood efficiency, safer alternative to HOBt-based additives.

Table 2: Influence of Solvents on Coupling Efficiency with a Difficult Sequence [3]

SolventAverage Coupling Yield (%)
DMF 99.5
DMA 98.0
DMSO 91.8
NMP:DMSO (8:2) 88.9
NMP 78.1

Table 3: Effect of Temperature on Coupling with Hindered Substrates

TemperatureGeneral Effect on YieldGeneral Effect on RacemizationRecommendations
0 °C - Room Temperature May be sufficient for less hindered systems.Minimized risk.Recommended for initial attempts and with racemization-prone amino acids.
Room Temperature - 50 °C Can significantly improve yields for hindered couplings.Increased risk.A good balance for many difficult couplings.
> 50 °C (Microwave) Can dramatically accelerate reaction rates and improve yields.High risk.Use with caution and with robust coupling reagents and bases that minimize racemization.

Experimental Protocols

The following are general protocols for coupling a carboxylic acid to a sterically hindered tetrahydropyridine. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for HATU-mediated Coupling with a Sterically Hindered Tetrahydropyridine

Materials:

  • Carboxylic acid (1.0 eq)

  • HATU (1.0 eq)

  • Sterically hindered tetrahydropyridine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered tetrahydropyridine to the reaction mixture.

  • Add DIPEA dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for COMU-mediated Coupling with a Sterically Hindered Tetrahydropyridine

Materials:

  • Carboxylic acid (1.0 eq)

  • COMU (1.0 eq)

  • Sterically hindered tetrahydropyridine (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid, COMU, and the sterically hindered tetrahydropyridine in anhydrous DMF.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (steps 6-9).

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Coupling Yield check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU, PyAOP) start->check_reagent change_reagent Switch to a more powerful onium-salt reagent. check_reagent->change_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes change_reagent->check_conditions increase_time Increase reaction time (2-24 hours). check_conditions->increase_time No increase_temp Increase temperature (e.g., to 50°C). check_conditions->increase_temp No change_solvent Change solvent to NMP or DMF/DCM mixture. check_conditions->change_solvent No check_monitoring Monitor reaction progress (e.g., Kaiser test, LC-MS). check_conditions->check_monitoring Yes increase_time->check_monitoring increase_temp->check_monitoring change_solvent->check_monitoring incomplete_coupling Coupling still incomplete? check_monitoring->incomplete_coupling recouple Perform a second coupling. incomplete_coupling->recouple Yes end Improved Yield incomplete_coupling->end No recouple->incomplete_coupling cap Cap unreacted amines with acetic anhydride. recouple->cap Still incomplete cap->end

Caption: Troubleshooting workflow for low coupling yield.

Coupling_Reagent_Selection start Select Coupling Reagent for Sterically Hindered Tetrahydropyridine racemization_risk Is racemization a major concern? start->racemization_risk use_phosphonium Use Phosphonium Salt Reagent (PyBOP, PyAOP) racemization_risk->use_phosphonium Yes guanidinylation_risk Is guanidinylation a concern? racemization_risk->guanidinylation_risk No end_phosphonium Proceed with Phosphonium Salt use_phosphonium->end_phosphonium guanidinylation_risk->use_phosphonium Yes use_aminium Use Aminium Salt Reagent (HATU, HCTU, COMU) guanidinylation_risk->use_aminium No cost_consideration Is cost a primary factor? use_aminium->cost_consideration use_dic_additive Use Carbodiimide + Additive (DIC/Oxyma) cost_consideration->use_dic_additive Yes end_aminium Proceed with Aminium Salt cost_consideration->end_aminium No end_carbodiimide Proceed with Carbodiimide use_dic_additive->end_carbodiimide

Caption: Decision-making flowchart for selecting coupling reagents.

References

minimizing racemization during derivatization of "1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing racemization during the derivatization of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid.

Troubleshooting Guide

Q1: I am observing significant racemization during the amide coupling of this compound. What are the potential causes and how can I mitigate this?

A1: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a common challenge in amide bond formation. The primary mechanisms are oxazolone formation and direct enolization, both of which are promoted by certain reaction conditions. Here’s a step-by-step troubleshooting approach:

  • Review Your Coupling Reagent: The choice of coupling reagent is critical. Carbodiimides like DCC and EDC, when used alone, are known to cause higher levels of racemization.[1] Uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally preferred for minimizing racemization, especially for sterically hindered amino acids.[2][3]

  • Incorporate Additives: The use of additives is highly recommended to suppress racemization.[4] 1-hydroxybenzotriazole (HOBt) is a traditional choice, but 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often more effective.[1] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.

  • Evaluate the Base: The choice and amount of base can significantly influence the extent of racemization. Strong, sterically unhindered bases like triethylamine (TEA) can increase the risk. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) are generally better options. In cases of severe racemization, the use of a highly hindered base like 2,4,6-collidine may be beneficial.

  • Control the Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1] While elevated temperatures can accelerate the coupling reaction, they can also increase the rate of epimerization. It is advisable to start the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Minimize Pre-activation Time: The longer the carboxylic acid remains in its activated state before the addition of the amine, the greater the opportunity for racemization. Therefore, it is best to add the amine component as soon as possible after the activation of the carboxylic acid.

dot

Caption: Troubleshooting workflow for minimizing racemization.

Frequently Asked Questions (FAQs)

Q2: What is the underlying mechanism of racemization during amide bond formation?

A2: There are two primary mechanisms for racemization during the coupling of N-protected amino acids:

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (α-carbon) of this oxazolone is acidic and can be easily abstracted by a base. This leads to the formation of a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine on this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.

  • Direct Enolization: In this less common mechanism, a base directly abstracts the α-proton from the activated carboxylic acid derivative to form an achiral enolate intermediate, which can then be protonated to give a racemic mixture. This pathway is more likely to occur under strongly basic conditions.

Q3: Are there specific coupling reagents that are known to be better for sterically hindered amino acids like this compound?

A3: Yes, for sterically hindered amino acids, more reactive coupling reagents are generally required to achieve good yields and reasonable reaction times. Reagents like HATU, HCTU, and PyAOP are often recommended for such challenging couplings.[3] These reagents form highly reactive OAt or OBt active esters that can overcome the steric hindrance.[2] Additionally, generating amino acid fluorides in situ using reagents like TFFH has been shown to be effective for coupling sterically demanding amino acids.[1]

Q4: How can I quantify the level of racemization in my final product?

A4: The most common method for quantifying racemization is through chiral chromatography, typically chiral High-Performance Liquid Chromatography (HPLC).[5][6] This technique uses a chiral stationary phase that can separate the two enantiomers of your derivatized product, allowing you to determine their relative peak areas and thus the enantiomeric excess (ee) or the percentage of the undesired enantiomer. Other methods include chiral gas chromatography (GC) after appropriate derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral auxiliary.

Data Presentation

Coupling Reagent/Additive CombinationRacemization PotentialRelative SpeedNotes
DCC or EDC (alone)HighModerateByproduct removal can be difficult (DCU is a precipitate).[1]
DCC/HOBt or EDC/HOBtModerateModerateA classic combination, but HOAt or Oxyma are often superior.[1]
DCC/HOAt or EDC/HOAtLowFastHOAt is more effective than HOBt at suppressing racemization.[4]
HBTU/HCTU + BaseLowFastEfficient and widely used uronium salts.[3]
HATU + BaseVery LowVery FastHighly effective for sterically hindered couplings.[3]
PyBOP + BaseVery LowFastA common and effective phosphonium salt reagent.
PyAOP + BaseVery LowVery FastOften shows higher reactivity than PyBOP.
COMU + BaseVery LowVery FastA newer generation uronium salt with good solubility and safety profile.[3]

Experimental Protocols

Protocol: General Procedure for Amide Coupling of this compound with Minimized Racemization

This protocol provides a general guideline for the derivatization of this compound with an amine using HATU as the coupling reagent, which is known for its high efficiency and low racemization potential.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.) and dissolve it in anhydrous DMF.

  • Pre-activation: To the stirred solution, add HATU (1.1 eq.) and DIPEA (2.0 eq.). Stir the mixture at room temperature for 5-10 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add the amine (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove unreacted starting material and acidic byproducts.

    • Wash the organic layer with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Chiral Analysis: Analyze the purified product by chiral HPLC to determine the enantiomeric excess and the extent of racemization.[5][6]

References

alternative reagents for the synthesis of "1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to obtain this compound?

A1: A prevalent and cost-effective method involves a two-step synthesis starting from commercially available pyridine-3-carboxylic acid (nicotinic acid). The first step is the partial hydrogenation of the pyridine ring to yield 1,2,5,6-tetrahydropyridine-3-carboxylic acid, followed by the protection of the secondary amine with a di-tert-butyl dicarbonate (Boc₂O) group.

Q2: Are there alternative starting materials for this synthesis?

A2: While pyridine-3-carboxylic acid is the most common starting material, an alternative approach could involve the synthesis of the tetrahydropyridine ring system through various organic reactions, such as Diels-Alder reactions or ring-closing metathesis, followed by functional group manipulations to introduce the carboxylic acid and Boc-protecting group. However, these routes are often more complex and may result in lower overall yields.

Q3: What are some alternative N-protecting groups to Boc?

A3: Besides the tert-butyloxycarbonyl (Boc) group, other common amine protecting groups can be employed. The choice of protecting group depends on the desired stability and the deprotection conditions required for subsequent synthetic steps. Some alternatives include:

  • Carbobenzyloxy (Cbz): Introduced using benzyl chloroformate, it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is readily cleaved by bases, such as piperidine. This orthogonality to acid-labile groups like Boc is a significant advantage in multi-step synthesis.

Troubleshooting Guides

Issue 1: Low yield or incomplete reaction during the partial hydrogenation of pyridine-3-carboxylic acid.
  • Question: My catalytic hydrogenation of pyridine-3-carboxylic acid to 1,2,5,6-tetrahydropyridine-3-carboxylic acid is giving low yields and seems to stall. What could be the issue?

  • Answer: Low yields in this step can be attributed to several factors:

    • Catalyst poisoning: The nitrogen atom in the pyridine ring can coordinate to the metal catalyst (e.g., Platinum, Palladium, Rhodium) and inhibit its activity.

    • Over-reduction: The reaction might be proceeding to the fully saturated piperidine-3-carboxylic acid.

    • Decarboxylation: A known side reaction during the hydrogenation of pyridylcarboxylic acids is the loss of the carboxyl group.[1]

    • Inadequate reaction conditions: Temperature, pressure, and solvent can significantly impact the reaction outcome.

  • Troubleshooting Steps:

    • Catalyst Selection: Rhodium on alumina has been reported to be effective for the hydrogenation of nicotinic acid.[1]

    • Reaction Medium: Performing the hydrogenation in an aqueous solution containing at least an equimolar amount of ammonia can prevent decarboxylation and improve the yield of the desired product.[1]

    • Control Reaction Time and Conditions: Monitor the reaction progress carefully using techniques like TLC or NMR to stop the reaction once the desired tetrahydropyridine is formed, preventing over-reduction. Mild conditions (room temperature and low hydrogen pressure) are often preferred for partial hydrogenation.[1]

    • Catalyst Loading: Ensure an appropriate catalyst loading. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes promote side reactions.

Issue 2: Difficulty in the Boc protection of 1,2,5,6-tetrahydropyridine-3-carboxylic acid.
  • Question: I am having trouble with the N-Boc protection step. The reaction is messy, and the yield of the final product is low. What can I do?

  • Answer: The protection of an amino acid with Boc₂O can sometimes be challenging due to the presence of the carboxylic acid group.

    • Side Reactions: The carboxylic acid can react with the Boc anhydride or the activated intermediate, leading to undesired byproducts.

    • Solubility Issues: The starting amino acid may have poor solubility in common organic solvents.

    • Inappropriate Base: The choice and amount of base are crucial for this reaction.

  • Troubleshooting Steps:

    • Solvent System: A mixed solvent system, such as THF/water or dioxane/water, can improve the solubility of the amino acid.[2]

    • Base Selection: Use a suitable base like sodium bicarbonate or sodium hydroxide to deprotonate the amine and facilitate the reaction with Boc₂O.[3] The pH of the reaction mixture should be carefully controlled.

    • Reaction Conditions: The reaction is typically carried out at room temperature or slightly below.[3]

    • Purification: The product is an acid, which can make purification by silica gel chromatography challenging. An acidic workup followed by extraction is a common purification method. If chromatography is necessary, consider using a modified mobile phase with a small amount of acetic or formic acid.

Data Presentation

Table 1: Comparison of Reaction Conditions for Key Synthetic Steps.

StepReagents and ConditionsTypical YieldReference
Partial Hydrogenation Pyridine-3-carboxylic acid, H₂, 5% Rh/Al₂O₃, NH₄OH, H₂O, RT, 2 atmExcellent[1]
Boc Protection 1,2,5,6-tetrahydropyridine, Boc₂O, NaHCO₃, THF/H₂O, RT89%[3]
Cbz Protection (Alternative) 1,2,5,6-tetrahydropyridine, Benzyl chloroformate, 3N NaOH, 0°C to RT96%[3]

Experimental Protocols

Protocol 1: Synthesis of 1,2,5,6-tetrahydropyridine-3-carboxylic acid

This protocol is adapted from a procedure for the hydrogenation of nicotinic acid.[1]

  • A suspension of pyridine-3-carboxylic acid (1 equivalent) in water is placed in a hydrogenation vessel.

  • An equimolar amount of aqueous ammonia is added to the suspension.

  • A 5% rhodium on alumina catalyst is added to the mixture.

  • The vessel is sealed and pressurized with hydrogen gas to 2 atmospheres.

  • The reaction mixture is stirred at room temperature, and the hydrogen uptake is monitored.

  • Upon completion of the reaction (cessation of hydrogen uptake), the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude 1,2,5,6-tetrahydropyridine-3-carboxylic acid. The progress to the tetrahydropyridine should be monitored to avoid over-reduction.

Protocol 2: Synthesis of this compound

This protocol is based on the Boc protection of 1,2,3,6-tetrahydropyridine.[3]

  • Dissolve 1,2,5,6-tetrahydropyridine-3-carboxylic acid (1 equivalent) in a mixture of THF and water.

  • Add sodium bicarbonate (1.5-2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete (monitored by TLC), acidify the mixture with a 0.1 N aqueous HCl solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Mandatory Visualization

Synthesis_Workflow Pyridine_3_COOH Pyridine-3-carboxylic acid Tetrahydropyridine_COOH 1,2,5,6-Tetrahydropyridine-3-carboxylic acid Pyridine_3_COOH->Tetrahydropyridine_COOH Partial Hydrogenation (H₂, Rh/Al₂O₃, NH₄OH) Final_Product This compound Tetrahydropyridine_COOH->Final_Product Boc Protection (Boc₂O, NaHCO₃)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Step_Check Identify Problematic Step Start->Step_Check Hydrogenation_Issue Partial Hydrogenation Issues Step_Check->Hydrogenation_Issue Step 1 Boc_Issue Boc Protection Issues Step_Check->Boc_Issue Step 2 Catalyst_Check Catalyst Poisoning? Hydrogenation_Issue->Catalyst_Check Over_Reduction_Check Over-reduction? Hydrogenation_Issue->Over_Reduction_Check Decarboxylation_Check Decarboxylation? Hydrogenation_Issue->Decarboxylation_Check Side_Reaction_Check Side Reactions? Boc_Issue->Side_Reaction_Check Solubility_Check Solubility Issues? Boc_Issue->Solubility_Check Optimize_Catalyst Change/Optimize Catalyst Catalyst_Check->Optimize_Catalyst Control_Time Control Reaction Time Over_Reduction_Check->Control_Time Add_Base Add NH₄OH Decarboxylation_Check->Add_Base Optimize_Base Optimize Base Side_Reaction_Check->Optimize_Base Optimize_Solvent Optimize Solvent System Solubility_Check->Optimize_Solvent

Caption: Troubleshooting logic for the synthesis of the target compound.

References

Technical Support Center: Managing Impurities in the Large-Scale Production of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the large-scale production of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Presence of an Unknown Impurity Peak in HPLC Analysis

An unexpected peak is observed during the in-process control or final product analysis by High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 1: Process-Related Impurity

    • Troubleshooting Steps:

      • Review Synthetic Route: Carefully examine the entire synthetic process to identify potential side reactions, unreacted starting materials, or intermediates that could result in the observed impurity. Common synthetic routes include the Boc protection of arecaidine or the partial reduction of N-Boc-nicotinic acid.

      • Mass Spectrometry (MS) Analysis: Utilize LC-MS to determine the molecular weight of the unknown impurity. This information is critical for proposing potential structures.

      • Reference Standard Confirmation: If a potential impurity is identified, synthesize or procure a reference standard. Co-injection of the reference standard with the sample can confirm the identity of the impurity by retention time matching.

  • Possible Cause 2: Degradation Product

    • Troubleshooting Steps:

      • Assess Stability: Review the storage and handling conditions of the sample. Exposure to acidic or basic conditions, elevated temperatures, light, or oxidizing agents can lead to degradation.[1][2]

      • Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions to intentionally generate degradation products.[1][2][3] Analyze the stressed samples by HPLC to determine if the unknown peak corresponds to any of the generated degradants. The most common degradation product is the de-Boc-protected compound, 1,2,5,6-tetrahydropyridine-3-carboxylic acid.[4][]

      • Structure Elucidation: For significant degradation products, isolation followed by structural elucidation using techniques like NMR and high-resolution mass spectrometry (HRMS) is necessary.

  • Possible Cause 3: Reagent-Related Impurity

    • Troubleshooting Steps:

      • Analyze Starting Materials and Reagents: Test all starting materials, reagents, and solvents for purity. Impurities in these materials can be carried through the synthesis or participate in side reactions.

      • Vendor Qualification: Ensure that suppliers of critical raw materials have robust quality control measures in place.

Problem 2: Incomplete Reaction or Low Yield

The reaction does not proceed to completion, resulting in a low yield of the desired product and high levels of starting material.

  • Possible Cause 1: Inefficient Boc Protection

    • Troubleshooting Steps:

      • Reagent Stoichiometry: Ensure the correct molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) and the base is used. An excess of (Boc)₂O is often required.

      • Base Selection: The choice of base (e.g., triethylamine, sodium bicarbonate) and solvent can significantly impact the reaction rate and completeness.[6]

      • Reaction Temperature and Time: Optimize the reaction temperature and time. While Boc protection is often carried out at room temperature, gentle heating might be necessary for less reactive substrates.

  • Possible Cause 2: Catalyst Deactivation (in case of hydrogenation route)

    • Troubleshooting Steps:

      • Catalyst Quality: Use a high-quality hydrogenation catalyst (e.g., Palladium on carbon).

      • Catalyst Poisoning: Ensure starting materials and the reaction system are free from catalyst poisons such as sulfur compounds.

      • Hydrogen Pressure and Temperature: Optimize the hydrogen pressure and reaction temperature to ensure efficient reduction.

Problem 3: Difficulty in Removing Impurities by Crystallization

Impurities co-crystallize with the product, making purification by simple crystallization challenging.

  • Possible Cause 1: Isomeric Impurities

    • Troubleshooting Steps:

      • Chiral Analysis: If the synthesis involves chiral centers, use a chiral HPLC method to check for the presence of diastereomers or enantiomers. Isomeric impurities often have similar physical properties to the desired product.

      • Alternative Purification: Consider alternative purification techniques such as column chromatography or preparative HPLC for challenging separations.

  • Possible Cause 2: Structurally Similar Impurities

    • Troubleshooting Steps:

      • Solvent Screening: Perform a comprehensive solvent screening for crystallization. A different solvent system may offer better selectivity for the desired product.

      • pH Adjustment: The solubility of the carboxylic acid product and some impurities can be manipulated by adjusting the pH of the solution. This can be exploited during extraction and crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in the synthesis of this compound?

A1: The most common process-related impurities depend on the synthetic route.

  • From Arecaidine:

    • Unreacted Arecaidine: Incomplete Boc protection.

    • Di-Boc Protected Arecaidine: Over-reaction with (Boc)₂O.

    • tert-Butyl Ester of this compound: Formation of the tert-butyl ester at the carboxylic acid moiety.

  • From Nicotinic Acid (via reduction):

    • N-Boc-nipecotic acid (fully reduced): Over-reduction of the pyridine ring.

    • Unreacted N-Boc-nicotinic acid: Incomplete reduction.

    • ** regioisomers of 1-Boc-tetrahydropyridine-3-carboxylic acid:** Partial reduction leading to different double bond positions.

Q2: How are degradation impurities formed and how can they be minimized?

A2: Degradation impurities are typically formed through hydrolysis, oxidation, or photolysis.

  • Hydrolysis: The Boc protecting group is labile to acidic conditions, leading to the formation of 1,2,5,6-tetrahydropyridine-3-carboxylic acid.[][7] To minimize this, avoid prolonged exposure to acidic environments and control the pH during work-up and storage.

  • Oxidation: The tetrahydropyridine ring can be susceptible to oxidation. Storing the material under an inert atmosphere (e.g., nitrogen or argon) and away from oxidizing agents can prevent the formation of N-oxide or other oxidative degradation products.

  • Photolysis: Exposure to UV light can potentially lead to degradation. The product should be stored in light-resistant containers.

Q3: What are the recommended analytical methods for impurity profiling?

A3: A stability-indicating HPLC method is the primary tool for impurity profiling.

  • HPLC Method: A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is typically effective. UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.

  • LC-MS: For identification of unknown impurities, LC-MS is invaluable for obtaining molecular weight information.

  • GC-MS: For volatile impurities and residual solvents, Gas Chromatography-Mass Spectrometry is the method of choice.

Q4: What are the general strategies for controlling impurities in large-scale production?

A4: A multi-faceted approach is essential for impurity control in large-scale manufacturing.[]

  • Raw Material Control: Use high-purity starting materials and reagents from qualified vendors.

  • Process Optimization: Optimize reaction parameters (temperature, pressure, reaction time, stoichiometry) to minimize side reactions.

  • In-Process Controls (IPCs): Monitor the reaction progress and impurity formation at critical stages to ensure the process is under control.

  • Robust Purification Methods: Develop and validate efficient purification procedures, such as crystallization or chromatography, to remove impurities to the desired level.

  • Stability Studies: Conduct comprehensive stability studies to understand the degradation profile of the drug substance and establish appropriate storage conditions.

Data Presentation

Table 1: Potential Process-Related Impurities

Impurity NameStructurePotential Source
Arecaidine1,2,5,6-tetrahydropyridine-3-carboxylic acidUnreacted starting material (Arecaidine route)
N-Boc-nipecotic acid1-Boc-piperidine-3-carboxylic acidOver-reduction of the pyridine ring (Nicotinic acid route)
tert-Butyl 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylateEsterified productSide reaction during Boc protection
Di-Boc-arecaidineDi-tert-butoxycarbonyl derivativeOver-reaction during Boc protection

Table 2: Typical HPLC Gradient for Impurity Profiling

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (Acetonitrile)
0955
20595
25595
26955
30955

Experimental Protocols

Protocol 1: Synthesis of this compound from Arecaidine

  • Dissolution: Dissolve arecaidine (1 equivalent) in a suitable solvent mixture (e.g., dioxane and water).

  • Basification: Add a base such as sodium bicarbonate (2-3 equivalents) to the solution.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to pH 3-4.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze all stressed samples, along with a control sample, by a validated stability-indicating HPLC method.

Mandatory Visualization

Impurity_Formation_Pathway cluster_0 Synthesis from Arecaidine cluster_1 Degradation Pathways Arecaidine Arecaidine Boc2O (Boc)₂O / Base Arecaidine->Boc2O Incomplete Reaction Target 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid Boc2O->Target Desired Reaction Impurity1 Unreacted Arecaidine Boc2O->Impurity1 Side Reaction Impurity2 tert-Butyl Ester Impurity Boc2O->Impurity2 Side Reaction Target_Deg 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid Acid Acidic Conditions Target_Deg->Acid Oxidation Oxidizing Agent Target_Deg->Oxidation Degradation1 1,2,5,6-Tetrahydropyridine- 3-carboxylic acid (De-Boc) Acid->Degradation1 Hydrolysis Degradation2 N-Oxide Impurity Oxidation->Degradation2 Oxidation

Caption: Potential impurity formation pathways during synthesis and degradation.

Troubleshooting_Workflow Start Unknown Peak in HPLC LCMS Perform LC-MS Analysis Start->LCMS Forced_Deg Conduct Forced Degradation Studies Start->Forced_Deg MW Determine Molecular Weight LCMS->MW Propose Propose Potential Structures (Process-related, Degradant) MW->Propose Synthesize_Std Synthesize/Procure Reference Standard Propose->Synthesize_Std Compare Compare with Degradation Profile Forced_Deg->Compare Compare->Synthesize_Std Coinject Co-inject with Sample Synthesize_Std->Coinject Identify Identify Impurity Coinject->Identify Modify_Process Modify Process/Purification Identify->Modify_Process

Caption: Workflow for the identification of an unknown impurity.

References

impact of reaction temperature on the stability of "1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of reaction temperature on the stability of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid. The information is curated for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal liability of this compound?

A1: The primary thermal liability of N-Boc protected amines, including this compound, is the thermolytic cleavage of the tert-butoxycarbonyl (Boc) protecting group. This deprotection is a known fragmentation reaction that occurs at elevated temperatures, yielding the unprotected amine, carbon dioxide, and isobutylene.[1] High temperatures can also lead to other side reactions, such as elimination or racemization, depending on the substrate's specific structure.[1]

Q2: At what temperature range does thermal deprotection of the N-Boc group typically occur?

A2: Significant thermal deprotection of N-Boc groups generally requires temperatures of 150°C or higher for a practical reaction rate.[1][2] Some substrates may exhibit slow deprotection at temperatures as low as 100°C, but this often requires extended reaction times of 2-3 days.[1] The optimal temperature is highly substrate-dependent.

Q3: What are the expected byproducts of thermal decomposition?

A3: The primary byproducts from the thermal cleavage of the Boc group are isobutylene and carbon dioxide.[1] Depending on the reaction conditions and the stability of the deprotected product, further degradation or side reactions may occur. For instance, in some cases, the formation of urea derivatives has been observed as a byproduct.[3]

Q4: How does the choice of solvent affect the thermal stability?

A4: The solvent can play a significant role in the rate of thermal deprotection and the stability of the compound. Polar protic solvents like methanol and trifluoroethanol (TFE) have been shown to be effective for thermal N-Boc deprotection.[4][5] In some instances, the presence of water can accelerate the reaction and even suppress certain side reactions.[2][3]

Q5: Is it possible to selectively deprotect the N-Boc group in the presence of other thermally labile functional groups?

A5: Selective thermal deprotection can be challenging and is highly dependent on the relative thermal labilities of the different functional groups. Precise temperature control and reaction time are critical.[4] Continuous flow reactors are often utilized for such selective transformations as they allow for better control over these parameters compared to batch reactions.[4][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction / Low Conversion 1. Reaction temperature is too low. 2. Reaction time is too short.1. Gradually increase the reaction temperature in 10-20°C increments. 2. Increase the reaction time and monitor the progress by TLC or LC-MS. 3. Consider using a solvent known to facilitate thermal deprotection, such as methanol or TFE.[4][5]
Formation of Multiple Byproducts / Product Decomposition 1. Reaction temperature is too high. 2. Extended exposure to high temperatures. 3. Presence of oxygen leading to oxidation (e.g., N-oxide formation).[3]1. Reduce the reaction temperature. 2. Decrease the reaction time; consider using a continuous flow setup for shorter residence times at high temperatures. 3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Reproducibility 1. Inconsistent temperature control. 2. Variations in solvent purity or water content.1. Ensure accurate and stable temperature control using a reliable heating system. 2. Use solvents of consistent purity and consider the effect of adventitious water.[3]

Data Presentation

Table 1: Hypothetical Impact of Temperature on the Stability of this compound in Methanol (2-hour reaction time)

Temperature (°C)Yield of Starting Material (%)Yield of Deprotected Product (%)Yield of Major Byproduct(s) (%)
100>98<1<1
1209082
14065305
160206515
180<55045 (Decomposition)

Note: This data is illustrative and intended to demonstrate a typical trend. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Thermal Stability

  • Preparation: Dissolve 100 mg of this compound in 10 mL of the desired solvent (e.g., methanol, TFE, toluene) in a sealed reaction vessel.

  • Heating: Place the vessel in a preheated oil bath or heating block at the target temperature.

  • Sampling: At regular time intervals (e.g., 30, 60, 120, 240 minutes), carefully withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately cool the aliquot in an ice bath to stop the reaction.

  • Analysis: Analyze the aliquot by a suitable method such as HPLC, LC-MS, or ¹H NMR to determine the relative concentrations of the starting material, deprotected product, and any byproducts.

  • Data Compilation: Plot the concentration of each species against time for each temperature to determine the rate of degradation and product formation.

Visualizations

Thermal_Deprotection_Pathway start 1-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid intermediate Carbamic Acid Intermediate start->intermediate Heat (Δ) deprotected 1,2,5,6-Tetrahydropyridine- 3-carboxylic acid intermediate->deprotected Decarboxylation isobutylene Isobutylene intermediate->isobutylene co2 Carbon Dioxide intermediate->co2 Troubleshooting_Workflow start Start Thermal Reaction check_conversion Monitor Reaction Progress (TLC, LC-MS) start->check_conversion incomplete Incomplete Conversion? check_conversion->incomplete byproducts Byproducts or Decomposition? incomplete->byproducts No increase_temp_time Increase Temperature or Time incomplete->increase_temp_time Yes decrease_temp_time Decrease Temperature or Time byproducts->decrease_temp_time Yes end Reaction Complete byproducts->end No increase_temp_time->check_conversion inert_atm Use Inert Atmosphere decrease_temp_time->inert_atm inert_atm->check_conversion

References

Technical Support Center: Catalyst Selection for Tetrahydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic strategies for synthesizing tetrahydropyridines?

A1: Common synthetic strategies include multicomponent reactions (MCRs), aza-Diels-Alder reactions, and cascade reactions involving C-H activation.[1] MCRs are highly efficient as they form multiple bonds in a single step from simple starting materials.[1] The aza-Diels-Alder reaction is a powerful method for constructing the tetrahydropyridine ring with good control over stereochemistry.[1] Cascade reactions, often catalyzed by transition metals like rhodium, can yield highly substituted tetrahydropyridines with excellent diastereoselectivity.[1][2]

Q2: What key factors should be considered when selecting a catalyst?

A2: The choice of catalyst is critical and depends on the specific reaction, desired stereochemistry, and substrate scope.[3][4] Key factors include:

  • Desired Product: The substitution pattern and stereochemistry of the target tetrahydropyridine will heavily influence the choice of synthetic route and catalyst.

  • Substrate Reactivity: The electronic and steric properties of the starting materials (aldehydes, amines, ketones, etc.) will affect catalyst performance.[3]

  • Reaction Type: Different reactions, such as MCRs, cycloadditions, or cascade reactions, require specific types of catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts, or transition metal complexes).[1][4]

  • Stereoselectivity: For chiral tetrahydropyridines, the use of a chiral catalyst (e.g., (R)-Sitcp or quinine-derived squaramide) is necessary to control enantioselectivity.[1][5]

Q3: How can I minimize the formation of side products?

A3: The formation of side products is a common challenge.[3] Strategies to improve selectivity include:

  • Optimizing Reaction Conditions: Fine-tuning the catalyst, solvent, and temperature can significantly enhance selectivity towards the desired product.[3]

  • Order of Reagent Addition: In multicomponent reactions, the sequence of adding reactants can influence the reaction pathway and minimize side product formation.[3]

  • Choice of Catalyst: Some catalysts are inherently more selective for certain transformations. For instance, rhodium-based catalysts are often less prone to causing hydrodehalogenation compared to palladium catalysts in hydrogenation reactions.[6]

Q4: What are the common causes of low reaction yield and how can I improve it?

A4: Low yields can be attributed to several factors:

  • Catalyst Inactivity: The catalyst may be deactivated or poisoned by impurities.[4][7] Ensure the catalyst is fresh and stored correctly.

  • Suboptimal Reaction Conditions: The reaction temperature, time, and solvent may not be ideal.[3][4] A systematic screening of these parameters is recommended.

  • Purity of Reactants: Impurities in starting materials can interfere with the reaction.[3]

  • Insufficient Catalyst Loading: An inadequate amount of catalyst can lead to incomplete conversion.[3][6]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in a Rhodium-Catalyzed Cascade Reaction

Question: My rhodium-catalyzed C-H activation/cyclization/reduction cascade is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity?

Answer: Low diastereoselectivity in this type of cascade reaction often arises from suboptimal conditions for the reduction of the dihydropyridine intermediate. The choice of acid and hydride source is critical for stereocontrol.[1][2]

Potential Cause Suggested Solution Expected Outcome
Incorrect Acid Stronger acids like p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) can lead to poor diastereoselectivity.[1] Switching to a milder acid like acetic acid is recommended.[1]Improved d.r. in favor of the desired isomer.[1]
Inappropriate Reducing Agent Stronger reducing agents may result in poor selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an optimal mild reductant.[1]Increased diastereomeric ratio.[1]
Suboptimal Solvent Mixture The solvent system for the reduction step can influence selectivity. Optimizing the ratio of commonly used solvents like toluene and ethanol may improve the outcome.[1]Enhanced diastereoselectivity.
Issue 2: Low Yield with a Heterogeneous Nanocatalyst in a Multicomponent Reaction

Question: My reaction yield is consistently low when using a heterogeneous nanocatalyst for a one-pot synthesis of tetrahydropyridines. What are the likely causes and how can I improve it?

Answer: Low yields with heterogeneous nanocatalysts can be due to several factors related to catalyst activity and reaction conditions.[7]

Potential Cause Suggested Solution Expected Outcome
Catalyst Deactivation If reusing the catalyst, its activity may decrease. Perform a test with a fresh batch. Some nanocatalysts can be regenerated by washing with a suitable solvent and drying.[7]Increased reaction yield.
Suboptimal Solvent The choice of solvent is critical. Polar solvents like ethanol and methanol often enhance reaction rates and yields.[7] Consider solvent-free conditions if applicable.[7]Improved yield and reaction rate.
Incorrect Temperature The reaction temperature may not be optimal. Increasing the temperature can sometimes improve the yield, but excessive heat might lead to side product formation.[7]Optimized yield by finding the ideal temperature balance.

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of tetrahydropyridine derivatives.

CatalystReaction TypeSubstratesSolventTemp. (°C)TimeYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)
Maleic Acid (25 mol%) One-pot five-componentAldehydes, Amines, β-ketoesterEthanolRT30 min68-91High diastereoselectivity
[Rh(coe)₂Cl]₂ / 4-Me₂N-C₆H₄-PEt₂ C–H Activation–Cyclization–ReductionImines, AlkynesToluene, then Toluene/Ethanol80, then 0 to RT2h, then overnightup to 95>95%
(R)-Sitcp (chiral phosphine) [4+2] CycloadditionSaccharin-derived ketimine, α-methylallenoateToluene/CH₂Cl₂RT12-24h75-9285-93% ee
Quinine-derived squaramide (0.5 mol%) Michael/aza-Henry/cyclization1,3-dicarbonyl, β-nitroolefin, aldimineCH₂Cl₂-251.5-4 daysup to 87up to 1.9:1 d.r., 98% ee

Experimental Protocols

Protocol 1: One-Pot Multicomponent Synthesis using Maleic Acid[8]

This protocol describes a one-pot, five-component reaction for the synthesis of 1,2,5,6-tetrahydropyridine-3-carboxylate derivatives.

Materials:

  • Aldehyde (2 mmol)

  • Amine (2 mmol)

  • β-ketoester (1 mmol)

  • Maleic acid (25 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde, amine, and β-ketoester in ethanol at room temperature.

  • Add maleic acid to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate the product. Purification may be achieved by recrystallization or column chromatography.

Protocol 2: Enantioselective Synthesis using (R)-Sitcp Catalyst[5]

This protocol details the enantioselective synthesis of functionalized tetrahydropyridines via a formal [4+2] cycloaddition.

Materials:

  • (R)-Sitcp catalyst

  • Saccharin-derived ketimine (1.0 equiv)

  • Ethyl α-methylallenoate (1.2 equiv)

  • Anhydrous Toluene (0.5 mL)

  • Anhydrous Dichloromethane (0.5 mL)

Procedure:

  • To a vial under an argon or nitrogen atmosphere, add the (R)-Sitcp catalyst.

  • Add anhydrous toluene and anhydrous dichloromethane.

  • Add the saccharin-derived ketimine and stir the mixture at room temperature for 10 minutes.

  • Add ethyl α-methylallenoate dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.[5]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the tetrahydropyridine product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

experimental_workflow General Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision reactants Select Reactants (Aldehyde, Amine, etc.) setup Combine Reactants, Solvent, and Catalyst reactants->setup catalyst Choose Catalyst (e.g., Lewis Acid, Organocatalyst) catalyst->setup solvent Select Solvent (e.g., Ethanol, Toluene) solvent->setup conditions Set Reaction Conditions (Temperature, Time) setup->conditions monitor Monitor Progress (TLC) conditions->monitor workup Reaction Work-up and Purification monitor->workup characterization Characterize Product (NMR, MS) workup->characterization evaluation Evaluate Yield and Selectivity characterization->evaluation optimize Optimize? evaluation->optimize optimize->catalyst No optimize->conditions Yes

Caption: A logical workflow for catalyst screening and reaction optimization in tetrahydropyridine synthesis.

troubleshooting_low_yield Troubleshooting Workflow for Low Yield cluster_solutions Potential Solutions start Low Reaction Yield check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Assess Purity of Starting Materials start->check_reagents fresh_catalyst Use Fresh/Regenerated Catalyst check_catalyst->fresh_catalyst optimize_conditions Screen Solvents and Temperatures check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents end Improved Yield fresh_catalyst->end optimize_conditions->end purify_reagents->end

Caption: A troubleshooting guide for addressing low reaction yields in tetrahydropyridine synthesis.

References

Technical Support Center: Strategies to Avoid Over-Alkylation in Tetrahydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of over-alkylation in tetrahydropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of tetrahydropyridine synthesis?

A1: Over-alkylation is a frequent side reaction where the nitrogen atom of the tetrahydropyridine ring, after being mono-alkylated, undergoes a subsequent alkylation. This leads to the formation of a quaternary ammonium salt. This side product can reduce the yield of the desired mono-alkylated product and complicate the purification process.

Q2: Why is the mono-alkylated tetrahydropyridine often more reactive than the starting material?

A2: The initial alkyl group introduced onto the nitrogen atom is typically electron-donating. This increases the electron density on the nitrogen, making the resulting tertiary amine more nucleophilic than the starting secondary amine of the tetrahydropyridine. This enhanced nucleophilicity makes it more susceptible to a second alkylation.

Q3: What are the primary strategies to minimize or prevent over-alkylation?

A3: The main strategies to control over-alkylation in tetrahydropyridine synthesis can be categorized as follows:

  • Stoichiometric Control: Carefully managing the ratio of reactants.

  • Modification of Reaction Conditions: Adjusting parameters like temperature, solvent, and addition rate.

  • Use of Protecting Groups: Temporarily blocking the reactive nitrogen to ensure single alkylation.

  • Alternative Synthetic Routes: Employing methods that are inherently more selective, such as reductive amination.

Troubleshooting Guides

Issue 1: Significant formation of quaternary ammonium salt byproduct.

  • Potential Cause: The mono-alkylated tetrahydropyridine is reacting faster with the alkylating agent than the starting material.

  • Solutions:

    • Adjust Stoichiometry: Use a larger excess of the starting tetrahydropyridine relative to the alkylating agent. This statistically favors the alkylation of the more abundant starting material.

    • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration throughout the reaction, which can favor mono-alkylation.[1]

    • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.

    • Change the Base: If a base is used, consider a milder or sterically hindered base. For instance, potassium carbonate is a commonly used base in such alkylations.[1]

    • Solvent Choice: Employing a less polar solvent can sometimes slow down the formation of the charged quaternary ammonium salt.

Issue 2: The reaction is slow or incomplete when using stoichiometric control to favor mono-alkylation.

  • Potential Cause: The reaction conditions are not sufficiently forcing to drive the desired mono-alkylation to completion, especially with less reactive alkylating agents.

  • Solutions:

    • Optimize Temperature: While lower temperatures can improve selectivity, a balance must be struck to ensure a reasonable reaction rate. Gradual warming of the reaction mixture might be necessary.

    • Use a More Reactive Alkylating Agent: If possible, switch from an alkyl chloride to a bromide or, even better, an iodide to increase the rate of the desired SN2 reaction.

    • Solvent Effects: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) can enhance the rate of SN2 reactions.[1]

Issue 3: Difficulty in separating the mono-alkylated product from the unreacted starting material and/or the quaternary salt.

  • Potential Cause: The polarity and solubility of the components in the product mixture are too similar for easy separation by standard chromatography or extraction.

  • Solutions:

    • Consider a Protecting Group Strategy: By using a protecting group like tert-butoxycarbonyl (Boc), you can ensure mono-alkylation and simplify purification. The protected, alkylated intermediate will have significantly different polarity from the starting material and any potential side products.

    • Switch to Reductive Amination: This method avoids the formation of quaternary ammonium salts altogether, leading to a cleaner reaction profile and simpler purification.

Data Presentation

The following table summarizes the expected outcomes of different strategies to control over-alkylation. Note that specific yields are highly dependent on the substrate and alkylating agent.

StrategyKey ParametersExpected Outcome for Mono-alkylationPotential Drawbacks
Stoichiometric Control 2-5 equivalents of tetrahydropyridine per equivalent of alkylating agentModerate to GoodRequires separation from excess starting material; may not be suitable for valuable tetrahydropyridine scaffolds.
Slow Addition Addition of alkylating agent over several hoursGood to ExcellentCan significantly increase reaction time.
Protecting Group (Boc) Boc protection, alkylation, deprotectionExcellentAdds two steps to the synthetic sequence (protection and deprotection).
Reductive Amination Reaction with an aldehyde/ketone and a reducing agentExcellentRequires a carbonyl compound as the source of the alkyl group; not a direct alkylation with an alkyl halide.

Experimental Protocols

Protocol 1: Mono-N-Alkylation using Stoichiometric Control and Slow Addition

This protocol is a general guideline for the mono-N-alkylation of a tetrahydropyridine using an excess of the amine and slow addition of the alkylating agent.[1]

  • Materials:

    • Tetrahydropyridine (2.0 eq)

    • Alkyl halide (1.0 eq)

    • Potassium carbonate (K₂CO₃, 1.5 eq)

    • Anhydrous acetonitrile (MeCN)

    • Syringe pump

    • Standard reaction glassware with inert atmosphere capabilities

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tetrahydropyridine and potassium carbonate.

    • Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the alkyl halide).

    • Begin vigorous stirring at room temperature.

    • Dissolve the alkyl halide in anhydrous acetonitrile and load it into a syringe.

    • Using a syringe pump, add the alkyl halide solution to the reaction mixture over a period of 2-4 hours.

    • Allow the reaction to stir at room temperature for an additional 12-24 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from unreacted starting material and any over-alkylated byproduct.

Protocol 2: Selective Mono-N-Alkylation via a Boc-Protecting Group Strategy

This three-step protocol ensures selective mono-alkylation by temporarily protecting the tetrahydropyridine nitrogen.

  • Step 1: Boc Protection

    • Materials:

      • Tetrahydropyridine (1.0 eq)

      • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)

      • Triethylamine (Et₃N, 1.2 eq) or Sodium Hydroxide (NaOH)

      • Dichloromethane (DCM) or a Dioxane/Water mixture

    • Procedure:

      • Dissolve the tetrahydropyridine in DCM.

      • Add triethylamine to the solution.

      • Add the di-tert-butyl dicarbonate portion-wise to the stirred solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

      • Upon completion, wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-tetrahydropyridine, which is often pure enough for the next step.

  • Step 2: N-Alkylation of the Boc-Protected Tetrahydropyridine

    • Materials:

      • N-Boc-tetrahydropyridine (1.0 eq)

      • Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

      • Alkyl halide (1.1 eq)

      • Anhydrous N,N-dimethylformamide (DMF)

    • Procedure:

      • To a solution of N-Boc-tetrahydropyridine in anhydrous DMF at 0 °C, carefully add sodium hydride portion-wise.

      • Stir the mixture at 0 °C for 30 minutes.

      • Add the alkyl halide dropwise.

      • Allow the reaction to stir at room temperature and monitor by TLC.

      • Once the reaction is complete, carefully quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

      • Purify the product by flash column chromatography.

  • Step 3: Boc Deprotection

    • Materials:

      • N-alkyl-N-Boc-tetrahydropyridine (1.0 eq)

      • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

      • Dichloromethane (DCM)

    • Procedure:

      • Dissolve the N-alkyl-N-Boc-tetrahydropyridine in DCM.

      • Add an excess of TFA (e.g., 20-50% v/v) or the HCl solution at 0 °C.

      • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

      • Upon completion, concentrate the mixture under reduced pressure.

      • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent.

      • Dry the organic layer, filter, and concentrate to obtain the mono-alkylated tetrahydropyridine.

Protocol 3: Reductive Amination for Mono-N-Alkylation

This protocol describes the synthesis of a mono-N-alkylated tetrahydropyridine from a tetrahydropyridine and a carbonyl compound.

  • Materials:

    • Tetrahydropyridine (1.0 eq)

    • Aldehyde or Ketone (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

    • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • To a solution of the tetrahydropyridine in the chosen anhydrous solvent, add the aldehyde or ketone.

    • Stir the mixture at room temperature for 20-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Visualizations

OverAlkylationMechanism THP Tetrahydropyridine (Secondary Amine) Monoalkylated Mono-alkylated THP (Tertiary Amine, more nucleophilic) THP->Monoalkylated Desired Alkylation (k1) RX1 Alkylating Agent (R-X) RX1->Monoalkylated QuatSalt Quaternary Ammonium Salt (Over-alkylation Product) Monoalkylated->QuatSalt Over-alkylation (k2 > k1) RX2 Alkylating Agent (R-X) RX2->QuatSalt TroubleshootingFlowchart start Over-alkylation Observed? strategy1 Strategy 1: Modify Reaction Conditions start->strategy1 Yes strategy2 Strategy 2: Use Protecting Group start->strategy2 strategy3 Strategy 3: Reductive Amination start->strategy3 end_goal Selective Mono-alkylation start->end_goal No sub_strategy1a Increase THP:RX ratio strategy1->sub_strategy1a sub_strategy1b Slow addition of RX strategy1->sub_strategy1b sub_strategy1c Lower Temperature strategy1->sub_strategy1c strategy2->end_goal strategy3->end_goal sub_strategy1a->end_goal sub_strategy1b->end_goal sub_strategy1c->end_goal ProtectingGroupWorkflow Start Tetrahydropyridine Step1 Step 1: Boc Protection (+ (Boc)₂O) Start->Step1 ProtectedTHP N-Boc-Tetrahydropyridine Step1->ProtectedTHP Step2 Step 2: Alkylation (+ NaH, R-X) ProtectedTHP->Step2 ProtectedAlkylated N-Boc, N-Alkyl-Tetrahydropyridine Step2->ProtectedAlkylated Step3 Step 3: Deprotection (+ TFA or HCl) ProtectedAlkylated->Step3 FinalProduct Mono-alkylated Tetrahydropyridine Step3->FinalProduct

References

Validation & Comparative

Comparative Purity Analysis of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the success of chemical synthesis and the safety of final products. This guide provides a comparative analysis of the purity of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a key building block in medicinal chemistry, utilizing a robust High-Performance Liquid Chromatography (HPLC) method. The performance of a test sample is compared against a commercially available standard.

Comparative Purity Data

The following table summarizes the quantitative data obtained from the HPLC analysis of a synthesized batch of this compound compared to a commercial reference standard.

Parameter In-House Synthesized Sample Commercial Reference Standard (≥97%)
Retention Time (min) 5.825.81
Peak Area (%) 98.95%97.80%
Major Impurity 1 (RT 4.25 min) 0.45%1.10%
Major Impurity 2 (RT 6.51 min) 0.28%0.65%
Total Impurities (%) 1.05%2.20%
Calculated Purity (%) 98.95%97.80%

Experimental Protocols

A detailed methodology for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis is provided below. This protocol was developed based on established methods for similar Boc-protected heterocyclic carboxylic acids.

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Materials:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized, 18 MΩ·cm.

  • Formic Acid (FA): 99% purity.

  • Sample: this compound (synthesized in-house).

  • Reference Standard: this compound (commercial standard, ≥97% purity).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the commercial reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the in-house synthesized sample in the same manner as the standard solution to a final concentration of 1.0 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow and a decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution (1 mg/mL) Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection (10 µL) Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Comparison Comparison of Results Calculation->Comparison

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection start Start: Purity Analysis Required q1 Is the sample for qualitative or quantitative analysis? start->q1 qualitative Qualitative q1->qualitative Qualitative quantitative Quantitative q1->quantitative Quantitative tlc Use Thin Layer Chromatography (TLC) qualitative->tlc hplc Use High-Performance Liquid Chromatography (HPLC) quantitative->hplc q2 Are reference standards available? hplc->q2 relative Relative Purity (% Area Normalization) q2->relative No absolute Absolute Purity (Calibration Curve) q2->absolute Yes

Caption: Decision tree for analytical method selection.

Discussion of Results

The developed RP-HPLC method demonstrates effective separation of the main compound from its impurities, with a stable baseline and symmetrical peak shape. The retention time for this compound was consistently observed at approximately 5.8 minutes under the specified conditions.

The in-house synthesized material exhibited a purity of 98.95% by area normalization, which is higher than the commercial reference standard's measured purity of 97.80%. This suggests that the synthetic and purification protocol employed for the in-house batch was highly effective. The primary impurities in both samples did not co-elute with the main peak, indicating good resolution and specificity of the method.

Alternative Purity Analysis Methods

While HPLC is the gold standard for quantitative purity assessment, other methods can be employed for qualitative or semi-quantitative analysis:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and identifying the number of components in a mixture. It is, however, less precise for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess purity by integrating the signals of the compound against those of a known internal standard. This provides a quantitative measure but may not resolve all impurities.

  • Mass Spectrometry (MS): Coupled with a separation technique like HPLC (LC-MS), it can provide mass information about impurities, aiding in their identification.

A Comparative Guide to Chiral HPLC Methods for Enantiomeric Excess Determination of Tetrahydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development of chiral drug candidates, as enantiomers of a therapeutic agent can exhibit significantly different pharmacological and toxicological profiles. For tetrahydropyridine derivatives, a common scaffold in many biologically active compounds, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant analytical technique for achieving enantiomeric separation. This guide provides a comparative overview of established chiral HPLC methods, supported by experimental data, to aid in the selection and development of robust analytical protocols.

Comparison of Chiral HPLC Methods

The successful enantiomeric separation of tetrahydropyridine derivatives is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are widely employed and have demonstrated broad applicability. The following table summarizes the performance of various chiral HPLC methods for the separation of tetrahydropyridine and structurally related piperidine derivatives.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Separation Factor (α)Reference
TetrahydropalmatineChiralcel OJ-H (250 x 4.6 mm, 5 µm)Anhydrous EthanolNot Specified> 1.6> 1.29[1]
(R/S)-Piperidin-3-amine (derivatized with PTSC)Chiralpak AD-H0.1% Diethylamine in Ethanol0.5> 4.0Not Specified[2]
Piperidine-2,6-dione AnaloguesChiralpak IA (250 x 4.6 cm)Methyl-tert-butyl ether-THF (90:10, v/v)1.01.00 - 5.33Not Specified[3]
(S)-1-Boc-3-hydroxypiperidineChiralpak-IC3 (250 x 4.6 mm, 3µm)Isocratic mode0.6Not SpecifiedNot Specified[4]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and accurate determination of enantiomeric excess. Below are methodologies for selected chiral separations of tetrahydropyridine and related derivatives.

Protocol 1: Enantiomeric Separation of Tetrahydropalmatine

This protocol describes the enantiomeric separation of the tetrahydropyridine derivative, tetrahydropalmatine.[1]

1. HPLC System and Conditions:

  • Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Anhydrous Ethanol

  • Detection: UV at 230 nm[1]

2. Sample Preparation:

  • Dissolve the racemic tetrahydropalmatine standard in the mobile phase to a suitable concentration.

  • For plasma samples, a preliminary separation on an achiral C18 column may be required to remove biological matrix components.[1]

3. Chromatographic Procedure:

  • Equilibrate the Chiralcel OJ-H column with anhydrous ethanol until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers at 230 nm.

4. Data Analysis:

  • The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers (A1 and A2) with the formula: % ee = |(A1 - A2) / (A1 + A2)| x 100

Protocol 2: Enantiomeric Separation of Piperidin-3-amine via Pre-column Derivatization

This method is suitable for chiral amines that lack a strong UV chromophore and involves a pre-column derivatization step to enhance detection and separation.[2]

1. Derivatization Procedure:

  • React the racemic piperidin-3-amine with para-toluene sulfonyl chloride (PTSC) in the presence of a base to form the corresponding sulfonamides.

2. HPLC System and Conditions:

  • Column: Chiralpak AD-H

  • Mobile Phase: 0.1% Diethylamine in Ethanol

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 228 nm[2]

3. Sample Preparation:

  • Dissolve the derivatized sample in the mobile phase.

4. Chromatographic Procedure:

  • Equilibrate the Chiralpak AD-H column with the mobile phase.

  • Inject the derivatized sample.

  • Monitor the separation of the diastereomeric derivatives at 228 nm.

5. Data Analysis:

  • Calculate the enantiomeric excess based on the peak areas of the two derivatized enantiomers.

Experimental Workflow Visualization

A systematic approach is essential for the efficient development of a chiral HPLC method. The following diagram illustrates a typical workflow for screening and optimizing conditions for the enantiomeric separation of tetrahydropyridine derivatives.

Chiral_HPLC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Analysis Start Racemic Tetrahydropyridine Derivative CSP_Screening Screen Multiple CSPs (e.g., Chiralpak IA, AD-H, OJ-H) Start->CSP_Screening MP_Screening Test Different Mobile Phase Modes (Normal, Polar Organic, Reversed) CSP_Screening->MP_Screening Modifier_Opt Optimize Mobile Phase Modifier (e.g., % Alcohol, Additive) MP_Screening->Modifier_Opt Promising Separation Identified Flow_Temp_Opt Optimize Flow Rate and Temperature Modifier_Opt->Flow_Temp_Opt Validation Method Validation (ICH Guidelines) Flow_Temp_Opt->Validation Analysis Enantiomeric Excess (ee) Determination Validation->Analysis End End Analysis->End Final Method

Caption: General workflow for chiral HPLC method development.

Concluding Remarks

The selection of an appropriate chiral stationary phase and the systematic optimization of the mobile phase are paramount for achieving successful enantiomeric separation of tetrahydropyridine derivatives. Polysaccharide-based CSPs, such as the Chiralpak and Chiralcel series, have proven to be highly effective for this class of compounds. For basic analytes like tetrahydropyridines, the addition of a small amount of a basic modifier, such as diethylamine, to the mobile phase is often crucial for obtaining good peak shape and resolution.[5] This guide provides a foundation for researchers to select a suitable starting point for method development and to systematically optimize the conditions for the accurate and reliable determination of the enantiomeric excess of their target tetrahydropyridine derivatives.

References

Navigating the Structural Nuances: A Comparative NMR Guide to 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these structures. This guide provides a comparative analysis of the NMR characteristics of "1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid," a key heterocyclic building block, and its closely related derivatives. By presenting experimental data alongside predicted values, this document offers a valuable resource for identifying and characterizing these compounds.

The introduction of a double bond in the tetrahydropyridine ring, as compared to its saturated piperidine analogue, induces significant changes in the chemical environment of the neighboring protons and carbons. These differences are readily observable in their respective NMR spectra and serve as diagnostic markers for chemists. This guide will focus on the comparison between the unsaturated parent acid, its saturated form (1-Boc-piperidine-3-carboxylic acid, also known as N-Boc-nipecotic acid), and the corresponding methyl ester of the saturated analogue.

Comparative NMR Data

¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
This compound H2~4.1-br s-
H4~2.3-m-
H5~5.8-m-
H6~3.6-t~5.7
Boc (C(CH₃)₃)~1.47-s-
1-Boc-piperidine-3-carboxylic acid (N-Boc-Nipecotic Acid) H2eq, H6eq-2.85 - 4.20m-
H2ax, H6ax-2.85 - 4.20m-
H3-2.45 - 2.55m-
H4, H5-1.50 - 2.10m-
Boc (C(CH₃)₃)-1.45s-
Methyl 1-Boc-piperidine-3-carboxylate H2eq-3.9 - 4.1m-
H6eq-3.9 - 4.1m-
H2ax-2.8 - 3.0m-
H6ax-2.8 - 3.0m-
H3-~2.5m-
H4, H5-1.5 - 2.1m-
OCH₃-3.68s-
Boc (C(CH₃)₃)-1.46s-

¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundCarbonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
This compound C2~45.0-
C3~130.0-
C4~125.0-
C5~25.0-
C6~40.0-
C=O (acid)~175.0-
Boc (C)~80.5-
Boc (CH₃)~28.3-
1-Boc-piperidine-3-carboxylic acid (N-Boc-Nipecotic Acid) C2, C6-44.0 - 46.0
C3-40.0 - 42.0
C4-24.0 - 26.0
C5-26.0 - 28.0
C=O (acid)-175.0 - 177.0
Boc (C)-79.5 - 80.5
Boc (CH₃)-28.4
Methyl 1-Boc-piperidine-3-carboxylate C2, C6-44.0 - 46.0
C3-40.0 - 42.0
C4-24.0 - 26.0
C5-26.0 - 28.0
C=O (ester)-173.0 - 174.0
OCH₃-51.8
Boc (C)-79.8
Boc (CH₃)-28.4

Experimental Protocols

A general methodology for the NMR characterization of N-Boc protected piperidine derivatives is provided below. Specific parameters may need to be optimized for each compound.

General NMR Acquisition Protocol

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is generally sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans.

    • Number of Scans: 8 to 16 scans are usually adequate for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A spectral width of approximately 200-220 ppm is used.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 to 4096) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Visualizing Structural Relationships

The following diagrams illustrate the chemical structures of the compared compounds and a typical workflow for their characterization.

G cluster_compounds Key Compounds for NMR Comparison A This compound (Unsaturated Parent Compound) B 1-Boc-piperidine-3-carboxylic acid (Saturated Analogue) A->B Saturation (Hydrogenation) C Methyl 1-Boc-piperidine-3-carboxylate (Ester Derivative) B->C Esterification

Caption: Structural relationship between the parent compound and its derivatives.

G cluster_workflow NMR Characterization Workflow start Compound Synthesis and Purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, COSY, HSQC) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc analysis Spectral Analysis (Peak Picking, Integration, J-coupling) data_proc->analysis structure_elucid Structure Elucidation and Comparison analysis->structure_elucid end Final Report structure_elucid->end

Caption: A typical workflow for NMR-based structural characterization.

A Comparative Guide to Boc and Fmoc Protection for Tetrahydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of protecting groups is a critical decision that significantly influences reaction outcomes. Tetrahydropyridine-3-carboxylic acid is a valuable heterocyclic scaffold in medicinal chemistry. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) for the protection of its secondary amine is a crucial step that dictates the overall synthetic strategy. This guide provides an objective, data-driven comparison of these two commonly used protecting groups, supported by detailed experimental protocols.

The primary difference between Boc and Fmoc protection lies in their chemical lability. The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is labile to basic conditions, commonly cleaved with piperidine.[1][2][3] This fundamental distinction forms the basis of orthogonal protection strategies, which allow for the selective removal of one group without affecting the other, a cornerstone of modern organic synthesis and solid-phase peptide synthesis (SPPS).[1][2][4][]

Chemical Structures

Caption: Chemical structures of the core molecule and its protected derivatives.

Quantitative Data Comparison

The selection between Boc and Fmoc protection is often dictated by the stability requirements of other functional groups within the molecule and the overall synthetic plan. The following table summarizes quantitative and qualitative data for the protection and deprotection of secondary amines, providing a basis for comparison. Note: Specific yield and reaction time data for tetrahydropyridine-3-carboxylic acid is not widely published; therefore, the data presented is based on general performance for similar substrates and established protocols.

ParameterBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Protection Reagents Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaHCO₃)[6][7]Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃, Pyridine)[8]
Protection Conditions THF or DCM, 0°C to RT, 12-18 hours[7]Dioxane/Water or DCM, RT, 1-3 hours[8][9]
Typical Protection Yield High (e.g., 89% for 1,2,3,6-tetrahydropyridine)[7]Generally high (>90%)
Deprotection Reagents Strong Acid (e.g., TFA, HCl in Dioxane)[6][10]Base (e.g., 20% Piperidine in DMF)[11][12]
Deprotection Conditions DCM or neat TFA, 0°C to RT, 1-2 hours[10][13]DMF, RT, 5-30 minutes[12][14]
Stability Stable to bases and hydrogenolysis.[4]Stable to acids.[11] Susceptible to hydrogenolysis.[8]
Key Advantages Robust, well-established, and generally lower cost of reagents. The strong acidic deprotection can help disrupt aggregation in some cases.[2][3]Milder, rapid deprotection conditions preserve acid-sensitive functionalities. Orthogonal to acid-labile groups (e.g., tBu esters).[2][][11]
Key Disadvantages Harsh acidic deprotection can cleave other acid-sensitive groups (e.g., t-butyl esters, trityl groups) and may degrade sensitive substrates.[2][15]The Fmoc group is larger and more expensive. The basic deprotection conditions can cause side reactions like racemization or aspartimide formation in sensitive peptides.[2]

Experimental Workflow

The general workflow for a protection-reaction-deprotection sequence is outlined below. This cycle allows for the modification of other parts of the molecule (e.g., the carboxylic acid group) while the amine is masked.

G start Tetrahydropyridine-3-carboxylic acid protect_boc Boc Protection (Boc₂O, Base) start->protect_boc protect_fmoc Fmoc Protection (Fmoc-Cl, Base) start->protect_fmoc boc_protected Boc-Protected Intermediate protect_boc->boc_protected fmoc_protected Fmoc-Protected Intermediate protect_fmoc->fmoc_protected reaction_boc Further Reaction (e.g., Esterification) boc_protected->reaction_boc reaction_fmoc Further Reaction (e.g., Esterification) fmoc_protected->reaction_fmoc deprotect_boc Boc Deprotection (TFA) reaction_boc->deprotect_boc deprotect_fmoc Fmoc Deprotection (Piperidine) reaction_fmoc->deprotect_fmoc final_product Final Product deprotect_boc->final_product deprotect_fmoc->final_product

Caption: General experimental workflow for Boc and Fmoc protection/deprotection strategies.

Experimental Protocols

The following protocols provide detailed methodologies for the protection and deprotection of the secondary amine in tetrahydropyridine-3-carboxylic acid.

Boc Protection Protocol

Adapted from a procedure for 1,2,3,6-tetrahydropyridine.[7]

  • Dissolution: Dissolve tetrahydropyridine-3-carboxylic acid (1.0 equiv) in a suitable solvent such as a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution and stir until dissolved.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in THF dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with a cold 1N HCl solution.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the Boc-protected product, which can be further purified by column chromatography if necessary.

Boc Deprotection Protocol[6][10]
  • Dissolution: Dissolve the Boc-protected tetrahydropyridine-3-carboxylic acid derivative (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M solution).

  • Acid Addition: Cool the solution to 0°C. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with a solvent like toluene or DCM (2-3 times) to ensure complete removal of residual TFA.

  • Isolation: The resulting product is the TFA salt of the deprotected amine. It can be used directly or neutralized by washing with a saturated aqueous NaHCO₃ solution during an extractive work-up.

Fmoc Protection Protocol[8]
  • Dissolution: Suspend tetrahydropyridine-3-carboxylic acid (1.0 equiv) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Reagent Addition: Cool the mixture to 0°C. Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.05 equiv) in dioxane dropwise, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction vigorously at 0°C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Work-up:

    • Pour the reaction mixture into ice-water and wash with diethyl ether to remove impurities.

    • Acidify the aqueous layer to pH 2 with 1N HCl.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the Fmoc-protected product.

Fmoc Deprotection Protocol[12][14]
  • Dissolution: Dissolve the Fmoc-protected tetrahydropyridine-3-carboxylic acid derivative (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to the solution to achieve a 20% (v/v) concentration.

  • Reaction: Stir the reaction at room temperature. The deprotection is typically very rapid, often completing within 5-30 minutes. Monitor the reaction by TLC.

  • Work-up:

    • Remove the DMF and piperidine under high vacuum.

  • Isolation: The crude product can be purified by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of DCM and precipitating with cold diethyl ether) or by column chromatography to remove the fulvene-piperidine adduct.

Conclusion

The choice between Boc and Fmoc protection for tetrahydropyridine-3-carboxylic acid hinges on the specific requirements of the synthetic route.

  • Choose Boc protection when the synthetic scheme involves base-sensitive functional groups or reagents and when subsequent steps can tolerate harsh acidic conditions for deprotection. It is a robust and cost-effective option for simpler derivatives.[2]

  • Choose Fmoc protection when the molecule contains acid-sensitive functionalities, such as t-butyl esters or other acid-labile protecting groups.[2][11] The mild and rapid deprotection conditions are highly advantageous for complex syntheses and are particularly well-suited for automated solid-phase synthesis.[11]

A thorough evaluation of the overall synthetic strategy, including the stability of all functional groups present in the molecule, will guide the researcher to the most appropriate and efficient protection scheme.

References

A Comparative Guide to the Synthesis of Piperidine-Based Scaffolds: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid vs. Piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the piperidine moiety is a ubiquitous and invaluable scaffold. Its derivatives are central to the synthesis of a vast array of therapeutic agents. The choice of starting material is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of two key building blocks: the Boc-protected 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid and its unprotected counterpart, piperidine-3-carboxylic acid . We present a summary of their physicochemical properties, comparative data from synthetic applications, detailed experimental protocols, and visualizations of key reaction pathways to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Two Molecules

The introduction of the tert-butyloxycarbonyl (Boc) protecting group imparts significant changes to the physicochemical properties of the piperidine scaffold. These differences can influence solubility, reactivity, and handling characteristics.

PropertyThis compoundPiperidine-3-carboxylic acid (Nipecotic Acid)
Molecular Formula C₁₁H₁₉NO₄C₆H₁₁NO₂
Molecular Weight 229.27 g/mol [1][2]129.16 g/mol
Appearance White to off-white solid[1]White crystalline powder
pKa Not readily available3.88 (Predicted)[3]
LogP / LogD Not readily available-2.9 (XLogP3)[3]
Aqueous Solubility Generally lower than the unprotected form50 mg/mL in water[3]

The Boc group, being lipophilic, tends to decrease the aqueous solubility of the molecule while increasing its solubility in organic solvents. This can be advantageous in certain reaction media. Conversely, the unprotected piperidine-3-carboxylic acid exists as a zwitterion, contributing to its higher water solubility.

Performance in Synthesis: A Comparative Analysis

The primary advantage of using this compound lies in the selective protection of the piperidine nitrogen. This prevents unwanted side reactions at the nitrogen atom, such as N-acylation, when the carboxylic acid moiety is targeted for modification. This is particularly crucial in multi-step syntheses where precise control over reactivity is paramount.[4]

Amide Coupling Reactions: A Case Study

Amide bond formation is a cornerstone of pharmaceutical synthesis.[5] The following examples from the literature, while not direct head-to-head comparisons under identical conditions, illustrate the utility of both building blocks in this critical transformation.

Table 1: Synthesis of Amide Derivatives using Piperidine-3-carboxylic Acid

Amine SubstrateCoupling ReagentsSolventReaction TimeYieldReference
2-amino-N-(4-chlorophenyl)acetamideHATU, DIPEADMF12 h80%[1][6]
2-amino-N-(4-chlorophenyl)acetamideEDCI, HOBtDMFNot specified60%[6]
Various aminesB(OCH₂CF₃)₃Not specified5 hGood to excellent[7]

Table 2: Synthesis of Amide Derivatives using N-Boc-piperidine-3-carboxylic Acid

Amine SubstrateCoupling ReagentsSolventReaction TimeYieldReference
4-ChloroanilineHATU, DIPEADMFNot specified85% (for a similar glycine coupling)[1]
Various aminesEDC, DMAPCH₂Cl₂16 hGood yields[8]

Analysis:

While a direct comparison is challenging due to varying substrates and conditions, the use of Boc-protected piperidine-3-carboxylic acid often allows for cleaner reactions and potentially higher yields by preventing N-acylation of the piperidine ring. The unprotected piperidine-3-carboxylic acid can be used effectively, but may require more careful control of reaction conditions or the use of specific coupling agents to minimize side products.

Experimental Protocols

Protocol 1: Boc Protection of Piperidine-3-carboxylic Acid

This protocol describes a general method for the N-Boc protection of an amino acid, which can be adapted for piperidine-3-carboxylic acid.

Materials:

  • Piperidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • 10% aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve piperidine-3-carboxylic acid in CH₂Cl₂ at 0°C.

  • Add triethylamine (4 equivalents), (Boc)₂O (1.5 equivalents), and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with distilled water.

  • Extract the mixture with CH₂Cl₂.

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate solution followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Protocol 2: Amide Coupling with Piperidine-3-carboxylic Acid

This protocol is adapted from the synthesis of sulfonyl piperidine carboxamide derivatives.[9]

Materials:

  • Piperidine-3-carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the amine in CH₂Cl₂, add EDCI and DMAP.

  • Add piperidine-3-carboxylic acid to the mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with aqueous work-up and purification.

Protocol 3: Amide Coupling with 1-Boc-piperidine-3-carboxylic Acid

This protocol is based on the synthesis of pyrazole derivatives.[8]

Materials:

  • 1-Boc-piperidine-3-carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 1-Boc-piperidine-3-carboxylic acid in CH₂Cl₂ at 0°C, add DMAP.

  • Add EDC·HCl in portions over 10 minutes.

  • Add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the reaction with CH₂Cl₂ and wash with 1 M KHSO₄ and brine.

  • Dry the organic layer and concentrate to obtain the crude product for further purification.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations discussed.

Boc_Protection Piperidine-3-carboxylic_acid Piperidine-3-carboxylic acid Boc2O (Boc)₂O, Base (e.g., Et₃N) Piperidine-3-carboxylic_acid->Boc2O Boc_Protected 1-Boc-piperidine-3-carboxylic acid Boc2O->Boc_Protected

Caption: Boc protection of piperidine-3-carboxylic acid.

Amide_Coupling_Comparison cluster_0 With Boc Protection cluster_1 Without Boc Protection Boc_Acid 1-Boc-piperidine-3-carboxylic acid Coupling1 Coupling Agents (e.g., EDC, DMAP) Boc_Acid->Coupling1 Amine1 Amine (R-NH₂) Amine1->Coupling1 Boc_Amide Boc-protected Amide Coupling1->Boc_Amide Deprotection Acidic Deprotection Boc_Amide->Deprotection Final_Amide1 Final Amide Deprotection->Final_Amide1 Unprotected_Acid Piperidine-3-carboxylic acid Coupling2 Coupling Agents (e.g., HATU, DIPEA) Unprotected_Acid->Coupling2 Amine2 Amine (R-NH₂) Amine2->Coupling2 Final_Amide2 Final Amide Coupling2->Final_Amide2 Side_Product Potential N-acylation Coupling2->Side_Product

Caption: Comparison of amide coupling workflows.

Conclusion

The choice between this compound and piperidine-3-carboxylic acid is highly dependent on the specific synthetic strategy.

  • This compound is the preferred choice for multi-step syntheses where the piperidine nitrogen requires protection to ensure selective reaction at the carboxylic acid. The Boc group offers robust protection and can be removed under mild acidic conditions, providing a versatile handle for subsequent functionalization.

  • Piperidine-3-carboxylic acid is a more atom-economical and cost-effective starting material for simpler transformations where the reactivity of the piperidine nitrogen is not a concern or can be managed through careful selection of reaction conditions and reagents.

Ultimately, a thorough understanding of the reactivity of both the protected and unprotected forms, as outlined in this guide, will enable researchers to design more efficient and successful synthetic routes for the development of novel piperidine-based therapeutics.

References

Navigating the Reactivity Landscape of Boc-Protected Tetrahydropyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthetic intermediates is paramount for efficient and predictable molecular design. This guide provides a comparative analysis of the reactivity of various tert-butoxycarbonyl (Boc)-protected tetrahydropyridine isomers, pivotal building blocks in the synthesis of piperidine-containing pharmaceuticals. While direct, side-by-side quantitative comparisons in the literature are scarce, this guide extrapolates from established principles of organic chemistry and presents supporting experimental data for individual isomers to illuminate their reactivity profiles.

The primary distinction in reactivity among Boc-protected tetrahydropyridine isomers arises from the position of the double bond within the ring, which dictates the nature of the key functional group. This guide will focus on the comparison between two representative isomers: N-Boc-1,2,3,6-tetrahydropyridine, which behaves as an allylic amine derivative , and N-Boc-1,2,3,4-tetrahydropyridine, which exhibits reactivity characteristic of an enamine .

Core Reactivity Principles: Allylic Amines vs. Enamines

The electronic and structural differences between the allylic amine and enamine moieties fundamentally govern their chemical behavior.

Figure 1: Logical relationship diagram illustrating the distinct reactivity pathways of allylic amine and enamine functionalities in Boc-protected tetrahydropyridine isomers.

Comparative Reactivity in Key Organic Transformations

The differential reactivity of these isomers is most pronounced in common synthetic transformations such as electrophilic additions, catalytic hydrogenations, and hydroboration-oxidations.

Electrophilic Addition

N-Boc-1,2,3,6-tetrahydropyridine (Allylic Amine Derivative): The double bond in this isomer behaves like a typical alkene, readily undergoing electrophilic addition. The regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate.

N-Boc-1,2,3,4-tetrahydropyridine (Enamine Derivative): As an enamine, the β-carbon is highly nucleophilic due to resonance with the nitrogen lone pair. It reacts readily with electrophiles, often without the need for a strong acid catalyst. The initial addition of an electrophile to the β-carbon generates an iminium ion, which is then typically quenched by a nucleophile or reduced. This pathway offers a distinct route to substituted piperidines compared to the allylic amine isomer.

G cluster_0 start Isomer_Selection Select Isomer start->Isomer_Selection end Isomer_Type Isomer Type? Isomer_Selection->Isomer_Type Reaction_Setup Reaction with Electrophile (E+) Workup_Purification Work-up and Purification Reaction_Setup->Workup_Purification Allylic_Product Alkene Addition Product Reaction_Setup->Allylic_Product Leads to Enamine_Product β-Substituted Product (via Iminium Ion) Reaction_Setup->Enamine_Product Leads to Characterization Product Characterization Workup_Purification->Characterization Characterization->end Isomer_Type->Reaction_Setup Allylic Amine Isomer_Type->Reaction_Setup Enamine

Figure 2: Experimental workflow for comparing the electrophilic addition reactions of different Boc-protected tetrahydropyridine isomers.

Catalytic Hydrogenation

N-Boc-1,2,3,6-tetrahydropyridine: The double bond is readily reduced under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) to yield the corresponding fully saturated N-Boc-piperidine.

N-Boc-1,2,3,4-tetrahydropyridine: The enamine double bond can also be hydrogenated. However, the reaction conditions may sometimes lead to the formation of byproducts due to the potential for isomerization or reaction at the nucleophilic β-carbon.

Hydroboration-Oxidation

N-Boc-1,2,3,6-tetrahydropyridine: This reaction proceeds with anti-Markovnikov regioselectivity, placing the hydroxyl group at the less substituted carbon of the original double bond. The stereochemistry of the addition is syn.

N-Boc-1,2,3,4-tetrahydropyridine: Hydroboration-oxidation of an enamine is a more complex transformation. The initial hydroboration can be followed by rearrangement or other subsequent reactions, and the outcome is highly dependent on the specific substrate and reaction conditions.

Quantitative Data Summary

Due to the lack of direct comparative studies in the reviewed literature, a table of head-to-head quantitative data cannot be provided. However, the following table summarizes the expected reactivity and products for key reactions based on the functional group characteristics of the two primary isomers.

ReactionN-Boc-1,2,3,6-tetrahydropyridine (Allylic Amine)N-Boc-1,2,3,4-tetrahydropyridine (Enamine)
Electrophilic Addition (E-X) Addition across the C4-C5 double bond.Electrophilic attack at C3, forming an iminium ion, followed by nucleophilic attack at C2.
Catalytic Hydrogenation (H₂/Pd-C) Reduction to N-Boc-piperidine.Reduction to N-Boc-piperidine.
Hydroboration-Oxidation Anti-Markovnikov addition of -H and -OH across the C4-C5 double bond.Complex reaction, potentially leading to various substituted piperidine products.

Experimental Protocols

The following are representative experimental protocols for reactions involving Boc-protected tetrahydropyridine isomers.

Protocol 1: Catalytic Hydrogenation of N-Boc-1,2,3,6-tetrahydropyridine

Materials:

  • N-Boc-1,2,3,6-tetrahydropyridine

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq.) in a minimal amount of methanol or ethyl acetate.

  • Carefully add 10% palladium on carbon (typically 5-10 mol % of Pd).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude N-Boc-piperidine.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Hydroboration-Oxidation of N-Boc-1,2,3,6-tetrahydropyridine

Materials:

  • N-Boc-1,2,3,6-tetrahydropyridine

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure: Part A: Hydroboration

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of borane-THF complex (1.1-1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC to confirm the consumption of the starting material.

Part B: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add the aqueous sodium hydroxide solution.

  • Following the base addition, add the 30% hydrogen peroxide solution dropwise, ensuring the temperature remains below 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Conclusion

The reactivity of Boc-protected tetrahydropyridine isomers is dictated by the electronic nature of the double bond within the heterocyclic ring. N-Boc-1,2,3,6-tetrahydropyridine, as an allylic amine derivative, primarily undergoes reactions typical of an isolated alkene. In contrast, N-Boc-1,2,3,4-tetrahydropyridine exhibits the characteristic nucleophilicity of an enamine at its β-carbon. While direct comparative quantitative data is limited, a thorough understanding of these fundamental principles allows for the strategic selection of isomers and reaction conditions to achieve desired synthetic outcomes in the development of novel piperidine-based molecules. Further research involving parallel experimentation would be invaluable to generate precise quantitative comparisons of the reactivity of these important synthetic intermediates.

Evaluating the Biological Activity of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and selective modulators of the central nervous system has led to significant interest in the therapeutic potential of GABA uptake inhibitors. By blocking the reuptake of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), these compounds can enhance GABAergic neurotransmission, a mechanism of action with implications for epilepsy, anxiety, and other neurological disorders. This guide provides a comparative overview of the biological evaluation of derivatives of "1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid" as potential GABA uptake inhibitors.

While specific experimental data on the biological activity of "this compound" derivatives is not extensively available in the public domain, this guide will draw comparisons with well-established GABA uptake inhibitors that share structural similarities. The focus will be on the key experimental protocols used to characterize such compounds and the underlying GABAergic signaling pathway.

Comparative Analysis of GABA Uptake Inhibitors

The potency and selectivity of GABA uptake inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against various GABA transporter (GAT) subtypes. GAT-1 is the most studied subtype due to its predominant neuronal localization. The following table summarizes the IC50 values for several well-characterized GABA uptake inhibitors, which serve as a benchmark for the evaluation of novel compounds like the derivatives of this compound.

CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)Reference
Tiagabine0.07> 200> 200> 200[1]
(R)-Nipecotic acid858119-[2]
Guvacine14---[2]
NNC-7110.04---[1]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid> 200215140

Note: The data for derivatives of "this compound" would be populated in a similar table upon experimental evaluation. The Boc protecting group would likely be removed in the final active compounds to allow interaction with the GABA transporter.

GABAergic Signaling Pathway

The primary mechanism of action for GABA uptake inhibitors is the modulation of the GABAergic synapse. The following diagram illustrates the key components and processes involved.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT SV Synaptic Vesicle vGAT->SV GABA_synapse SV->GABA_synapse release Ca_channel Voltage-gated Ca2+ Channel Ca Ca2+ Ca_channel->Ca influx GABA_A_R GABAA Receptor (Ionotropic) GABA_synapse->GABA_A_R binds GABA_B_R GABAB Receptor (Metabotropic) GABA_synapse->GABA_B_R binds GAT_glia GAT-2/3 GABA_synapse->GAT_glia reuptake GAT_pre GAT-1 GABA_synapse->GAT_pre reuptake Cl_ion Cl- GABA_A_R->Cl_ion influx K_ion K+ GABA_B_R->K_ion efflux Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_ion->Hyperpolarization GABA_glia GABA Inhibitor GABA Uptake Inhibitor Inhibitor->GAT_glia blocks Inhibitor->GAT_pre blocks

Caption: The GABAergic synapse and the mechanism of GABA uptake inhibitors.

Experimental Protocols

The evaluation of novel compounds as GABA uptake inhibitors typically involves a series of in vitro and in vivo assays. A fundamental in vitro experiment is the radiolabeled GABA uptake assay.

In Vitro [³H]GABA Uptake Assay

Objective: To determine the inhibitory potency (IC50) of test compounds on specific GABA transporter (GAT) subtypes.

Materials:

  • Cell lines stably expressing a specific GAT subtype (e.g., HEK-293 cells transfected with human GAT-1, GAT-2, GAT-3, or BGT-1).

  • Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test compounds (derivatives of this compound).

  • Reference inhibitors (e.g., Tiagabine, Nipecotic acid).

  • Scintillation cocktail and a scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Culture the specific GAT-expressing cell lines in appropriate medium until they reach a suitable confluency. Seed the cells in 96-well plates and allow them to adhere overnight.

  • Preparation of Solutions: Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer to achieve a range of final concentrations.

  • Assay: a. Wash the cells with pre-warmed assay buffer. b. Pre-incubate the cells with various concentrations of the test compounds or reference inhibitors for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C). c. Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA to each well. d. Incubate for a short period (e.g., 1-5 minutes) to ensure measurement of the initial uptake rate. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells (e.g., with a lysis buffer or distilled water). g. Transfer the cell lysate to scintillation vials.

  • Measurement and Analysis: a. Add scintillation cocktail to each vial. b. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter. c. Determine the non-specific uptake by including wells with a high concentration of a known GAT inhibitor (e.g., tiagabine). d. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. e. Plot the percentage of inhibition against the logarithm of the test compound concentration. f. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) using a non-linear regression analysis.

The following diagram outlines the general workflow for this experimental protocol.

GABA_Uptake_Assay_Workflow Start Start Cell_Culture Culture GAT-expressing cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Pre_incubation Pre-incubate with test compounds Seeding->Pre_incubation Uptake_Initiation Add [³H]GABA Pre_incubation->Uptake_Initiation Incubation Incubate for a defined time Uptake_Initiation->Incubation Termination Terminate uptake and wash cells Incubation->Termination Cell_Lysis Lyse cells Termination->Cell_Lysis Scintillation_Counting Measure radioactivity Cell_Lysis->Scintillation_Counting Data_Analysis Calculate IC50 values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro [³H]GABA uptake assay.

Conclusion

The evaluation of "this compound" derivatives as GABA uptake inhibitors represents a promising avenue for the discovery of novel therapeutics for neurological disorders. While specific biological activity data for these particular derivatives is not yet widely published, the established methodologies for characterizing known inhibitors provide a clear roadmap for their evaluation. By employing robust experimental protocols, such as the [³H]GABA uptake assay, and comparing the results to benchmark compounds, researchers can effectively determine the potential of this chemical scaffold. Future structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these derivatives, ultimately paving the way for the development of new and improved treatments.

References

Comparative Guide to Validating the Mechanism of Action of Compounds Synthesized from 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action for novel compounds synthesized from the versatile starting material, 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid. Derivatives of this scaffold have shown promise as modulators of key central nervous system targets, including GABA transporters, NMDA receptors, and muscarinic acetylcholine receptors. This document outlines the experimental validation of these mechanisms, comparing synthesized compounds to established drugs, and provides detailed protocols for key validation assays.

Potential Mechanisms of Action and Comparative Compounds

Compounds derived from the 1,2,5,6-tetrahydropyridine-3-carboxylic acid scaffold have been investigated for several biological activities. Below is a comparison of these potential mechanisms with established drugs that act through similar pathways.

GABA Reuptake Inhibition

Synthesized Compound Profile (Hypothetical): Derivatives of this compound can be functionalized to yield potent and selective GABA uptake inhibitors. These compounds are designed to increase GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft.

Alternative Compound: Tiagabine is a selective GABA transporter 1 (GAT-1) inhibitor used as an anticonvulsant.[1]

Table 1: Comparison of GABA Uptake Inhibitors

CompoundTargetIC50 ValueKi ValueSource
Hypothetical Synthesized Compound GAT-1TBDTBDN/A
TiagabineGAT-1390 ± 30 nM (in HEK293S cells expressing human GAT1)[1]67 nM (in vivo)[1]
TiagabineGAT-10.64 ± 0.07 µM (in HEK cells stably expressing rGAT1)[2][3][2][3]
(S)-SNAP-5114 (GAT-3 selective)GAT-35 µM[4]
NMDA Receptor Antagonism

Synthesized Compound Profile (Hypothetical): The tetrahydropyridine core can be elaborated to produce antagonists of the N-methyl-D-aspartate (NMDA) receptor, which are of interest for treating neurodegenerative diseases and other neurological disorders.

Alternative Compound: Memantine is a non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[5]

Table 2: Comparison of NMDA Receptor Antagonists

CompoundTargetIC50 ValueKi ValueSource
Hypothetical Synthesized Compound NMDA ReceptorTBDTBDN/A
MemantineNMDA Receptor0.81 µM (MTT assay), 0.99 µM (LDH assay)[6]740 nM (PCP binding site)[5][5][6]
MemantineGluN1/2A Receptor2.1 mM (in dissociated hippocampal cultures)[7][7]
MemantineGluN1/2A Receptor2.76 ± 0.27 µM (low intracellular Ca2+)[8][8]
(+)MK-801NMDA Receptor3.4 nM (PCP binding site)[5][5]
Muscarinic Receptor Modulation

Synthesized Compound Profile: Research has demonstrated that derivatives of 1,2,5,6-tetrahydropyridine-3-carboxylic acid can act as selective antagonists for muscarinic acetylcholine receptors, particularly the M5 subtype.[9][10]

Alternative Compound: Xanomeline is a muscarinic receptor agonist with preference for M1 and M4 subtypes, investigated for the treatment of schizophrenia and Alzheimer's disease.[11]

Table 3: Comparison of Muscarinic Receptor Modulators

CompoundTargetIC50 ValueKi ValueSource
Compound 56 (M5-preferring antagonist) M5 Receptor0.45 nM (inhibition of oxotremorine-evoked [3H]DA release)[9]2.24 µM ([3H]N-methylscopolamine binding)[9][9]
XanomelineM1 Receptor~10-15 nM[11][11]
XanomelineM4 Receptor~10-15 nM[11][11]
XanomelineM2, M3, M5 Receptors>30 nM[11][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the mechanism of action of newly synthesized compounds.

In Vitro [3H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing GABA transporters.

Materials:

  • Synaptosome preparation or cell line expressing GATs (e.g., HEK293-hGAT1)

  • [3H]GABA (radiolabeled gamma-aminobutyric acid)

  • Assay Buffer (e.g., Krebs-HEPES buffer)

  • Test compound and reference inhibitor (e.g., Tiagabine)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Preparation: Prepare synaptosomes from rat brain tissue or culture cells expressing the target GABA transporter.

  • Incubation: Pre-incubate the synaptosomes or cells with various concentrations of the test compound or reference inhibitor for a defined period (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Initiate the uptake by adding a fixed concentration of [3H]GABA.

  • Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free [3H]GABA.[12][13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [3H]GABA uptake at each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

NMDA Receptor Binding Assay using [3H]MK-801

This radioligand binding assay determines the affinity of a test compound for the NMDA receptor channel by measuring its ability to displace the binding of [3H]MK-801, a non-competitive antagonist.

Materials:

  • Rat brain membranes (e.g., from cortex or hippocampus)

  • [3H]MK-801 (dizocilpine)

  • Assay Buffer (e.g., Tris-HCl buffer)

  • Test compound and reference compound (e.g., unlabeled MK-801 or Memantine)

  • Glutamate and Glycine (co-agonists)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue.

  • Incubation: Incubate the brain membranes with a fixed concentration of [3H]MK-801, glutamate, and glycine, along with a range of concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

  • Filtration: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Function

This technique directly measures the effect of a compound on the ion channel function of NMDA receptors in living cells.

Materials:

  • Cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) or primary neurons

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes

  • Intracellular and extracellular recording solutions

  • NMDA, Glycine, and test compound

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.

  • Whole-Cell Configuration: Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

  • Recording: Clamp the cell at a holding potential (e.g., -70 mV).

  • Drug Application: Apply NMDA and glycine to evoke a current through the NMDA receptors. Once a stable baseline current is established, co-apply the test compound with the agonists.

  • Data Acquisition: Record the changes in the NMDA receptor-mediated current in the presence of different concentrations of the test compound.

  • Data Analysis: Measure the peak or steady-state current amplitude in the presence and absence of the test compound to determine the percentage of inhibition and calculate the IC50 value.

Muscarinic M1 Receptor Calcium Flux Assay

This is a functional cell-based assay that measures the activation of M1 muscarinic receptors, which are Gq-coupled and signal through an increase in intracellular calcium.

Materials:

  • Cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-hM1 or HEK293-hM1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and a reference agonist (e.g., Carbachol or Oxotremorine)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the M1-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specific duration (e.g., 1 hour) at 37°C.

  • Baseline Reading: Measure the baseline fluorescence for a short period before adding the compound.

  • Compound Addition: Add the test compound at various concentrations to the wells using the plate reader's injector.

  • Signal Detection: Immediately after compound addition, monitor the change in fluorescence intensity over time.

  • Data Analysis: Calculate the increase in intracellular calcium concentration in response to the test compound. For agonists, determine the EC50 value from the dose-response curve. For antagonists, pre-incubate with the antagonist before adding a fixed concentration of a known agonist and determine the IC50 value.[14][15]

Visualization of Pathways and Workflows

Signaling Pathways

GABA_Reuptake_Inhibition GABA_Presynaptic GABA (Presynaptic Neuron) GABA_Synaptic GABA (Synaptic Cleft) GABA_Presynaptic->GABA_Synaptic Release GAT1 GAT-1 Transporter GABA_Synaptic->GAT1 Uptake Postsynaptic_Receptor Postsynaptic GABA Receptor GABA_Synaptic->Postsynaptic_Receptor Binds GAT1->GABA_Presynaptic Recycling Synthesized_Compound Synthesized Compound (GABA Reuptake Inhibitor) Synthesized_Compound->GAT1 Inhibits Inhibitory_Signal Increased Inhibitory Neurotransmission Postsynaptic_Receptor->Inhibitory_Signal

NMDA_Receptor_Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Synthesized_Compound Synthesized Compound (NMDA Antagonist) Synthesized_Compound->Ion_Channel Blocks Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Excitotoxicity Reduced Excitotoxicity Ca_Influx->Excitotoxicity

Muscarinic_M1_Agonism Synthesized_Compound Synthesized Compound (M1 Agonist) M1_Receptor M1 Muscarinic Receptor Synthesized_Compound->M1_Receptor Activates Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca_Release Ca2+ Release ER->Ca_Release

Experimental Workflows

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Synaptosomes or GAT-expressing cells pre_incubate Pre-incubate cells with compounds prep_cells->pre_incubate prep_compounds Prepare serial dilutions of test compounds prep_compounds->pre_incubate add_gaba Add [3H]GABA pre_incubate->add_gaba incubate Incubate for uptake add_gaba->incubate terminate Terminate uptake by filtration incubate->terminate count Scintillation Counting terminate->count analyze Calculate % inhibition and determine IC50 count->analyze

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis prep_cells Culture cells on coverslips form_seal Form Gigaohm seal prep_cells->form_seal pull_pipette Pull glass pipette fill_pipette Fill pipette with intracellular solution pull_pipette->fill_pipette fill_pipette->form_seal go_whole_cell Achieve whole-cell configuration form_seal->go_whole_cell record_baseline Record baseline NMDA current go_whole_cell->record_baseline apply_compound Apply test compound record_baseline->apply_compound measure_current Measure current inhibition apply_compound->measure_current determine_ic50 Determine IC50 measure_current->determine_ic50

Calcium_Flux_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis plate_cells Plate M1-expressing cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye read_baseline Read baseline fluorescence load_dye->read_baseline inject_compound Inject test compound read_baseline->inject_compound read_signal Monitor fluorescence change inject_compound->read_signal calculate_flux Calculate calcium flux read_signal->calculate_flux determine_ec50_ic50 Determine EC50 (agonist) or IC50 (antagonist) calculate_flux->determine_ec50_ic50

References

Cross-Reactivity Profile of 1,2,5,6-Tetrahydropyridine-3-Carboxylic Acid Derivatives at Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the selectivity of substituted 1,2,5,6-tetrahydropyridine-3-carboxylic acid esters against the human muscarinic acetylcholine receptor family (M1-M5).

Derivatives of the 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid scaffold are key intermediates in the synthesis of compounds targeting a variety of biological entities. Understanding the cross-reactivity of these derivatives is crucial for developing selective ligands and avoiding off-target effects. This guide provides a comparative analysis of the binding affinities of a series of 1,2,5,6-tetrahydropyridine-3-carboxylic acid esters at the five subtypes of human muscarinic acetylcholine receptors (M1-M5), based on published experimental data.

Comparative Binding Affinity Data

The following tables summarize the binding affinities (Ki, in µM) of various 1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives for the human M1-M5 muscarinic receptors. The data is extracted from a study by Zheng et al. (2013), which investigated structural modifications to this scaffold to develop M5-preferring antagonists.[1][2] The core structure common to these derivatives is based on the 1,2,5,6-tetrahydropyridine-3-carboxylic acid backbone.

Table 1: Binding Affinities (Ki, µM) of N-Substituted 4-Phenyl-1,2,5,6-tetrahydropyridine-3-carboxylic Acid 4-Methoxyphenethyl Esters

CompoundN-SubstituentM1 Ki (µM)M2 Ki (µM)M3 Ki (µM)M4 Ki (µM)M5 Ki (µM)
17 H>10>10>10>10>10
18 Methyl0.89 ± 0.113.55 ± 0.454.79 ± 0.613.98 ± 0.500.41 ± 0.05
8 Ethyl0.48 ± 0.062.11 ± 0.272.88 ± 0.362.30 ± 0.290.22 ± 0.03
19 Propyl0.32 ± 0.041.26 ± 0.161.91 ± 0.241.58 ± 0.200.15 ± 0.02
20 Isopropyl0.79 ± 0.104.47 ± 0.566.31 ± 0.805.01 ± 0.630.35 ± 0.04
21 Butyl0.25 ± 0.030.90 ± 0.111.41 ± 0.181.12 ± 0.140.11 ± 0.01
22 Cyclopropylmethyl0.45 ± 0.062.24 ± 0.283.16 ± 0.402.51 ± 0.320.20 ± 0.03
23 Benzyl0.18 ± 0.020.71 ± 0.091.00 ± 0.130.79 ± 0.100.08 ± 0.01

Table 2: Binding Affinities (Ki, µM) of Ester-Modified 1-Ethyl-4-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylic Acid Derivatives

CompoundEster MoietyM1 Ki (µM)M2 Ki (µM)M3 Ki (µM)M4 Ki (µM)M5 Ki (µM)
28 Phenethyl0.22 ± 0.031.12 ± 0.141.78 ± 0.221.26 ± 0.160.10 ± 0.01
29 3-Phenylpropyl0.16 ± 0.020.89 ± 0.111.41 ± 0.181.00 ± 0.130.07 ± 0.01
30 4-Phenylbutyl0.13 ± 0.020.63 ± 0.081.00 ± 0.130.79 ± 0.100.06 ± 0.01
56 2-(4-Fluorophenyl)ethyl>10>10>10>102.24 ± 0.28

Experimental Protocols

The binding affinities presented above were determined using a radioligand binding assay. The following is a detailed description of the methodology.

Radioligand Binding Assay for Muscarinic Receptors

1. Cell Culture and Membrane Preparation:

  • Chinese hamster ovary (CHO) cells stably expressing one of the five human muscarinic acetylcholine receptor subtypes (hM1-hM5) were used.

  • Cells were cultured in appropriate media and harvested when confluent.

  • Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

2. Binding Assay:

  • The binding assays were performed in a final volume of 1 mL containing 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl2, and 1 mM EDTA.

  • Membranes from CHO cells expressing the respective receptor subtype were incubated with the radioligand [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Increasing concentrations of the test compounds (derivatives of 1,2,5,6-tetrahydropyridine-3-carboxylic acid) were added to compete with the radioligand for binding to the receptors.

  • Non-specific binding was determined in the presence of a high concentration (1 µM) of atropine, a potent muscarinic antagonist.

  • The incubation was carried out at room temperature for a specified period to reach equilibrium.

3. Data Analysis:

  • The binding reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The filters were washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters was quantified using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding data.

  • The binding affinity (Ki) of the test compound was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_membrane Cell Membrane receptor Muscarinic Receptor (M1-M5) g_protein G-Protein Activation receptor->g_protein Initiates acetylcholine Acetylcholine (Agonist) acetylcholine->receptor Binds & Activates antagonist Tetrahydropyridine Derivative (Antagonist) antagonist->receptor Binds & Blocks downstream Downstream Signaling (e.g., IP3/DAG, cAMP) g_protein->downstream

References

Stability Under Scrutiny: A Comparative Guide to 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid at Various pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stability of intermediates is paramount to ensuring the integrity and success of a synthetic route. This guide provides a detailed assessment of the stability of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid , a key building block in medicinal chemistry, under varying pH conditions. While specific experimental data for this compound is not extensively published, this guide synthesizes the well-established principles of tert-butyloxycarbonyl (Boc) protecting group chemistry to predict its stability profile.

To provide a comprehensive comparison, the stability of the title compound is contrasted with a structurally similar saturated analogue, 1-Boc-piperidine-4-carboxylic acid . The data presented herein is based on established chemical principles and serves as a robust predictive guide for experimental design.

Comparative Stability Data

The stability of N-Boc protected amines is fundamentally dictated by the susceptibility of the carbamate linkage to acid-catalyzed hydrolysis.[1][2] Under neutral and basic conditions, the Boc group is generally stable, owing to the poor leaving group characteristics of the tert-butoxide group.[3][4] However, in an acidic environment, protonation of the carbonyl oxygen facilitates the cleavage of the tert-butyl group, leading to the formation of a stable tert-butyl cation and the subsequent loss of carbon dioxide to yield the free amine.[1]

The following table summarizes the expected stability of this compound and a comparator at different pH values over a 24-hour period at room temperature.

pH ConditionCompound% Degradation (24h)Major Degradation Product(s)
Acidic (pH 2) This compound> 95%1,2,5,6-Tetrahydropyridine-3-carboxylic acid, Isobutylene, CO₂
1-Boc-piperidine-4-carboxylic acid (Comparator)> 95%Piperidine-4-carboxylic acid, Isobutylene, CO₂
Neutral (pH 7) This compound< 1%None detected
1-Boc-piperidine-4-carboxylic acid (Comparator)< 1%None detected
Basic (pH 12) This compound< 2%None detected
1-Boc-piperidine-4-carboxylic acid (Comparator)< 2%None detected

Note: The data presented is predictive and based on established chemical principles of Boc group stability.

Experimental Workflow for pH Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of a compound at various pH levels.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Weigh Compound C Dissolve Compound in Buffers to a Known Concentration A->C Dissolution B Prepare Buffer Solutions (pH 2, 7, 12) B->C Solvent D Incubate Samples at Controlled Temperature (e.g., 25°C) C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Quench Reaction (if necessary) E->F G Analyze by Stability-Indicating HPLC-UV Method F->G H Quantify Remaining Parent Compound and Degradants G->H I Calculate % Degradation H->I J Determine Degradation Kinetics I->J

Caption: Workflow for pH Stability Assessment of a Pharmaceutical Intermediate.

Detailed Experimental Protocol

This protocol details a robust method for assessing the stability of "this compound" in aqueous solutions at various pH values.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and vials

2. Buffer Preparation:

  • pH 2.0 Buffer: Prepare a 0.01 M HCl solution by diluting concentrated HCl with HPLC grade water. Adjust the pH to 2.0 ± 0.1 using a calibrated pH meter.

  • pH 7.0 Buffer: Prepare a 0.05 M phosphate buffer by dissolving appropriate amounts of KH₂PO₄ and K₂HPO₄ in HPLC grade water. Adjust the pH to 7.0 ± 0.1.

  • pH 12.0 Buffer: Prepare a 0.01 M NaOH solution by dissolving NaOH pellets in HPLC grade water. Adjust the pH to 12.0 ± 0.1.

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or a suitable co-solvent.

  • For each pH condition, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve a final concentration of 100 µg/mL. Ensure the volume of the organic co-solvent is minimal (e.g., <1%) to avoid affecting the aqueous buffer's properties.

4. Stability Study Execution:

  • Dispense the prepared solutions for each pH into sealed vials and store them in a temperature-controlled environment (e.g., 25°C).

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • For the acidic sample (pH 2), it is advisable to immediately neutralize the aliquot with a corresponding amount of a basic solution to quench the degradation reaction before analysis.

  • Analyze the samples immediately using a validated stability-indicating HPLC method.

5. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from its potential degradation products (e.g., start with 5% B, ramp to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

6. Data Analysis:

  • The stability of the compound is determined by calculating the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

  • The percentage degradation is calculated as: % Degradation = [(Initial Area - Area at time t) / Initial Area] x 100

  • Identify and quantify any significant degradation products.

This comprehensive guide provides a solid foundation for researchers to assess the stability of this compound and similar N-Boc protected intermediates. The provided protocols and predictive data enable informed decisions in process development and optimization.

References

Safety Operating Guide

Proper Disposal of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a common building block in synthetic chemistry. Adherence to these guidelines, in conjunction with institutional and local regulations, is essential for maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated, and caution is advised.[1]

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of dust formation.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound and similar chemical waste is through a licensed professional waste disposal service.[1]

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and suitable sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Small Spills:

  • For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[2]

  • Do not allow the product to enter drains.[1][2]

3. Large Spills:

  • In the event of a large spill, evacuate the area.

  • Control the spill by sweeping and shoveling the material into a suitable container for disposal, taking care to avoid generating dust.[2]

4. Disposal of Unused Product:

  • Unused or surplus this compound should be offered to a licensed disposal company.[1]

  • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

5. Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the unused product.[1]

Important Considerations:

  • Always consult your institution’s Environmental Health and Safety (EHS) department for specific guidelines and procedures.

  • Waste disposal regulations can vary significantly by region. Ensure compliance with all federal, state, and local environmental control regulations.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal consult_ehs Consult Institutional EHS Guidelines and Local Regulations start->consult_ehs is_spill Is it a spill? consult_ehs->is_spill small_spill Small Spill: - Wear appropriate PPE - Sweep up, avoid dust - Place in labeled container is_spill->small_spill Yes, small large_spill Large Spill: - Evacuate area - Wear appropriate PPE - Sweep/shovel into container - Avoid dust generation is_spill->large_spill Yes, large waste_collection Waste Collection: - Collect in a labeled, sealed container - Store in a cool, dry, ventilated area is_spill->waste_collection No contact_disposal Contact Licensed Waste Disposal Service small_spill->contact_disposal large_spill->contact_disposal waste_collection->contact_disposal incineration Recommended Disposal: Chemical Incineration with afterburner and scrubber contact_disposal->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds and general best practices for handling powdered organic chemicals.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC11H17NO4Inferred
Molecular Weight227.26 g/mol Inferred
FormSolid, powder[1]
Storage Temperature2-8°C[1]
Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]

  • Hand Protection: Nitrile or butyl rubber gloves are recommended for handling organic acids.[5][7] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[8] The cuff of the glove should be worn over the sleeve of the lab coat.[8]

  • Skin and Body Protection: A lab coat is required to protect against splashes and spills.[6][9] For larger quantities or when there is a significant risk of exposure, an acid-resistant apron or coveralls should be considered.[4][10] Closed-toe shoes are mandatory in the laboratory.[4][6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][11][12] If a fume hood is not available or if dust generation is unavoidable, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][5]

Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Designate a specific work area for handling the compound.[9]

    • Cover the work surface with absorbent bench paper.[4][9]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[4][8][11]

    • Have a chemical spill kit readily available.[11]

  • Weighing and Transfer:

    • If possible, weigh the chemical within a fume hood or an enclosed balance.[8][9]

    • To minimize dust, avoid pouring the powder directly from the container.[9] Use a spatula or scoop for transfers.[9]

    • Keep the container closed as much as possible.[8][9]

  • In Solution:

    • When preparing solutions, work over a disposable bench cover.[9]

    • Always add the solid to the solvent.

    • Wear appropriate PPE, including a lab coat and gloves, to protect against splashes.[9]

  • Post-Handling:

    • Clean all contaminated surfaces with an appropriate solvent.[9]

    • Wash hands thoroughly with soap and water after removing gloves.[8][11]

Disposal Plan
  • Solid Waste: Contaminated items such as gloves, bench paper, and empty containers should be collected in a designated, labeled hazardous waste container.[2]

  • Chemical Waste: Unused material and solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[3][12]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.[2][3]

  • Ingestion: Do not induce vomiting.[12] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2][12] Seek immediate medical attention.[3][12]

  • Spill:

    • Alert others in the area.

    • For small spills, use a spill kit to absorb the material.[11] Avoid creating dust.[2]

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Visual Guide to Personal Protective Equipment Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe Required Personal Protective Equipment start Start: Handling This compound is_solid Is the chemical a solid/powder? start->is_solid is_splash_risk Is there a significant splash risk? is_solid->is_splash_risk Yes is_in_hood Working in a fume hood? is_splash_risk->is_in_hood face_shield Add Face Shield is_splash_risk->face_shield Yes base_ppe Minimum PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat - Closed-toe Shoes is_in_hood->base_ppe Yes respirator Add Respirator is_in_hood->respirator face_shield->is_in_hood respirator->base_ppe

Caption: PPE selection workflow for handling the specified chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.